Product packaging for Bis-PEG2-acid(Cat. No.:CAS No. 51178-68-8)

Bis-PEG2-acid

Cat. No.: B606168
CAS No.: 51178-68-8
M. Wt: 206.19 g/mol
InChI Key: BOXWYBCUJGWEOJ-UHFFFAOYSA-N
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Description

Bis-PEG11-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-carboxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWYBCUJGWEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51178-68-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51178-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101167268
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51178-68-8
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, purification, and characterization of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a homobifunctional polyethylene glycol (PEG) derivative. This document offers comprehensive experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful production and purification of this versatile polymer.

Introduction

Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, often referred to as dicarboxy-PEG or PEG-bis-carboxylic acid, is a linear polyethylene glycol polymer with carboxyl functional groups at both termini. The presence of these terminal carboxylic acid groups allows for the covalent conjugation of various molecules, such as proteins, peptides, and small molecule drugs, making it a valuable crosslinker and spacer in the development of novel therapeutics and biomaterials. The PEG backbone imparts favorable properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.

This guide will focus on a common and effective method for the synthesis of dicarboxy-PEG: the reaction of polyethylene glycol with succinic anhydride.

Synthesis of Dicarboxy-PEG

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is typically achieved through the esterification of the terminal hydroxyl groups of polyethylene glycol with succinic anhydride. This reaction is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP) in the presence of a tertiary amine like triethylamine (TEA) to neutralize the resulting carboxylic acid.

Experimental Protocol: Synthesis via Succinic Anhydride

This protocol details the synthesis of dicarboxy-PEG from a polyethylene glycol (PEG) precursor.

Materials:

  • Polyethylene glycol (PEG), hydroxyl-terminated (molecular weight of choice)

  • Succinic anhydride (SA)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Dry the PEG under vacuum at a temperature above its melting point for several hours to remove any residual water. All glassware should be oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the dried PEG in anhydrous THF.

  • Addition of Reagents: To the PEG solution, add succinic anhydride, DMAP, and triethylamine. The molar ratio of these reagents is crucial for a successful reaction and is detailed in the table below.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using FTIR to observe the disappearance of the hydroxyl peak.

  • Work-up: After the reaction is complete, concentrate the solution under reduced pressure to remove the THF.

  • Precipitation: Dissolve the concentrated residue in a minimal amount of dichloromethane. Precipitate the product by adding the DCM solution dropwise to a stirred beaker of cold diethyl ether.

  • Isolation and Drying: Collect the white precipitate by filtration and wash it with cold diethyl ether. Dry the product under vacuum to a constant weight.

Quantitative Data for Synthesis

The following table summarizes the typical stoichiometry and expected yield for the synthesis of dicarboxy-PEG.

ParameterValueNotes
Reactants
PEG:Succinic Anhydride:DMAP:TEA (molar ratio)1 : 4 : 1 : 4An excess of succinic anhydride and base is used to drive the reaction to completion.
Reaction Conditions
SolventAnhydrous THF
TemperatureRoom Temperature
Reaction Time24 - 48 hours
Yield
Expected Yield> 90%The yield can vary depending on the molecular weight of the PEG and the efficiency of the purification steps.

Purification of Dicarboxy-PEG

Purification is a critical step to remove unreacted starting materials, by-products, and catalysts. The primary purification method for dicarboxy-PEG is precipitation, which can be supplemented with chromatography for higher purity.

Experimental Protocol: Purification by Precipitation

This protocol describes the purification of the synthesized dicarboxy-PEG.

Materials:

  • Crude dicarboxy-PEG

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve the crude dicarboxy-PEG in a minimum volume of dichloromethane.

  • Precipitation: Slowly add the DCM solution to a beaker containing a large volume of cold diethyl ether while stirring vigorously. A white precipitate of the dicarboxy-PEG will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with several portions of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to remove all traces of solvent.

  • Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated.

Quantitative Data for Purification
ParameterValueNotes
Purity > 95%Purity can be assessed by ¹H NMR and GPC.
Recovery > 90%The recovery rate depends on the efficiency of the precipitation and collection steps.

Characterization of Dicarboxy-PEG

The structure and purity of the synthesized dicarboxy-PEG are confirmed using various analytical techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of dicarboxy-PEG.

TechniqueKey Features and Expected Values
¹H NMR - PEG backbone: A large, broad peak around 3.6 ppm corresponding to the repeating ethylene oxide protons (-O-CH₂-CH₂-O-).- Methylene protons adjacent to the ester: A triplet around 4.2 ppm.- Methylene protons of the succinate: A singlet or multiplet around 2.6 ppm.
FTIR - C=O stretch (carboxylic acid): A strong absorption band around 1730 cm⁻¹.- O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.- C-O stretch (PEG backbone): A strong, characteristic absorption band around 1100 cm⁻¹.- Disappearance of O-H stretch (from terminal PEG hydroxyls): The broad peak around 3400 cm⁻¹ from the starting PEG should be significantly diminished or absent.
GPC/SEC - A single, symmetrical peak indicating a narrow molecular weight distribution.

Experimental and Logical Workflows

The overall process for the synthesis and purification of dicarboxy-PEG can be visualized as a sequential workflow.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve PEG in anhydrous THF s2 Add Succinic Anhydride, DMAP, and TEA s1->s2 s3 React for 24-48h at room temperature s2->s3 s4 Concentrate the reaction mixture s3->s4 p1 Dissolve crude product in Dichloromethane s4->p1 p2 Precipitate in cold diethyl ether p1->p2 p3 Filter and wash the precipitate p2->p3 p4 Dry the purified product under vacuum p3->p4 c1 ¹H NMR p4->c1 c2 FTIR p4->c2 c3 GPC/SEC p4->c3 end_product Purified Dicarboxy-PEG p4->end_product start Start start->s1

Caption: Experimental workflow for the synthesis and purification of dicarboxy-PEG.

Signaling Pathways and Biological Interactions

Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is primarily a synthetic polymer designed for bioconjugation and as a linker. As such, it is not known to be directly involved in or to modulate specific cellular signaling pathways. Its biological effects are generally considered to be a consequence of the properties of the molecule to which it is conjugated. The PEG component itself is valued for its biocompatibility and ability to shield conjugated molecules from the immune system, thereby prolonging their circulation time.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary information to successfully produce and utilize this important bifunctional polymer in their research and development endeavors. The presented methods are robust and can be adapted for various molecular weights of polyethylene glycol, making this a versatile tool in the fields of drug delivery, tissue engineering, and biotechnology.

Characterization of Polyethylene Glycol bis(2-carboxyethyl) Ether by NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of Polyethylene glycol bis(2-carboxyethyl) ether using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize functionalized polyethylene glycol (PEG) in their work and require a thorough understanding of its structural verification and purity assessment by NMR.

Introduction

Polyethylene glycol bis(2-carboxyethyl) ether, also known as Polyethylene glycol di-propionic acid, is a homobifunctional PEG derivative featuring a carboxylic acid group at each terminus. This structure is particularly valuable in bioconjugation, drug delivery, and surface modification, where the terminal carboxyl groups can be readily activated for covalent attachment to amine-containing molecules such as proteins, peptides, and small molecule drugs.

Accurate characterization of the molecular structure and purity of these polymers is critical for ensuring the quality, efficacy, and safety of the final conjugate. NMR spectroscopy is a powerful and indispensable tool for this purpose, providing detailed information about the polymer backbone, the integrity of the end groups, and the presence of any impurities. This guide will detail the expected ¹H and ¹³C NMR spectral features of Polyethylene glycol bis(2-carboxyethyl) ether and provide a standardized protocol for its analysis.

Expected NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) for Polyethylene glycol bis(2-carboxyethyl) ether in common deuterated solvents. The exact chemical shifts can vary depending on the solvent, concentration, and the molecular weight of the PEG chain.

Table 1: ¹H NMR Spectral Data

AssignmentStructureChemical Shift (δ, ppm)MultiplicityIntegration
a-O-CH₂ -CH₂-O-~ 3.64s (broad)4n
b-O-CH₂ -CH₂-COOH~ 3.75t4H
c-O-CH₂-CH₂ -COOH~ 2.75t4H
d-COOH 10 - 12s (broad)2H

Note: The broad singlet for the PEG backbone (a) is due to the repeating ethylene oxide units. The integration '4n' corresponds to the number of repeating units 'n'. The chemical shift of the carboxylic acid proton (d) is highly dependent on the solvent and concentration and may be broad or exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectral Data

AssignmentStructureChemical Shift (δ, ppm)
1-O-CH₂ -CH₂-O-~ 70.5
2-O-CH₂ -CH₂-COOH~ 68.0
3-O-CH₂-CH₂ -COOH~ 34.5
4-C OOH~ 174.0

Experimental Protocol

This section provides a detailed methodology for the NMR analysis of Polyethylene glycol bis(2-carboxyethyl) ether.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the Polyethylene glycol bis(2-carboxyethyl) ether sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the polymer is readily soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to avoid shimming issues and obtain high-resolution spectra.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher for better resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of at least 15 ppm to cover all expected signals.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of at least 200 ppm.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl) ether.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_results Results weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Peak Integration & Assignment referencing->integration structure Structural Verification integration->structure purity Purity Assessment integration->purity

Caption: Workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl) ether.

Interpretation of Spectra

  • ¹H NMR Spectrum: The most prominent signal will be the broad singlet around 3.64 ppm, corresponding to the repeating methylene units of the PEG backbone. The presence of triplets at approximately 3.75 ppm and 2.75 ppm, each integrating to 4 protons relative to the end-group reference, confirms the presence of the bis(2-carboxyethyl) ether end groups. The ratio of the integration of the backbone protons to the end-group protons can be used to estimate the degree of polymerization. The broad singlet for the carboxylic acid proton between 10-12 ppm confirms the presence of the terminal acid functionality.

  • ¹³C NMR Spectrum: The spectrum should show four distinct signals. The intense peak around 70.5 ppm is characteristic of the carbon atoms in the PEG backbone. The signals at approximately 68.0 ppm, 34.5 ppm, and 174.0 ppm are indicative of the -O-CH₂-, -CH₂-COOH, and -COOH carbons of the end groups, respectively.

  • Impurities: NMR spectroscopy is also highly effective for identifying common impurities. The presence of a signal around 3.38 ppm (singlet) could indicate the presence of unreacted PEG methyl ether starting material. Residual solvents from the synthesis or purification process will also be readily apparent.

By following this guide, researchers can confidently characterize the structure and purity of Polyethylene glycol bis(2-carboxyethyl) ether, ensuring the quality and reliability of their downstream applications.

Dicarboxy-PEG: A Comprehensive Technical Guide to its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxy-terminated polyethylene glycol (dicarboxy-PEG) is a homobifunctional polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its unique properties, including biocompatibility, hydrophilicity, and the presence of terminal carboxyl groups, make it an invaluable tool for a wide range of applications, from drug delivery and nanoparticle formulation to bioconjugation and tissue engineering. This technical guide provides an in-depth overview of the core physicochemical properties of dicarboxy-PEG, detailed experimental protocols for its characterization, and a visual representation of its role in key applications.

Physicochemical Properties of Dicarboxy-PEG

The physicochemical properties of dicarboxy-PEG are largely influenced by its molecular weight. These properties are crucial for determining its suitability for specific applications.

Table 1: Molecular Weight and Polydispersity Index of Dicarboxy-PEG
Molecular Weight (Da)Typical Polydispersity Index (PDI)Physical Form
< 1,0001.02 - 1.05Waxy, semi-solid
1,000 - 10,0001.03 - 1.08White or off-white powder
> 10,0001.05 - 1.10White or off-white powder

Note: PDI values can vary slightly between different lots and manufacturers. A PDI value closer to 1.0 indicates a more monodisperse polymer with a narrow molecular weight distribution.[1][2][3][4][5]

Table 2: Solubility of Dicarboxy-PEG in Various Solvents
SolventSolubilityNotes
WaterVery solubleSolubility can decrease with increasing molecular weight.
Phosphate-Buffered Saline (PBS)Very solubleCommonly used for biological applications.
Dichloromethane (DCM)Soluble
ChloroformSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolLess soluble
TolueneLess solubleRaising the temperature can improve solubility.[2]
Diethyl EtherNot soluble

Note: The solubility of dicarboxy-PEG is a critical parameter for its use in various formulations and reactions. Generally, it is highly soluble in water and many polar organic solvents.[2][6][7][8]

Experimental Protocols

Accurate characterization of dicarboxy-PEG is essential for ensuring its quality and performance. The following are detailed methodologies for key experiments.

Determination of Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)

Objective: To determine the average molecular weight and the breadth of the molecular weight distribution of a dicarboxy-PEG sample.

Materials:

  • Dicarboxy-PEG sample

  • HPLC-grade mobile phase (e.g., Tetrahydrofuran (THF) or an aqueous buffer such as 0.1 M NaNO₃)[9][10][11]

  • GPC system equipped with a refractive index (RI) detector[12][13][14]

  • GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns for organic mobile phases or silica-based columns for aqueous mobile phases)[9][10][11]

  • Polymer standards with known molecular weights for calibration (e.g., narrow PDI PEG standards)

Procedure:

  • Sample Preparation: Dissolve the dicarboxy-PEG sample in the mobile phase to a concentration of 1-2 mg/mL.[9] Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Calibration: Prepare a series of polymer standards of known molecular weights in the mobile phase. Inject each standard into the GPC system and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis: Inject the prepared dicarboxy-PEG sample into the GPC system.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of the sample from the resulting chromatogram.[4]

Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To obtain a detailed analysis of the molecular weight distribution and confirm the structure of dicarboxy-PEG.

Materials:

  • Dicarboxy-PEG sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))[15]

  • Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))

  • Solvent for sample and matrix preparation (e.g., acetonitrile/water with 0.1% trifluoroacetic acid (TFA))

  • MALDI-TOF mass spectrometer

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the solvent.

  • Sample Solution Preparation: Dissolve the dicarboxy-PEG sample in the solvent to a concentration of approximately 1 mg/mL.

  • Sample Spotting: Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.[16]

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (44 Da). The molecular weight distribution can be determined from the intensities of the peaks.

Determination of Carboxylic Acid Content by Titration

Objective: To quantify the amount of carboxylic acid end groups in the dicarboxy-PEG sample.

Materials:

  • Dicarboxy-PEG sample

  • Solvent (e.g., a mixture of deionized water and ethanol)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the dicarboxy-PEG sample and dissolve it in the chosen solvent in a beaker.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the solution with the standardized NaOH solution while stirring continuously until a persistent faint pink color is observed.

  • Calculation: Record the volume of NaOH solution used. Calculate the carboxylic acid content using the following formula:

    Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of the NaOH solution (mol/L)

    • W = Weight of the dicarboxy-PEG sample (g)

Visualizing Workflows and Mechanisms

Graphviz diagrams provide a clear visual representation of complex processes involving dicarboxy-PEG.

Experimental Workflow: Nanoparticle Formulation using Dicarboxy-PEG

Nanoparticle_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase dicarboxy_peg Dicarboxy-PEG dissolve Dissolve dicarboxy_peg->dissolve plga PLGA plga->dissolve drug Hydrophobic Drug drug->dissolve solvent Organic Solvent (e.g., Acetonitrile) solvent->dissolve water Water nanoprecipitation Nanoprecipitation (Dropwise addition) water->nanoprecipitation dissolve->nanoprecipitation Polymer-drug solution self_assembly Self-Assembly nanoprecipitation->self_assembly evaporation Solvent Evaporation self_assembly->evaporation nanoparticles Drug-Loaded PLGA-PEG Nanoparticles evaporation->nanoparticles

Caption: Workflow for the formulation of drug-loaded PLGA-PEG nanoparticles via nanoprecipitation.[17][18][19][20][21]

Reaction Mechanism: EDC/NHS Coupling for Bioconjugation

EDC_NHS_Coupling peg_cooh Dicarboxy-PEG (R-COOH) o_acylisourea O-Acylisourea Intermediate (Highly Unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea o_acylisourea->peg_cooh Reverts nhs_ester Amine-Reactive NHS Ester o_acylisourea->nhs_ester + NHS hydrolysis Hydrolysis (Side Reaction) o_acylisourea->hydrolysis nhs NHS amine Primary Amine (R'-NH2) amide_bond Stable Amide Bond (R-CO-NH-R') amine->amide_bond nhs_ester->amide_bond + R'-NH2

Caption: The two-step EDC/NHS coupling reaction for forming a stable amide bond.[22][23][24][25][26]

Signaling Pathway: Intracellular Action of Doxorubicin Delivered by PEGylated Nanoparticles

Doxorubicin_Pathway np DOX-Loaded PEGylated Nanoparticle cell Cancer Cell np->cell Uptake endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome dox_release Doxorubicin Release (Low pH) endosome->dox_release dox Doxorubicin dox_release->dox nucleus Nucleus dox->nucleus ros Reactive Oxygen Species (ROS) Generation dox->ros in Cytoplasm intercalation DNA Intercalation nucleus->intercalation topo_ii Topoisomerase II Inhibition nucleus->topo_ii apoptosis Apoptosis intercalation->apoptosis topo_ii->apoptosis ros->apoptosis

References

"solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- in organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, commonly known as dicarboxylic acid terminated polyethylene glycol (HOOC-PEG-COOH). This polymer is a critical component in various biomedical applications, including drug delivery, bioconjugation, and surface modification, making a thorough understanding of its solubility characteristics essential for formulation and process development.

Overview of Solubility Characteristics

Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a homobifunctional PEG derivative.[1] Its solubility is governed by the interplay between the hydrophilic polyether backbone and the terminal carboxylic acid groups. Generally, this polymer is soluble in water and a wide range of polar organic solvents.[1][2][3] The solubility can be influenced by several factors, including the molecular weight of the PEG chain, the concentration of the polymer, the temperature, and the specific solvent used. As the molecular weight of the polyethylene glycol chain increases, its solubility in organic solvents tends to decrease.[4]

Qualitative Solubility Data

Solvent Chemical ClassSolventSolubilityNotes
Chlorinated Solvents Dichloromethane (DCM)SolubleOften used for dissolving the polymer for further reactions or formulation processes.[3][5]
ChloroformSolubleSimilar to dichloromethane, it is a good solvent for this polymer.[3][5]
Amide Solvents Dimethylformamide (DMF)SolubleA common solvent for preparing stock solutions.[3]
Sulfoxide Solvents Dimethyl sulfoxide (DMSO)SolubleAnother common solvent for preparing stock solutions.[3]
Alcohols MethanolModerately SolubleSolubility is generally lower than in chlorinated solvents, DMF, or DMSO.[5]
EthanolModerately SolubleSimilar to methanol, it provides moderate solubility.[5]
IsopropanolLess SolubleHeating may be required to dissolve the polymer.[4]
Ethers Tetrahydrofuran (THF)SolubleA good solvent for many PEG derivatives.
Diethyl EtherInsolubleGenerally considered a non-solvent for polyethylene glycol and its derivatives.[4]
Aromatic Hydrocarbons TolueneLess SolubleHeating can improve the solubility of PEGs in toluene.[4]
Ketones AcetoneSolubleGenerally a good solvent for polar polymers.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved polymer.

Materials:
  • Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (HOOC-PEG-COOH)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Pipettes

  • Evaporating dish or pre-weighed container

  • Vacuum oven or desiccator

Methodology:
  • Preparation of a Saturated Solution:

    • Add an excess amount of the HOOC-PEG-COOH polymer to a known volume of the organic solvent in a vial. The exact amount will depend on the expected solubility.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) for a period of 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Polymer:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved polymer, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Polymer (Gravimetric Method):

    • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

    • Evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the polymer.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried polymer residue.

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant taken

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the polymer.

G Experimental Workflow for Polymer Solubility Determination cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation prep1 Add excess polymer to a known volume of solvent prep2 Seal vial and vortex prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 sep1 Centrifuge to pellet undissolved polymer prep3->sep1 quant1 Transfer a known volume of supernatant sep1->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh dried polymer residue quant2->quant3 calc1 Calculate solubility (mg/mL) quant3->calc1

Caption: Workflow for determining polymer solubility.

This guide provides a foundational understanding of the solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- in organic solvents. For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent system and under the precise conditions of your process.

References

Determining the Molecular Weight of Homobifunctional PEG: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques used for the determination of the molecular weight of homobifunctional polyethylene glycol (PEG), a critical parameter in the development of PEGylated therapeutics and other advanced materials. Accurate molecular weight characterization, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is essential for ensuring product consistency, efficacy, and safety.

Introduction to Homobifunctional PEG

Homobifunctional PEGs are linear polymers with identical reactive functional groups at both ends, such as amine, carboxyl, or thiol groups.[1][2][3][4] These molecules are widely used as cross-linking agents for proteins, peptides, and nanoparticles, and play a crucial role in the formation of hydrogels and other biomaterials.[2][3] The precise molecular weight of these PEGs directly influences the physicochemical properties and in vivo behavior of the resulting conjugates.

Core Techniques for Molecular Weight Determination

Three primary analytical techniques are routinely employed for the characterization of the molecular weight of homobifunctional PEG:

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each of these methods offers distinct advantages and provides complementary information regarding the molecular weight distribution of the polymer.

Data Presentation: A Comparative Analysis

The following table summarizes representative quantitative data for a hypothetical homobifunctional PEG-dithiol sample as determined by SEC-MALS, MALDI-TOF MS, and ¹H NMR. This allows for a direct comparison of the typical results obtained from each technique.

ParameterSEC-MALSMALDI-TOF MS¹H NMR
Number-Average Molecular Weight (Mn) 5120 Da5250 Da5310 Da
Weight-Average Molecular Weight (Mw) 5280 Da5350 Da-
Polydispersity Index (PDI) 1.031.02-

Note: The data presented are representative and intended for comparative purposes. Actual results will vary depending on the specific sample and experimental conditions.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and then uses multi-angle light scattering to determine the absolute molar mass of the eluting species, independent of column calibration standards.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • SEC column (e.g., TSKgel series)[6]

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector[7]

  • UV-Vis detector (optional, for conjugated PEGs)

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as phosphate-buffered saline (PBS) or a sodium phosphate buffer, and filter it through a 0.22 µm membrane.[6]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.

  • Sample Preparation: Dissolve the homobifunctional PEG sample in the mobile phase to a known concentration (typically 1-5 mg/mL). Filter the sample through a 0.02-0.2 µm syringe filter to remove any particulate matter.[8]

  • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated SEC system. Collect data from the MALS and dRI detectors throughout the chromatographic run.

  • Data Analysis: Use the appropriate software (e.g., ASTRA) to analyze the collected data. The software utilizes the signals from the MALS and dRI detectors to calculate the absolute molecular weight (Mw and Mn) and PDI at each elution volume.[7][9]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains, providing detailed information about the molecular weight distribution and end-groups.[10][11]

Materials:

  • MALDI-TOF Mass Spectrometer

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent like acetonitrile/water)[12]

  • Cationizing agent (e.g., sodium trifluoroacetate (NaTFA) or sodium chloride)[12]

  • Homobifunctional PEG sample

Methodology:

  • Sample Preparation: Dissolve the homobifunctional PEG sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1-2 mg/mL.[12]

  • Matrix and Cationizing Agent Preparation: Prepare fresh solutions of the matrix and cationizing agent.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).

    • Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate.[10]

    • Allow the spot to air-dry completely, forming a crystalline matrix with the embedded analyte.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflector) over the expected mass range. A calibration standard is typically used to ensure mass accuracy.[12]

  • Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific PEG oligomer. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol repeat unit (44 Da). Specialized software can be used to calculate the Mn, Mw, and PDI from the peak distribution.[13]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of homobifunctional PEGs through end-group analysis.[14][15] This method relies on the comparison of the integral of the signals from the protons of the repeating ethylene glycol units to the integral of the signals from the protons of the terminal functional groups.[16]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O))

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the homobifunctional PEG sample in a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the proton signals corresponding to the repeating ethylene glycol units (typically a large singlet around 3.6 ppm) and the signals corresponding to the protons of the terminal functional groups (the chemical shift will depend on the specific functional group).

    • Integrate these signals accurately.

    • Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating units / Number of protons per repeating unit) / (Integral of end-groups / Number of protons per end-group)

    • Calculate the number-average molecular weight (Mn) using the formula: Mn = (DP * Molecular weight of the repeating unit) + Molecular weight of the two end-groups

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

SEC_MALS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc SEC-MALS System cluster_analysis Data Analysis Sample Homobifunctional PEG Sample Dissolve Dissolve & Filter Sample->Dissolve MobilePhase Mobile Phase (e.g., PBS) MobilePhase->Dissolve Injector Injector Dissolve->Injector Column SEC Column Injector->Column MALS MALS Detector Column->MALS dRI dRI Detector MALS->dRI Software Analysis Software (e.g., ASTRA) dRI->Software Results Mn, Mw, PDI Software->Results MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_spotting Target Spotting cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample PEG Sample Mix Mix Solutions Sample->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Cationizer Cationizing Agent (e.g., NaTFA) Cationizer->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry MALDI_TOF MALDI-TOF MS Acquisition Dry->MALDI_TOF Spectrum Mass Spectrum MALDI_TOF->Spectrum Analysis Calculate Mn, Mw, PDI Spectrum->Analysis NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample PEG Sample Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Spectrometer NMR Spectrometer Acquire ¹H Spectrum Dissolve->Spectrometer Processing Process Spectrum Spectrometer->Processing Integration Integrate Peaks (End-group vs. Repeat) Processing->Integration Calculation Calculate DP & Mn Integration->Calculation Method_Selection cluster_methods Analytical Techniques cluster_info Information Provided Requirement Analytical Requirement SEC_MALS SEC-MALS Requirement->SEC_MALS Need for size-based separation and absolute MW of fractions MALDI_TOF MALDI-TOF MS Requirement->MALDI_TOF Need for high-resolution mass distribution and end-group verification NMR ¹H NMR Requirement->NMR Need for Mn and structural information (non-destructive) Absolute_MW_PDI Absolute Mw, Mn, PDI Size Distribution SEC_MALS->Absolute_MW_PDI Absolute_MW_EndGroup Absolute Mn, Mw, PDI End-group Confirmation MALDI_TOF->Absolute_MW_EndGroup Mn_Structure Mn Structural Confirmation NMR->Mn_Structure

References

An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS 104-90-5)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on CAS Number 51178-68-8: Initial searches for CAS number 51178-68-8 reveal conflicting information, with various suppliers associating it with polyethylene glycol (PEG) derivatives such as Bis-PEG13-acid, Bis-PEG17-acid, and Bis-PEG21-acid. However, the correct and officially recognized CAS number for 5-Ethyl-2-methylpyridine is 104-90-5 . This guide will focus on the chemical structure, properties, and applications of 5-Ethyl-2-methylpyridine under its correct CAS designation.

Introduction

5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is a heterocyclic aromatic organic compound belonging to the pyridine family. It is a colorless to light yellow liquid with a sharp, penetrating odor. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it serves as a precursor for the production of nicotinic acid (Vitamin B3) and several commercial drugs.

Chemical Structure and Properties

The chemical structure of 5-Ethyl-2-methylpyridine consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 5-ethyl-2-methylpyridine[1]
CAS Number 104-90-5[1]
Molecular Formula C₈H₁₁N[1][2]
SMILES CCC1=CN=C(C=C1)C[1][2]
InChI InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3[1]
InChIKey NTSLROIKFLNUIJ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueReference
Molar Mass 121.18 g/mol [2]
Appearance Colorless to light yellow liquid[1][3]
Odor Sharp, penetrating, aromatic[3]
Melting Point -70.3 °C[2]
Boiling Point 178 °C (at 760 mmHg)[2]
Density 0.919 g/mL at 25 °C
Solubility in Water 1.2 g/100 mL[2]
Vapor Density 4.2 (air = 1)
Flash Point 66.11 °C (151.00 °F)[4]
Refractive Index 1.497 at 20 °C

Synthesis and Manufacturing

The primary industrial synthesis of 5-Ethyl-2-methylpyridine involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[2] This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.

Experimental Protocol: Synthesis from Paraldehyde and Ammonia

A detailed and reliable method for the laboratory synthesis of 5-Ethyl-2-methylpyridine is provided in Organic Syntheses. The following is a summary of that protocol:

Materials:

  • 28% Aqueous ammonium hydroxide (267 g, 4.38 moles)

  • Paraldehyde (207.5 g, 1.57 moles)

  • Ammonium acetate (5.0 g, 0.065 mole)

  • Chloroform

Procedure:

  • The reactants (aqueous ammonium hydroxide, paraldehyde, and ammonium acetate) are placed in a 2-liter steel reaction vessel.[5]

  • The mixture is heated to 230°C with continuous agitation and maintained at this temperature for one hour.[5] The pressure in the vessel will range from 800 to 3000 psi.

  • After cooling, the resulting two layers of the reaction mixture are separated.[5]

  • The non-aqueous layer is treated with 60 mL of chloroform to separate any dissolved water. The aqueous layer is then extracted three times with 50 mL portions of chloroform.[5]

  • The chloroform extracts are combined, and the chloroform is removed by distillation at atmospheric pressure.[5]

  • The crude product is then purified by fractional distillation under reduced pressure. A forerun containing water, unreacted paraldehyde, and byproducts is collected first, followed by the desired 5-ethyl-2-methylpyridine at a boiling point of 65-66°C at 17 mm Hg.[5]

Yield: This procedure typically yields 72-76 g (50-53%) of 5-ethyl-2-methylpyridine.[5]

G Synthesis of 5-Ethyl-2-methylpyridine cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup and Purification Paraldehyde Paraldehyde Heating to 230 C Heating to 230 C Paraldehyde->Heating to 230 C Condensation Ammonia Ammonia Ammonia->Heating to 230 C Ammonium Acetate (Catalyst) Ammonium Acetate (Catalyst) Ammonium Acetate (Catalyst)->Heating to 230 C Separation of Layers Separation of Layers Heating to 230 C->Separation of Layers High Pressure High Pressure Agitation Agitation Solvent Extraction (Chloroform) Solvent Extraction (Chloroform) Separation of Layers->Solvent Extraction (Chloroform) Distillation Distillation Solvent Extraction (Chloroform)->Distillation Fractional Distillation (Reduced Pressure) Fractional Distillation (Reduced Pressure) Distillation->Fractional Distillation (Reduced Pressure) 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine Fractional Distillation (Reduced Pressure)->5-Ethyl-2-methylpyridine Final Product

Caption: A flowchart illustrating the key steps in the synthesis of 5-Ethyl-2-methylpyridine.

Applications and Biological Relevance

The primary significance of 5-Ethyl-2-methylpyridine in the pharmaceutical and chemical industries is its role as a versatile precursor. There is limited evidence to suggest that it has direct biological signaling activities. Instead, its importance lies in its chemical reactivity, which allows for its conversion into various high-value compounds.

Precursor to Nicotinic Acid (Vitamin B3)

One of the most important applications of 5-Ethyl-2-methylpyridine is its use in the synthesis of nicotinic acid. This is achieved through an oxidation reaction, typically with nitric acid, which converts the ethyl and methyl groups to carboxylic acid groups, followed by decarboxylation.[2]

Intermediate in Drug Synthesis

5-Ethyl-2-methylpyridine is a key building block in the synthesis of several commercial drugs:

  • Etoricoxib: A non-steroidal anti-inflammatory drug (NSAID).

  • Pioglitazone: An anti-diabetic drug used to treat type 2 diabetes.

  • Asenapine: An atypical antipsychotic.

Agrochemicals

This compound also serves as an intermediate in the production of certain herbicides.

G Chemical Significance of 5-Ethyl-2-methylpyridine cluster_products Key Derivatives 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine Nicotinic Acid (Vitamin B3) Nicotinic Acid (Vitamin B3) 5-Ethyl-2-methylpyridine->Nicotinic Acid (Vitamin B3) Oxidation Etoricoxib (NSAID) Etoricoxib (NSAID) 5-Ethyl-2-methylpyridine->Etoricoxib (NSAID) Multi-step Synthesis Pioglitazone (Anti-diabetic) Pioglitazone (Anti-diabetic) 5-Ethyl-2-methylpyridine->Pioglitazone (Anti-diabetic) Multi-step Synthesis Herbicides Herbicides 5-Ethyl-2-methylpyridine->Herbicides Chemical Synthesis

Caption: The role of 5-Ethyl-2-methylpyridine as a precursor to important molecules.

Analytical Methods

The purity and identity of 5-Ethyl-2-methylpyridine are typically assessed using standard analytical techniques in organic chemistry.

Table 3: Common Analytical Methods
MethodPurpose
Gas Chromatography (GC) To determine purity and identify impurities.
Mass Spectrometry (MS) To confirm molecular weight and structural fragments.
Nuclear Magnetic Resonance (NMR) To elucidate the chemical structure.
Infrared Spectroscopy (IR) To identify functional groups.
High-Performance Liquid Chromatography (HPLC) For purity assessment and quantification.[6]

The NIOSH Manual of Analytical Methods provides protocols for the analysis of pyridines in air samples, which can be adapted for 5-Ethyl-2-methylpyridine.[1] These methods often involve collection on a solid sorbent followed by solvent desorption and analysis by GC with a flame ionization detector (FID).

Safety and Toxicology

5-Ethyl-2-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 4: Toxicological Data
MetricValueSpeciesRouteReference
LD₅₀ 368 mg/kgRatOral[2]
LD₅₀ 1000 mg/kgRabbitDermal[7]

It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7] It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Ethyl-2-methylpyridine (CAS 104-90-5) is a chemical of significant industrial importance, primarily serving as a key intermediate in the synthesis of a range of valuable products, including pharmaceuticals and agrochemicals. While it does not appear to have a direct role in biological signaling pathways, its utility as a synthetic building block makes it a crucial compound for professionals in drug development and chemical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of Polyethylene Glycol Bis(2-Carboxyethyl) Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol bis(2-carboxyethyl) ether is a homobifunctional derivative of polyethylene glycol (PEG) that plays a pivotal role in modern bioconjugation and drug delivery systems. Its mechanism of action is not pharmacological in the traditional sense of interacting with a biological receptor, but is rather a chemical and physicochemical one. This molecule acts as a covalent cross-linker, enabling the conjugation of two or more molecules or the formation of hydrogel matrices. The core function of Polyethylene glycol bis(2-carboxyethyl) ether is to impart the beneficial properties of PEG to the modified substances, thereby altering their pharmacokinetic profiles, enhancing stability, and enabling novel delivery platforms. This technical guide provides a detailed exploration of its chemical mechanism, the biophysical consequences of its use, and the experimental protocols for its application.

The Chemical Mechanism of Action: Covalent Bond Formation

The primary mechanism of action of Polyethylene glycol bis(2-carboxyethyl) ether lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary amines, such as the lysine residues on the surface of proteins or other amine-functionalized molecules. This process is typically a two-step reaction facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

The reaction proceeds as follows:

  • Activation Step: The carboxylic acid group on the PEG derivative reacts with EDC to form a highly reactive O-acylisourea intermediate.[2]

  • NHS Ester Formation: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[1][3]

  • Conjugation Step: The NHS ester reacts with a primary amine on the target molecule (e.g., a protein) via nucleophilic attack, forming a stable amide bond and releasing NHS.[1]

This chemical mechanism is central to the utility of Polyethylene glycol bis(2-carboxyethyl) ether as a bioconjugation agent.

Chemical_Mechanism cluster_activation Activation Phase cluster_conjugation Conjugation Phase PEG_COOH PEG-(COOH)₂ O_acylisourea O-acylisourea intermediate PEG_COOH->O_acylisourea + EDC EDC EDC PEG_NHS PEG-(NHS ester)₂ O_acylisourea->PEG_NHS + NHS NHS NHS Conjugate PEG-(Protein)₂ Conjugate PEG_NHS->Conjugate + Protein-NH₂ Protein_NH2 Protein-(NH₂)n

Caption: Chemical activation and conjugation pathway for Polyethylene glycol bis(2-carboxyethyl) ether.

Physicochemical Consequences and Pharmacokinetic Alterations

The covalent attachment of Polyethylene glycol bis(2-carboxyethyl) ether to a therapeutic molecule (a process known as PEGylation) induces significant changes in its physicochemical properties, which in turn leads to a modified pharmacokinetic profile.[4]

  • Increased Hydrodynamic Size: The attachment of the PEG chains increases the effective size of the molecule in solution. This larger size dramatically reduces the rate of renal clearance, as the molecule is less efficiently filtered by the glomerulus.[4]

  • Shielding Effect: The flexible PEG chains create a hydrophilic shield around the surface of the conjugated molecule. This "stealth" effect has several important consequences:

    • Reduced Immunogenicity: The PEG shield can mask epitopes on the surface of protein drugs, reducing their recognition by the immune system and minimizing the formation of anti-drug antibodies.[]

    • Protection from Proteolysis: The steric hindrance provided by the PEG chains protects the protein from degradation by proteolytic enzymes.[4]

    • Reduced Phagocytosis: The shielding effect also reduces uptake by the reticuloendothelial system (RES), further prolonging circulation time.[4]

  • Enhanced Solubility: PEG is highly water-soluble, and its conjugation can improve the solubility and stability of hydrophobic drugs.

These effects collectively lead to a longer plasma half-life, reduced dosing frequency, and sustained therapeutic effect.[6] A clinical study of polyethylene glycol-conjugated interleukin-2, for instance, demonstrated a 10- to 20-fold prolongation in its half-life compared to the unconjugated protein.[7]

Pharmacokinetic_Effects cluster_unconjugated Unconjugated Drug cluster_conjugated PEGylated Drug Drug Drug Kidney Renal Clearance Drug->Kidney Immune_System Immune Recognition Drug->Immune_System Enzymes Proteolytic Degradation Drug->Enzymes PEG_Drug PEG-Drug Blocked_Kidney Reduced Renal Clearance PEG_Drug->Blocked_Kidney Blocked_Immune Shielded from Immune System PEG_Drug->Blocked_Immune Blocked_Enzymes Protected from Degradation PEG_Drug->Blocked_Enzymes Experimental_Workflow start Start reagent_prep Reagent Preparation (PEG-COOH, EDC, NHS, Protein) start->reagent_prep activation PEG Activation (Add EDC/NHS to PEG-COOH in pH 6.0 buffer) reagent_prep->activation conjugation Conjugation (Add activated PEG to Protein in pH 7.4 buffer) activation->conjugation quenching Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis end End analysis->end

References

The Alchemist's Guide to Carboxylated PEG Linkers: A Deep Dive into Fundamental Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become an indispensable tool in the fields of drug delivery, bioconjugation, and biomaterials. Their inherent biocompatibility, hydrophilicity, and low immunogenicity make them ideal for modifying therapeutic proteins, peptides, nanoparticles, and other bioactive molecules. Among the various functionalized PEGs, carboxylated PEG linkers (HOOC-PEG) stand out for their versatility in forming stable amide bonds with amine-containing molecules. This technical guide provides an in-depth exploration of the fundamental chemistry of carboxylated PEG linkers, covering their synthesis, activation, and application in bioconjugation, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Carboxylated PEG Linkers

The synthesis of carboxylated PEG linkers typically involves the modification of a terminal hydroxyl group of a PEG molecule into a carboxylic acid. Several methods have been developed, each with its own advantages in terms of yield, purity, and scalability.

Direct Oxidation of PEG-Diol

A common and straightforward method for preparing dicarboxylated PEGs is the direct oxidation of PEG-diols. This method often utilizes strong oxidizing agents like chromium trioxide (CrO₃) in an acidic medium.

Quantitative Data: Synthesis of PEG-Dicarboxylate via Direct Oxidation [1]

Starting MaterialOxidizing AgentReaction TimeYieldCarboxyl Groups per PEG
PEG₃₄₀₀(OH)₂CrO₃ (1.2 electron equivalents)8 hours96%1.94
mPEG₂₀₀₀-OHCrO₃--0.95
mPEG₅₀₀₀-OHCrO₃--0.96
Michael Conjugate Addition
Other Synthetic Routes

Other methods for synthesizing carboxylated PEGs include the reaction of PEG alkoxide with chloroacetic acid and the oxidation of PEG aldehyde.[2] However, these methods can sometimes result in lower yields or the formation of by-products that require extensive purification.[2]

Activation of Carboxylated PEG Linkers for Bioconjugation

The carboxylic acid group of a PEG linker is not inherently reactive towards amines. Therefore, it must first be "activated" to form a more reactive species that can readily undergo nucleophilic attack by a primary amine. The most widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The EDC/NHS Activation Chemistry

The reaction proceeds in two steps:

  • Formation of the O-acylisourea intermediate: The carboxyl group reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]

  • Formation of the NHS ester: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to the reaction mixture. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[3] This NHS ester can then be reacted with a primary amine to form a stable amide bond.

The activation reaction with EDC and NHS is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[4][5]

Quantitative Aspects of EDC/NHS Activation

The efficiency of the conjugation reaction is highly dependent on the molar ratios of the reactants. While optimal ratios can be system-dependent, a molar excess of EDC and NHS over the carboxylated PEG is generally used to drive the reaction towards the formation of the NHS ester. For the subsequent reaction with an amine-containing molecule, a molar excess of the activated PEG linker is often used.[6] For instance, a 20-fold molar excess of an NHS-PEG linker to an antibody (IgG) at a concentration of 1-10 mg/mL typically results in the labeling of 4-6 linker molecules per antibody.[7]

Quantitative Data: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs [8]

PEG Spacer LengthAverage DAR (Cysteine Conjugation)Average DAR (Lysine Conjugation, Val-Ala Trigger)Average DAR (Lysine Conjugation, Val-Cit Trigger)
PEG₄2.5--
PEG₆5.0--
PEG₈4.8--
PEG₁₂3.73.02.7
PEG₂₄3.0--

Experimental Protocols

Protocol 1: Synthesis of PEG-Dicarboxylate by Direct Oxidation[1]
  • Dissolution: Dissolve 5 g of PEG₃₄₀₀(OH)₂ (1.47 mmol) in 25 mL of water containing 8 mL of concentrated sulfuric acid (96%).

  • Oxidation: To this solution, add an aqueous solution of 0.235 g of CrO₃ (1.2 electron equivalents) in 5 mL of water.

  • Reaction: Stir the orange solution for 8 hours at ambient temperature. The solution will turn a green-blue color.

  • Extraction: Add 25 mL of water to the reaction mixture and extract three times with 100 mL of CH₂Cl₂.

  • Washing: Combine the organic layers and wash twice with 25 mL of water and twice with 25 mL of saturated NaCl solution.

  • Drying and Precipitation: Dry the combined organic layers with MgSO₄, concentrate under reduced pressure, and precipitate the PEG-carboxylate by adding 150 mL of diethyl ether.

  • Isolation: Filter and dry the solid PEG-carboxylate product. The expected yield is approximately 4.9 g (96%).

  • Characterization: Characterize the product using ¹H-NMR, MALDI-MS, and acid-base titration to confirm the presence of carboxyl groups.

Protocol 2: Two-Step EDC/NHS Coupling of Carboxylated PEG to a Protein[3][4]

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Carboxylated PEG linker

  • Protein with primary amine groups

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: Hydroxylamine at a final concentration of 10 mM, or 2-Mercaptoethanol at a final concentration of 20 mM.[3][4]

  • Desalting column

Procedure:

  • Equilibration: Equilibrate EDC and NHS to room temperature before opening the vials.

  • Protein Preparation: Prepare a 1 mg/mL solution of the carboxylated PEG-modified molecule (Protein #1) in Activation Buffer.

  • Activation: Add EDC (to a final concentration of ~2 mM) and NHS or Sulfo-NHS (to a final concentration of ~5 mM) to the Protein #1 solution.[4] React for 15 minutes at room temperature.

  • Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC.[4]

  • Buffer Exchange (Optional): To remove excess quenching reagent and adjust the pH for the coupling reaction, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS).

  • Coupling: Add the amine-containing protein (Protein #2) to the activated PEG solution at an equimolar ratio to Protein #1.[4] Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching the Coupling Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[4]

  • Purification: Purify the PEG-protein conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and unconjugated protein.

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography is a powerful technique for separating molecules based on their hydrodynamic volume. Due to the significant increase in size upon PEGylation, SEC is well-suited for purifying PEG-protein conjugates from unreacted protein and smaller reaction components.

General Procedure:

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of the expected PEG-protein conjugate.

  • Equilibration: Equilibrate the column with a suitable buffer, such as PBS, at a constant flow rate.

  • Sample Loading: Concentrate the reaction mixture to a small volume and inject it onto the column.[9]

  • Elution: Elute the sample with the equilibration buffer. Larger molecules (the PEG-protein conjugate) will elute first, followed by smaller molecules (unconjugated protein, excess PEG linker, and other reagents).

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified conjugate.

Characterization of Carboxylated PEG Linkers and Conjugates

Thorough characterization is crucial to ensure the quality and purity of both the carboxylated PEG linker and the final bioconjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the successful synthesis of carboxylated PEG linkers. The appearance of a characteristic signal for the methylene protons adjacent to the newly formed carboxyl group (typically around 4.1 ppm) provides evidence of the conversion.[1][10]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight distribution of the PEG linker and to confirm the successful conjugation to a protein or peptide.[11][12] A clear shift in the mass spectrum corresponding to the addition of the PEG chain provides evidence of successful PEGylation.[11][12] It can also be used to assess the degree of PEGylation (the number of PEG chains attached to each protein molecule).[11]

Visualizing the Workflow

Synthesis and Activation of Carboxylated PEG Linker

Synthesis_and_Activation cluster_synthesis Synthesis cluster_activation Activation PEG-Diol PEG-Diol Oxidation Oxidation PEG-Diol->Oxidation CrO3, H2SO4 Carboxylated_PEG Carboxylated_PEG Oxidation->Carboxylated_PEG Carboxylated_PEG_in Carboxylated PEG EDC_NHS EDC/NHS Activation Carboxylated_PEG_in->EDC_NHS pH 4.5-7.2 NHS_Ester_PEG NHS-activated PEG EDC_NHS->NHS_Ester_PEG Bioconjugation_Workflow cluster_conjugation Bioconjugation cluster_purification Purification & Analysis NHS_Ester_PEG NHS-activated PEG Coupling Amine Coupling NHS_Ester_PEG->Coupling pH 7-8 Protein Amine-containing Protein Protein->Coupling PEG_Protein_Conjugate_raw Crude PEG-Protein Conjugate Coupling->PEG_Protein_Conjugate_raw PEG_Protein_Conjugate_in Crude PEG-Protein Conjugate Purification SEC Purification PEG_Protein_Conjugate_in->Purification Purified_Conjugate Purified PEG-Protein Conjugate Purification->Purified_Conjugate Analysis Characterization (MALDI-TOF, NMR) Purified_Conjugate->Analysis EDC_NHS_Chemistry Carboxyl_Group R-COOH (Carboxylated PEG) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl_Group Hydrolysis NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Primary_Amine R'-NH2 (Protein)

References

An In-Depth Technical Guide to Exploratory Studies Using Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the application of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, commonly known as dicarboxy-terminated polyethylene glycol (dicarboxy-PEG), in exploratory research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the polymer's core properties, its use in nanoparticle formulation and bioconjugation, and relevant experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key experimental workflows and cellular interaction pathways to facilitate a deeper understanding of the practical applications of dicarboxy-PEG.

Introduction to Dicarboxy-PEG

Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a homobifunctional polyethylene glycol (PEG) derivative characterized by the presence of a carboxyl group (-COOH) at both termini of the linear polymer chain. This structure imparts several advantageous properties that are highly sought after in the field of drug delivery and biomaterials.

The PEG backbone provides hydrophilicity, biocompatibility, and a "stealth" characteristic that reduces non-specific protein adsorption and recognition by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[1] The terminal carboxyl groups serve as versatile handles for the covalent conjugation of a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs, through well-established chemistries such as carbodiimide (EDC/NHS) coupling.

Applications in Drug Delivery and Nanomedicine

The unique properties of dicarboxy-PEG make it a valuable component in the design of advanced drug delivery systems. Its primary applications include:

  • Surface Functionalization of Nanoparticles: Dicarboxy-PEG is widely used to coat the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). This PEGylation process enhances the stability of nanoparticles in physiological environments, prevents aggregation, and improves their pharmacokinetic profiles.[1]

  • Bioconjugation: The terminal carboxyl groups can be activated to react with primary amines on therapeutic proteins and peptides, forming stable amide bonds. This conjugation can improve the solubility, stability, and in vivo performance of the therapeutic agent.

  • Hydrogel Formation: Dicarboxy-PEG can act as a crosslinker in the formation of hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate drugs for sustained release.

  • Targeted Drug Delivery: The carboxyl groups can be used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles, enabling specific delivery of therapeutic payloads to diseased tissues, such as tumors.[2]

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from various studies that have utilized dicarboxy-PEG or similar carboxyl-terminated PEG derivatives in the development of drug delivery systems.

Table 1: Physicochemical Properties of Dicarboxy-PEG Functionalized Nanoparticles

Nanoparticle TypeCore MaterialDicarboxy-PEG Molecular Weight (Da)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Mesoporous SilicaSiO₂Not Specified168.0 ± 8.2-2.65 ± 1.0[2]
PolymericPLGA200065 - 100Negative[3]
GoldAu1000, 2000, 50004 and 10 (core size)Not Specified[4]
Iron OxideFe₃O₄Not Specified13.5Not Specified[5]

Table 2: Drug Loading and Encapsulation Efficiency in Dicarboxy-PEG Formulations

DrugNanoparticle SystemDrug Loading (%)Encapsulation Efficiency (%)Method of DeterminationReference
DoxorubicinPLGA-DSPE-PEG7.0 ± 0.5Not SpecifiedNot Specified[3]
CPT-11DSPE-mPEG2000 MicellesNot Specified90.0 ± 1.0Ultracentrifugation
NaringeninSilk FibroinVariable (up to ~7%)Variable (decreases with increased loading)ATR-FTIR Spectroscopy[6]
AprepitantMesoporous Silica~33 (theoretical)VariableHPLC[7]

Table 3: In Vitro Cellular Uptake of Dicarboxy-PEG Coated Nanoparticles

Cell LineNanoparticle TypePEG Surface Density/AmountUptake EfficiencyTime PointReference
4T1 Breast CancerPEGylated PLGA15%Significantly higher than lower PEG amountsNot Specified[8]
MacrophagesHydrogel Particles (80x320 nm)With vs. Without PEGUn-PEGylated uptake was 2.0-fold higher1 day[9]
MacrophagesHydrogel Particles (1.5 µm)With vs. Without PEGUn-PEGylated uptake was 4.2-fold higher1 day[9]
MacrophagesGold (4 nm, CRO-conjugated)1, 2, 5 kDaUptake decreased with increasing PEG length4 hours[4]

Table 4: In Vivo Tumor Targeting Efficiency of Dicarboxy-PEG Coated Nanoparticles

Tumor ModelNanoparticle TypeTargeting LigandTumor Accumulation (%ID/g)Time Point (post-injection)Reference
4T1Mesoporous SilicaTRC105 Antibody5.9 ± 0.45 hours[2]
4T1Mesoporous SilicaNone (Passive Targeting)~3.05 hours[2]
XenograftGoldRGD Peptide10-12% of injected doseUp to 72 hours[10]
Gliosarcoma 9LIron OxideChlorotoxinNot Quantified (qualitative imaging)Not Specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dicarboxy-PEG.

Protocol for EDC/NHS Coupling of Dicarboxy-PEG to an Amine-Containing Molecule (e.g., Chitosan)

This protocol is adapted from a study on the PEGylation of chitosan.[11][12][13]

Materials:

  • Dicarboxy-PEG

  • Chitosan (or other amine-containing polymer/protein)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolution of Reactants:

    • Dissolve chitosan in a suitable acidic aqueous solution (e.g., 1% acetic acid) to ensure protonation of amine groups. Adjust the pH to 5.0 with NaOH.

    • Dissolve dicarboxy-PEG, EDC, and NHS in MES buffer (pH 5.0).

  • Activation of Carboxyl Groups:

    • Add the EDC and NHS solution to the dicarboxy-PEG solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG ester. The activation is most efficient at pH 4.5-7.2.[14]

  • Conjugation Reaction:

    • Add the activated dicarboxy-PEG solution to the chitosan solution. The optimal molar ratio of reactants (NH₂:COOH:NHS:EDC) should be empirically determined, with a ratio of 3.5:1:1:10 being a good starting point.[11][12][13]

    • Allow the conjugation reaction to proceed for at least 2 hours at room temperature with gentle stirring. The reaction of the NHS ester with primary amines is most efficient at pH 7-8; therefore, the pH can be adjusted to 7.2-7.5 with PBS immediately before adding the amine-containing molecule.[14]

  • Purification:

    • Terminate the reaction by extensive dialysis against deionized water for 2-3 days to remove unreacted reagents and by-products.

    • Lyophilize the purified solution to obtain the dicarboxy-PEG-chitosan conjugate.

  • Characterization:

    • Confirm the successful conjugation using techniques such as Fourier-transform infrared (FTIR) spectroscopy (to identify the amide bond) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the degree of substitution using methods like elemental analysis.

Protocol for Determining Drug Encapsulation Efficiency in Nanoparticles

This is a general protocol for determining the amount of drug successfully loaded into nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate solvent to dissolve the drug

  • Centrifugal filter units with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through.

  • A quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Procedure:

  • Separation of Free Drug from Nanoparticles:

    • Take a known volume of the drug-loaded nanoparticle suspension.

    • Place the suspension in a centrifugal filter unit.

    • Centrifuge at a speed and for a duration sufficient to separate the nanoparticles from the aqueous medium containing the unencapsulated drug. The exact conditions should be optimized for the specific nanoparticle system.

  • Quantification of Free Drug:

    • Collect the filtrate, which contains the free, unencapsulated drug.

    • Measure the concentration of the drug in the filtrate using a pre-established calibration curve with your chosen analytical method (e.g., HPLC, UV-Vis).

  • Calculation of Encapsulation Efficiency:

    • Encapsulation Efficiency (EE%) is calculated using the following formula: EE% = [(Total amount of drug added) - (Amount of free drug in filtrate)] / (Total amount of drug added) * 100

  • Calculation of Drug Loading Capacity:

    • To determine the drug loading capacity, the nanoparticles are typically lyophilized to obtain their total weight.

    • Loading Capacity (LC%) is calculated as: LC% = (Amount of entrapped drug) / (Total weight of nanoparticles) * 100

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for nanoparticle synthesis and a conceptual model for the cellular uptake of PEGylated nanoparticles.

Experimental Workflow for Dicarboxy-PEG Coated Nanoparticle Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation s1 Core Nanoparticle Formation s3 Surface Conjugation of Dicarboxy-PEG s1->s3 s2 Dicarboxy-PEG Activation (EDC/NHS) s2->s3 s4 Purification (e.g., Dialysis) s3->s4 c1 Size & PDI (DLS) s4->c1 c2 Zeta Potential s4->c2 c3 Morphology (TEM/SEM) s4->c3 c4 Drug Loading & Encapsulation Efficiency s4->c4 e1 In Vitro Drug Release c1->e1 e2 In Vitro Cellular Uptake c2->e2 c4->e1 e3 In Vivo Biodistribution e2->e3

Caption: Workflow for synthesis and evaluation of dicarboxy-PEG nanoparticles.

Cellular Uptake Pathway of Dicarboxy-PEG Functionalized Nanoparticles

cellular_uptake cluster_cell Target Cell cluster_endocytosis Endocytosis np Dicarboxy-PEG Nanoparticle clathrin Clathrin-mediated np->clathrin Binding & Internalization caveolae Caveolae-mediated np->caveolae Binding & Internalization macro Macropinocytosis np->macro Binding & Internalization membrane Cell Membrane endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome (Drug Release) endosome->lysosome Maturation cytosol Cytosolic Drug Action lysosome->cytosol Drug Release

Caption: General pathways for cellular uptake of PEGylated nanoparticles.

Conclusion

Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a versatile and valuable polymer for a wide range of applications in biomedical research and drug development. Its bifunctional nature, combined with the favorable properties of the PEG backbone, allows for the creation of sophisticated drug delivery systems with enhanced stability, prolonged circulation, and the potential for targeted delivery. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists to design and execute their own exploratory studies using this promising polymer. Future research will likely focus on the development of novel dicarboxy-PEG conjugates and nanoparticle formulations with enhanced therapeutic efficacy and reduced side effects.

References

Methodological & Application

"protocol for protein conjugation with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, often referred to as dicarboxylic acid PEG or HOOC-PEG-COOH, is a homobifunctional crosslinker widely utilized in bioconjugation. Its applications are pivotal in drug delivery, protein stabilization, and the development of novel therapeutic conjugates. The polyethylene glycol (PEG) backbone imparts favorable properties such as increased solubility, reduced immunogenicity, and extended in vivo circulation half-life to the conjugated protein.[1] The terminal carboxylic acid groups allow for covalent linkage to primary amines (e.g., lysine residues) on the protein surface through the formation of stable amide bonds.[2]

This document provides a detailed protocol for the conjugation of proteins with this bifunctional PEG linker, including the necessary activation steps, reaction conditions, and subsequent characterization of the conjugate.

Chemistry of Conjugation

The conjugation process involves a two-step reaction. First, the carboxylic acid groups at both ends of the PEG linker are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester. In the second step, the NHS-activated PEG is introduced to the protein, where the NHS esters react with primary amine groups on the protein surface to form stable amide bonds.

Experimental Protocols

Materials and Reagents
  • Protein of interest: Purified and in a suitable buffer (e.g., PBS, MES). Avoid buffers containing primary amines like Tris.

  • Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (HOOC-PEG-COOH): Of desired molecular weight.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Dynamic Light Scattering (DLS), and Circular Dichroism (CD) spectropolarimeter.

Protocol 1: Two-Step Protein Conjugation

This protocol is designed for the conjugation of a protein with the bifunctional carboxy-PEG linker.

Step 1: Activation of HOOC-PEG-COOH with EDC/NHS

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve the HOOC-PEG-COOH in Activation Buffer to a desired concentration (e.g., 10-50 mg/mL).

  • Add EDC and NHS to the PEG solution. A molar excess of EDC and NHS over the carboxyl groups of the PEG is recommended. A typical starting point is a 2 to 5-fold molar excess of each.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. The activation reaction is most efficient at a pH of 4.5-7.2.[3]

Step 2: Conjugation of Activated PEG to the Protein

  • Immediately after activation, the activated PEG solution can be used for conjugation.

  • The protein of interest should be in the Conjugation Buffer. The pH of this buffer should be between 7.2 and 8.0 for efficient reaction with primary amines.

  • Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized for the specific protein and desired degree of PEGylation. A starting point could be a 5 to 20-fold molar excess of activated PEG to the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

Step 3: Purification of the PEG-Protein Conjugate

  • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEG-protein conjugate.

  • Concentrate the purified conjugate if necessary and store at an appropriate temperature (e.g., -80°C).

Data Presentation

The following tables summarize typical quantitative data obtained during and after protein conjugation with bifunctional PEG linkers. These values are illustrative and will vary depending on the specific protein, PEG size, and reaction conditions.

Table 1: Reaction Parameters and Conjugation Efficiency

ParameterTypical RangeNotes
Molar Ratio (PEG:Protein)5:1 to 50:1Higher ratios can lead to a higher degree of PEGylation and potential cross-linking.
Conjugation Efficiency (%)30 - 80%Percentage of the initial protein that is successfully conjugated with at least one PEG molecule.
Degree of PEGylation1 - 5Average number of PEG molecules conjugated per protein molecule.

Table 2: Characterization of PEG-Protein Conjugates

ParameterUnconjugated ProteinPEG-Protein ConjugateMethod
Molecular Weight (SDS-PAGE)Expected MWIncreased and broader bandSDS-PAGE
Hydrodynamic DiameterTypical protein sizeSignificantly increasedDLS
Secondary StructureCharacteristic CD spectrumLargely unchangedFar-UV CD
Retained Biological Activity (%)100%20 - 90%Relevant bioassay

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: PEG Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis reagents HOOC-PEG-COOH EDC, NHS activation_buffer Activation Buffer (pH 6.0) activation Incubate 15-30 min at RT activation_buffer->activation conjugation Incubate 2h at RT or overnight at 4°C activation->conjugation Activated PEG protein Protein Solution (pH 7.2-7.5) protein->conjugation quench Quench Reaction conjugation->quench purification SEC or TFF quench->purification Crude Conjugate analysis Characterization (SDS-PAGE, DLS, etc.) purification->analysis

Caption: Workflow for the two-step conjugation of proteins with a bifunctional carboxy-PEG.

Signaling Pathway Modulation

The conjugation of a protein therapeutic with a bifunctional PEG can influence its interaction with cell surface receptors and subsequent signaling pathways. The PEG moiety can sterically hinder the binding of the protein to its receptor, potentially reducing its in vitro activity. However, the extended in vivo half-life can lead to an overall enhancement of the therapeutic effect.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space protein Unconjugated Protein receptor Cell Surface Receptor protein->receptor High Affinity Binding peg_protein PEG-Protein Conjugate peg_protein->receptor Steric Hindrance (Reduced Affinity) signaling Signaling Cascade receptor->signaling response Cellular Response signaling->response

Caption: Modulation of receptor binding and signaling by protein PEGylation.

References

Application Notes and Protocols: Hydrogel Formation Using Polyethylene Glycol bis(2-carboxyethyl) ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) based hydrogels are a cornerstone of biomedical research and drug development due to their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix. Polyethylene glycol bis(2-carboxyethyl) ether is a bifunctional PEG derivative featuring a carboxylic acid group at each terminus. These terminal groups provide reactive sites for crosslinking, allowing for the formation of biodegradable hydrogels with ester or amide linkages. This makes them particularly suitable for controlled drug delivery, tissue engineering, and as scaffolds for 3D cell culture.

The carboxylic acid moieties can be activated, most commonly with carbodiimide chemistry, to react with multifunctional amines or alcohols, leading to the formation of a stable three-dimensional hydrogel network. The physical and chemical properties of the resulting hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, can be precisely controlled by modulating the molecular weight of the PEG, the polymer concentration, and the nature of the crosslinker.[1][2]

Applications

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner as the hydrogel degrades.[3][4][5][6][7] The release kinetics can be tuned by altering the hydrogel's degradation profile.

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as cartilage and skin.[8] Their tunable mechanical properties allow for the creation of environments that mimic the stiffness of native tissues.[1][8][9]

  • 3D Cell Culture: The biocompatible and porous nature of these hydrogels provides an ideal 3D environment for cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.

  • Wound Healing: The hydrogel can act as a dressing that maintains a moist environment, promotes healing, and can be loaded with antimicrobial agents to prevent infection.

Data Presentation

The properties of hydrogels formed from dicarboxylic acid-terminated PEGs are highly dependent on the specific formulation. The following tables summarize typical ranges for key quantitative data, compiled from literature on various PEG-based hydrogels. These values can be used as a starting point for designing hydrogels with desired characteristics.

Table 1: Mechanical Properties of PEG-based Hydrogels

PropertyTypical RangeFactors Influencing the Property
Compressive Modulus (HA0) 0.01 – 2.46 MPa[1]Increases with higher PEG concentration and lower PEG molecular weight.[1]
Tensile Modulus (Eten) 0.02 – 3.5 MPa[1]Increases with higher PEG concentration and lower PEG molecular weight.[1]
Shear Modulus (G') 0.7 - 20.6 kPa[10]Decreases with increasing PEG molecular weight.[10]

Table 2: Swelling and Degradation Properties of PEG-based Hydrogels

PropertyTypical RangeFactors Influencing the Property
Swelling Ratio (Q) 2.2 – 31.5[1]Decreases with higher PEG concentration and lower PEG molecular weight.[1]
Degradation Time Hours to Months[11][12][13]Dependent on the type of crosslinking bond (ester vs. amide), pH, and enzymatic activity. Ester bonds are more susceptible to hydrolysis.
Mesh Size (ξ) 6 – 16 nm[1]Increases with higher PEG molecular weight and lower PEG concentration.[1]

Experimental Protocols

Protocol 1: Hydrogel Formation via Amide Bond Crosslinking

This protocol describes the formation of a hydrogel by crosslinking Polyethylene glycol bis(2-carboxyethyl) ether with a diamine using EDC/NHS chemistry.

Materials:

  • Polyethylene glycol bis(2-carboxyethyl) ether (e.g., average Mn 600)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diamine crosslinker (e.g., Jeffamine®, diamino-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.0-6.0

Procedure:

  • Preparation of Polymer Solution:

    • Dissolve Polyethylene glycol bis(2-carboxyethyl) ether in MES buffer to the desired concentration (e.g., 10% w/v).

  • Activation of Carboxylic Acid Groups:

    • Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to carboxylic acid groups is recommended as a starting point.

    • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.

  • Crosslinking:

    • Prepare a solution of the diamine crosslinker in PBS. The molar ratio of amine groups to activated carboxylic acid groups should be 1:1 for optimal crosslinking.

    • Rapidly add the diamine solution to the activated PEG solution and mix thoroughly.

  • Gelation:

    • The mixture will begin to gel. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components.

    • Cast the hydrogel into the desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.

  • Washing:

    • After complete gelation, wash the hydrogel extensively with PBS to remove any unreacted reagents and byproducts (e.g., urea).

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare a hydrogel sample of known initial weight (Wd, after lyophilization).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd.

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve.

C. In Vitro Degradation Study:

  • Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).

  • The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.

Visualizations

Hydrogel_Formation_Workflow cluster_activation Activation Step cluster_crosslinking Crosslinking Step cluster_application Application A Polyethylene glycol bis(2-carboxyethyl) ether C Activated PEG-NHS Ester A->C Activation (15-30 min) B EDC / NHS in MES Buffer B->C E Hydrogel Network (Amide Bonds) C->E Crosslinking (seconds to minutes) D Diamine Crosslinker in PBS D->E F Drug Delivery / Tissue Engineering E->F Utilization

Caption: Workflow for hydrogel formation using EDC/NHS chemistry.

Drug_Release_Mechanism cluster_hydrogel Hydrogel Matrix cluster_release Release Mechanisms A Encapsulated Drug B Biodegradable Polymer Network C Diffusion A->C Concentration Gradient D Degradation B->D Hydrolysis of Ester/Amide Bonds E Released Drug C->E D->E

Caption: Mechanisms of drug release from the hydrogel matrix.

References

"surface modification of nanoparticles with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Surface Modification of Nanoparticles with Dicarboxylic Acid-Terminated PEG

Introduction

Surface modification of nanoparticles with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, hereafter referred to as dicarboxy-terminated PEG (COOH-PEG-COOH), is a critical strategy in the development of advanced nanomaterials for biomedical applications. This process, often called PEGylation, involves covalently attaching these flexible, hydrophilic polymers to the nanoparticle surface. The resulting PEG layer imparts several beneficial properties, including enhanced colloidal stability in physiological media, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation times.[1][2] Furthermore, the terminal carboxylic acid groups provide versatile handles for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules, making these modified nanoparticles a powerful platform for drug delivery and diagnostics.

Principle of Modification

The most common strategy for covalently attaching COOH-PEG-COOH to nanoparticles involves a two-step process. First, the nanoparticle surface is functionalized with primary amine (-NH2) groups. For inorganic nanoparticles like iron oxide, this is often achieved through silanization using reagents like 3-aminopropyl trimethoxysilane (APTMS).[1][2] Subsequently, the carboxyl groups on the PEG derivative are activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester. This activated PEG readily reacts with the surface amine groups to form a stable amide bond, effectively grafting the PEG onto the nanoparticle.

Key Applications
  • Enhanced Biocompatibility and Stability: The hydrophilic PEG layer minimizes aggregation and prevents rapid clearance by the reticuloendothelial system (RES), improving the nanoparticle's stability and circulation half-life in vivo.[1][2][3]

  • Drug Delivery Platform: The nanoparticle core can be loaded with hydrophobic drugs, while the PEG shell provides aqueous stability. Doxorubicin-loaded PEGylated nanoparticles, for example, have shown sustained drug release and dose-dependent antiproliferative effects.[3]

  • Medical Imaging: PEGylated iron oxide nanoparticles serve as effective T2 contrast agents for Magnetic Resonance Imaging (MRI), with a longer circulation time allowing for better imaging windows.[3]

  • Targeted Therapies: The terminal carboxyl groups can be used to attach targeting moieties such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to cancer cells or other diseased tissues.[3]

Characterization of Modified Nanoparticles

Successful surface modification is confirmed through a suite of analytical techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. A successful coating will result in an increased particle size.

  • Zeta Potential Measurement: To determine surface charge. The conjugation of dicarboxy-PEG to an amine-functionalized particle will typically result in a shift of the zeta potential towards a more negative value.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical bonds (e.g., amide bonds) formed during the conjugation process.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.

Quantitative Data Summary

The following table summarizes typical characterization data for magnetite nanoparticles before and after modification with dicarboxy-terminated PEG of varying molecular weights.

ParameterUncoated NanoparticlesAfter Silanization (APTMS)After PEGylation (DCPEG Mw 20,000)Reference
Average Size (TEM) ~20 nmNot specifiedNot specified[1][2]
Zeta Potential -40 mVNot specifiedMore negative than uncoated[1][2]
Colloidal Stability Low in high salt/varied pHNot specifiedHigh (stable in 1M NaCl, pH 5.5-12)[1][2]

Table 1: Physicochemical properties of magnetite nanoparticles during surface modification stages.

Visual Summaries of Workflow and Chemistry

G cluster_0 Nanoparticle Preparation cluster_1 Surface Functionalization cluster_2 PEG Conjugation cluster_3 Purification & Characterization NP Bare Nanoparticles (e.g., Magnetite) Silanization Silanization with APTMS to introduce Amine (-NH2) groups NP->Silanization Conjugation React activated PEG with Amine-Nanoparticles Silanization->Conjugation Activation Activate COOH-PEG-COOH with EDC/NHS Activation->Conjugation Purification Purification (e.g., Magnetic Separation, Dialysis) Conjugation->Purification Characterization Characterization (DLS, Zeta, FTIR, TGA) Purification->Characterization

Caption: Experimental workflow for nanoparticle PEGylation.

G cluster_0 Reactants cluster_1 Activation Step cluster_2 Conjugation Product NP_NH2 Nanoparticle-NH2 Final_Product Nanoparticle-NH-CO-PEG-COOH NP_NH2->Final_Product Amide Bond Formation PEG_COOH HOOC-PEG-COOH Activated_PEG Active NHS-ester-PEG PEG_COOH->Activated_PEG + EDC, NHS EDC EDC NHS NHS Activated_PEG->Final_Product

Caption: EDC/NHS coupling chemistry for PEG conjugation.

Protocols: Covalent Immobilization of COOH-PEG-COOH

This protocol describes the surface modification of amine-functionalized nanoparticles with dicarboxy-terminated PEG using EDC/NHS chemistry.

Materials Required:
  • Amine-functionalized nanoparticles (-NH2 NPs)

  • Dicarboxy-terminated PEG (COOH-PEG-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.5 M MES Buffer, pH 4.5-6.0[4]

  • Conjugation Buffer: PBS or Borate buffer, pH 7.2-8.5 (must not contain primary amines like Tris)[4]

  • Quenching Solution (e.g., Hydroxylamine)

  • Deionized (DI) water

  • Magnetic separator or centrifuge for nanoparticle purification

  • Sonicator

Protocol Steps:

1. Preparation of Reagents:

  • Allow EDC and NHS powders to come to room temperature for 15-20 minutes before opening to prevent moisture condensation.[5]

  • Prepare fresh stock solutions of EDC and NHS in cold DI water or activation buffer immediately before use. For example, create 10 mg/mL solutions.[5]

  • Dissolve the COOH-PEG-COOH in the Activation Buffer (e.g., MES buffer, pH 4.5) to a desired concentration.[4]

  • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer (e.g., PBS, pH 7.4). Sonicate briefly to ensure a homogenous suspension.

2. Activation of Carboxyl Groups on PEG:

  • In a clean reaction tube, add the dissolved COOH-PEG-COOH.

  • Add the EDC solution, followed by the NHS solution to the PEG solution. A typical molar ratio is a 2-5 fold excess of EDC/NHS relative to the carboxyl groups on the PEG.

  • Vortex the mixture gently and allow it to react for 30 minutes at room temperature on a rotator.[5] This step forms the semi-stable NHS-ester on the PEG.

3. Conjugation to Nanoparticles:

  • Add the activated PEG-NHS ester solution to the dispersed amine-functionalized nanoparticle suspension.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

4. Quenching and Purification:

  • (Optional but recommended) Add a quenching reagent like hydroxylamine to deactivate any remaining NHS-esters.[5]

  • Separate the PEGylated nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator and decant the supernatant. For other types, use centrifugation.[5]

  • Wash the nanoparticle pellet multiple times with the conjugation buffer to remove unreacted PEG, EDC, NHS, and byproducts. Resuspend the pellet via vortexing or sonication between washes.

  • After the final wash, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

5. Characterization:

  • Analyze the final product using the techniques described in the characterization section (DLS, Zeta Potential, FTIR) to confirm successful surface modification. Compare the results to the uncoated and amine-functionalized precursor particles.

References

Application Notes and Protocols: A Step-by-Step Guide to PEGylating Peptides with Polyethylene Glycol bis(2-carboxyethyl) ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process can improve pharmacokinetics, increase stability, and reduce immunogenicity. This document provides a detailed guide for the PEGylation of peptides using a homobifunctional crosslinker, Polyethylene glycol bis(2-carboxyethyl) ether, which possesses a carboxylic acid group at both ends of the PEG chain. This reagent is particularly useful for crosslinking two peptide molecules or for applications where a di-substituted PEGylated peptide is desired.

The protocol herein details the activation of the carboxyl groups on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the conjugation to the primary amine groups (e.g., the N-terminus or the side chain of a lysine residue) of the peptide. Subsequent sections provide comprehensive protocols for the purification and characterization of the resulting PEGylated peptide conjugate.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
Peptide of Interest (with primary amine)Custom SynthesisN/A
Polyethylene glycol bis(2-carboxyethyl) etherSigma-Aldrich729118
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher22980
N-hydroxysuccinimide (NHS)Thermo Fisher24500
2-(N-morpholino)ethanesulfonic acid (MES)Sigma-AldrichM3671
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethylformamide (DMF)Sigma-Aldrich227056
Hydroxylamine-HClSigma-Aldrich55450
Acetonitrile (ACN), HPLC gradeFisher ScientificA998-4
Trifluoroacetic acid (TFA)Sigma-Aldrich302031
Size-Exclusion Chromatography (SEC) ColumnGE Healthcaree.g., Superdex
Reverse-Phase HPLC (RP-HPLC) ColumnWaterse.g., C18
Protocol 1: Activation of Polyethylene glycol bis(2-carboxyethyl) ether

This protocol describes the activation of both carboxyl groups of the PEG linker to create reactive NHS esters.

  • Reagent Preparation:

    • Prepare a 0.1 M MES buffer, pH 6.0.

    • Allow Polyethylene glycol bis(2-carboxyethyl) ether, EDC, and NHS to equilibrate to room temperature before opening.

  • Activation Reaction:

    • Dissolve Polyethylene glycol bis(2-carboxyethyl) ether in the MES buffer at a concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Protocol 2: PEGylation of the Peptide

This protocol details the conjugation of the activated PEG linker to the peptide.

  • Peptide Preparation:

    • Dissolve the peptide in PBS (pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Immediately after activation, add the activated PEG solution to the peptide solution. A molar ratio of 1:2 (PEG:peptide) is recommended for crosslinking two peptides to one PEG linker. For other applications, this ratio may need to be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add hydroxylamine-HCl to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

Protocol 3: Purification of the PEGylated Peptide

Purification is crucial to remove unreacted PEG, peptide, and reaction byproducts.[] A multi-step purification strategy is often necessary.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column (e.g., Superdex 75 or 200, depending on the conjugate size) with PBS (pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute with PBS and collect fractions. The PEGylated peptide conjugate will elute earlier than the unconjugated peptide.

    • Analyze the fractions by UV-Vis spectrophotometry (at 280 nm if the peptide contains Trp or Tyr) and/or SDS-PAGE to identify the fractions containing the desired product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity, pool the fractions from SEC containing the PEGylated peptide and further purify using RP-HPLC with a C18 column.[]

    • Use a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).

    • Collect the peak corresponding to the PEGylated peptide and confirm its identity by mass spectrometry.

Protocol 4: Characterization of the PEGylated Peptide
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated peptide.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

    • Determine the molecular weight of the PEGylated peptide to confirm the successful conjugation and to assess the degree of PEGylation (mono-, di-, or crosslinked).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to quantify the degree of PEGylation by comparing the integration of the PEG-specific peak (around 3.6 ppm) to a peptide-specific peak.[3][4][5]

Quantitative Data Summary

The following tables provide typical parameters for the PEGylation reaction and expected outcomes. These values may require optimization depending on the specific peptide and PEG linker used.

Table 1: Reaction Conditions for Peptide PEGylation

ParameterRecommended RangeNotes
PEG Activation
pH5.0 - 6.0Optimal for EDC/NHS chemistry.[6]
EDC:PEG Molar Ratio5:1 to 10:1A higher ratio drives the reaction to completion.
NHS:PEG Molar Ratio2:1 to 5:1Stabilizes the activated intermediate.
Activation Time15 - 30 minutesAt room temperature.
Peptide Conjugation
pH7.2 - 8.0Efficient reaction with primary amines.
PEG:Peptide Molar Ratio1:2 (for crosslinking)Varies based on the desired product (mono-, di-PEGylated, or crosslinked).
Reaction Time2 - 4 hours (RT) or overnight (4°C)Longer incubation at lower temperatures can improve yield and reduce side reactions.
Quenching
Quenching AgentHydroxylamine-HCl10 - 50 mM final concentration.
Quenching Time15 - 30 minutesAt room temperature.

Table 2: Characterization of PEGylated Peptides

TechniqueParameter MeasuredExpected Outcome
SDS-PAGE Apparent Molecular WeightA distinct band shift to a higher molecular weight for the PEGylated peptide compared to the native peptide.
MALDI-TOF MS Molecular Weight and Degree of PEGylationA mass spectrum showing a peak or a distribution of peaks corresponding to the mass of the peptide plus the mass of the PEG linker(s).[2][7]
¹H NMR Degree of PEGylationThe ratio of the integral of the PEG methylene protons (~3.6 ppm) to the integral of specific peptide protons can quantify the number of PEG chains per peptide.[4][5]

Visualizations

PEGylation_Workflow cluster_prep Reagent Preparation cluster_activation PEG Activation cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_characterization Characterization Reagents Prepare Buffers and Reagents (MES, PBS) Activate_PEG Activate HOOC-PEG-COOH with EDC/NHS in MES Buffer Reagents->Activate_PEG Conjugate Conjugate Activated PEG to Peptide Activate_PEG->Conjugate Peptide Prepare Peptide Solution in PBS Peptide->Conjugate Quench Quench Reaction with Hydroxylamine Conjugate->Quench SEC Size-Exclusion Chromatography (SEC) Quench->SEC RP_HPLC Reverse-Phase (RP-HPLC) SEC->RP_HPLC Final_Product Pure PEGylated Peptide RP_HPLC->Final_Product SDS_PAGE SDS-PAGE MALDI_TOF MALDI-TOF MS NMR NMR Final_Product->SDS_PAGE Final_Product->MALDI_TOF Final_Product->NMR

Caption: Experimental workflow for peptide PEGylation.

Reaction_Scheme HOOC_PEG_COOH HOOC-PEG-COOH Activated_PEG NHS-OOC-PEG-COO-NHS HOOC_PEG_COOH->Activated_PEG Activation EDC_NHS + EDC, NHS (pH 5-6) Conjugate Peptide-NHCO-PEG-CONH-Peptide Activated_PEG->Conjugate Conjugation Peptide1 + Peptide-NH2 Peptide1->Conjugate Peptide2 + Peptide-NH2 (pH 7-8) Peptide2->Conjugate

Caption: Reaction scheme for peptide crosslinking with dicarboxylic PEG.

References

Application Notes and Protocols for Crosslinking with Homobifunctional Carboxy-PEG

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homobifunctional carboxy-polyethylene glycol (PEG) crosslinkers are powerful tools in bioconjugation, enabling the covalent linkage of molecules containing primary amines, such as proteins, peptides, and nanoparticles. These reagents possess two N-hydroxysuccinimide (NHS) ester-activated carboxyl groups at either end of a flexible, hydrophilic PEG spacer. The NHS esters react with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine of polypeptides) in a pH-dependent manner to form stable, covalent amide bonds.[1][2][3]

The incorporation of a PEG spacer offers several advantages over traditional hydrocarbon-based crosslinkers. The PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecules.[3][4] Furthermore, the hydrophilic nature of the PEG backbone can improve the accessibility of the reactive groups to the protein surface, potentially leading to higher crosslinking efficiency compared to more hydrophobic crosslinkers.

These application notes provide an overview of the chemistry, applications, and detailed protocols for using homobifunctional carboxy-PEG crosslinkers.

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] This reaction is most efficient at a pH range of 7.2 to 8.5.[5] However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with higher pH.[3] Therefore, careful control of the reaction pH is critical to maximize the yield of the desired conjugate.

Figure 2. General Experimental Workflow for Protein Crosslinking. A Prepare Protein Solution in Amine-Free Buffer C Add Crosslinker to Protein Solution A->C B Prepare Fresh Crosslinker Stock Solution in DMSO/DMF B->C D Incubate Reaction Mixture (e.g., 30 min at RT or 2h at 4°C) C->D E Quench Reaction with Tris or Glycine D->E F Purify Crosslinked Protein (Desalting Column or Dialysis) E->F G Analyze Crosslinked Product (e.g., SDS-PAGE, Mass Spectrometry) F->G Figure 3. Key Relationships in Crosslinking Optimization. cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes cluster_results Experimental Results pH pH Aminolysis Desired Crosslinking (Aminolysis) pH->Aminolysis Increases Rate Hydrolysis Undesired Hydrolysis pH->Hydrolysis Increases Rate Concentration Reactant Concentration Concentration->Aminolysis Increases Rate Time Reaction Time Time->Aminolysis Increases Yield (to a point) Time->Hydrolysis Increases Extent Temperature Temperature Temperature->Aminolysis Increases Rate Temperature->Hydrolysis Increases Rate Efficiency Crosslinking Efficiency Aminolysis->Efficiency Positive Effect Specificity Reaction Specificity Aminolysis->Specificity Determines Hydrolysis->Efficiency Negative Effect

References

"use of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- as a linker in antibody-drug conjugates"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- as a Linker in Antibody-Drug Conjugates (ADCs)

For: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used to enhance the solubility and stability of ADCs. This document provides detailed application notes and protocols for the use of a specific homobifunctional, dicarboxylic acid PEG linker, Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, in the development of ADCs.

This linker offers two terminal carboxylic acid groups, allowing for versatile conjugation strategies. Its hydrophilic nature helps to mitigate the aggregation often associated with hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the resulting ADC.

Linker Profile

PropertyDescription
Chemical Name Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-
Structure HOOC-(CH₂)₂-O-(CH₂CH₂O)n-(CH₂)₂-COOH
Functional Groups Two terminal carboxylic acids (-COOH)
Type Homobifunctional, non-cleavable (in this application example)
Key Attributes Hydrophilic, flexible spacer, enables conjugation to amine-containing molecules.

Application: A Representative Example - Trastuzumab-MMAE Conjugate

To illustrate the application of this dicarboxylic acid PEG linker, we will describe the synthesis and characterization of a hypothetical ADC, Trastuzumab-PEG-MMAE. In this example, the linker is used to conjugate the anti-HER2 antibody, Trastuzumab, to the potent cytotoxic agent, monomethyl auristatin E (MMAE).

Experimental Workflow

The overall workflow for the synthesis and characterization of the Trastuzumab-PEG-MMAE ADC is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Linker_Activation Linker Activation (EDC/Sulfo-NHS) Drug_Conjugation Drug Conjugation (Linker + MMAE-NH2) Linker_Activation->Drug_Conjugation ADC_Conjugation ADC Conjugation (Activated Antibody + Drug-Linker) Drug_Conjugation->ADC_Conjugation Antibody_Activation Antibody Activation (EDC/Sulfo-NHS) Antibody_Activation->ADC_Conjugation Purification Purification (Size Exclusion Chromatography) ADC_Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC, UV-Vis) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purification->Aggregation_Analysis In_Vitro_Cytotoxicity In Vitro Cytotoxicity (Cell-based Assay) DAR_Analysis->In_Vitro_Cytotoxicity Pharmacokinetics Pharmacokinetics (In Vivo Study) In_Vitro_Cytotoxicity->Pharmacokinetics mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Trastuzumab-PEG-MMAE HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_MMAE Free MMAE Lysosome->Free_MMAE Linker Cleavage (Proteolytic) Microtubule_Disruption Microtubule Disruption Free_MMAE->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Application Notes and Protocols for Creating Biocompatible Coatings with Polyethylene Glycol bis(2-carboxyethyl) ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Polyethylene glycol bis(2-carboxyethyl) ether, a homobifunctional PEG derivative with carboxyl groups at both termini, is a key reagent for creating biocompatible coatings on a variety of materials. These coatings are essential in biomedical applications to improve the in vivo and in vitro performance of medical devices, drug delivery systems, and tissue engineering scaffolds. The primary advantage of these PEG coatings is their ability to resist nonspecific protein adsorption, which in turn reduces thrombogenicity, inflammation, and the foreign body response.[1][2]

The hydrophilic and flexible nature of the PEG chains creates a steric barrier that prevents proteins and cells from adhering to the underlying substrate.[2] This "stealth" property is crucial for prolonging the circulation time of nanoparticles in drug delivery and for improving the biocompatibility of implants.[3] The terminal carboxyl groups of Polyethylene glycol bis(2-carboxyethyl) ether allow for covalent attachment to surfaces functionalized with primary amines through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (EDC/NHS).[4] This robust attachment ensures the long-term stability of the biocompatible coating.

Applications of these coatings are widespread and include:

  • Medical Implants: Reducing the risk of rejection and improving the integration of implants such as stents, catheters, and artificial joints.

  • Drug Delivery: Enhancing the systemic circulation time and reducing the immunogenicity of nanoparticle-based drug carriers.[3]

  • Biosensors: Minimizing non-specific binding to sensor surfaces, thereby improving signal-to-noise ratio and assay sensitivity.

  • Tissue Engineering: Creating non-fouling surfaces on scaffolds to better control cell-material interactions and guide tissue regeneration.

Data Presentation: Representative Characteristics of Carboxyl-Terminated PEG Coatings

The following table summarizes representative quantitative data from studies on surfaces modified with carboxyl-terminated PEG derivatives. Note that the specific PEG derivative and substrate may vary between studies, as indicated in the footnotes.

Parameter Unmodified Surface PEG-Coated Surface Measurement Technique Substrate & PEG Derivative Reference
Static Water Contact Angle 98°25°GoniometryPolyethylene Film, Carboxyl-Terminated PEG[5]
Coating Thickness N/A5.3 ± 0.1 nmAtomic Force Microscopy (AFM)Silicon Wafer, Polystyrene-block-poly(ethylene glycol)[6]
BSA Adsorption High AdsorptionSignificantly ReducedQuartz Crystal Microbalance with Dissipation (QCM-D)Polyethylene, Monomethoxy-PEG[1]
Fibroblast Adhesion High AdhesionSignificantly ReducedScanning Electron Microscopy (SEM)Silicon Wafer, Catechol-Anchored PEG[7]

Experimental Protocols

Protocol 1: Surface Amination of a Substrate (Example: Glass Coverslips)

This protocol describes the introduction of primary amine groups on a glass surface, which is a prerequisite for the covalent attachment of Polyethylene glycol bis(2-carboxyethyl) ether.

Materials:

  • Glass coverslips

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Acetone

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven

Procedure:

  • Cleaning: Immerse the glass coverslips in Piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the coverslips with copious amounts of DI water.

  • Drying: Dry the coverslips with a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.

  • Silanization: Immerse the dried coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature with gentle agitation.

  • Washing: Rinse the coverslips with toluene, followed by acetone, and finally with DI water to remove any unbound APTES.

  • Curing: Dry the aminated coverslips under a nitrogen stream and then cure in an oven at 110°C for 1 hour.

  • Storage: Store the amine-functionalized coverslips in a desiccator until ready for PEGylation.

Protocol 2: Covalent Immobilization of Polyethylene glycol bis(2-carboxyethyl) ether via EDC/NHS Chemistry

This protocol details the activation of the carboxyl groups on the PEG derivative and its subsequent reaction with the aminated surface.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • Polyethylene glycol bis(2-carboxyethyl) ether

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)

  • DI water

  • Nitrogen gas stream

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of Polyethylene glycol bis(2-carboxyethyl) ether in MES buffer.

    • Prepare fresh 50 mg/mL solutions of EDC and NHS in MES buffer immediately before use.

  • Activation of PEG:

    • To the PEG solution, add the EDC solution to a final concentration of 2 mM and the NHS solution to a final concentration of 5 mM.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation:

    • Place the amine-functionalized substrate in a suitable reaction vessel.

    • Immerse the substrate in the activated PEG solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the PEG solution and wash thoroughly with PBS to remove any non-covalently bound PEG and reaction byproducts.

    • Rinse with DI water.

  • Drying and Storage:

    • Dry the PEG-coated substrate under a stream of nitrogen gas.

    • Store in a clean, dry environment until characterization or use.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_peg PEGylation cluster_char Characterization & Testing Substrate Substrate Selection (e.g., Glass, Titanium) Cleaning Surface Cleaning (e.g., Piranha, Plasma) Substrate->Cleaning Amination Amine Functionalization (e.g., APTES Coating) Cleaning->Amination PEG_Activation PEG-COOH Activation (EDC/NHS Chemistry) Amination->PEG_Activation Covalent_Attachment Covalent Attachment of PEG PEG_Activation->Covalent_Attachment Surface_Analysis Surface Analysis (Contact Angle, AFM, XPS) Covalent_Attachment->Surface_Analysis Biocompatibility_Assay Biocompatibility Assays (Protein Adsorption, Cell Adhesion) Surface_Analysis->Biocompatibility_Assay

Caption: Overall experimental workflow for creating and evaluating biocompatible PEG coatings.

EDC_NHS_Mechanism PEG_COOH PEG-COOH O -C-OH Activated_Ester PEG-COO-NHS O -C-O-NHS PEG_COOH:p1->Activated_Ester:p1 + EDC, + NHS EDC EDC R-N=C=N-R' Byproduct1 EDC-Urea Byproduct EDC->Byproduct1 NHS NHS Byproduct2 NHS NHS->Byproduct2 Amine_Surface Surface-NH2 Amide_Bond PEG-CONH-Surface O -C-NH-Surface Amine_Surface->Amide_Bond Activated_Ester:p1->Amide_Bond:p1 + Surface-NH2

Caption: EDC/NHS coupling mechanism for attaching PEG-COOH to an amine-functionalized surface.

logical_relationship start Biomaterial Surface peg_coating Apply PEG-bis(carboxyethyl) ether Coating start->peg_coating protein_resistance Increased Resistance to Protein Adsorption peg_coating->protein_resistance cell_adhesion Reduced Cell Adhesion protein_resistance->cell_adhesion biocompatibility Enhanced Biocompatibility cell_adhesion->biocompatibility

Caption: Logical relationship between PEG coating and enhanced biocompatibility.

References

Troubleshooting & Optimization

"troubleshooting low conjugation efficiency with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low conjugation efficiency with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, commonly known as COOH-PEG-COOH or dicarboxylic acid PEG. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating COOH-PEG-COOH to a biomolecule?

A1: The conjugation of COOH-PEG-COOH to biomolecules, typically proteins or peptides, containing primary amine groups (e.g., lysine residues) is most commonly achieved through a two-step carbodiimide crosslinker chemistry. First, the carboxyl groups of the PEG are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a semi-stable NHS ester. In the second step, the amine-containing biomolecule is added, and it reacts with the NHS ester to form a stable amide bond, covalently linking the PEG to the biomolecule.

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, temperature, time), inappropriate buffer selection, reagent quality and concentration, and the characteristics of your specific biomolecule. The troubleshooting guides below provide a detailed breakdown of potential causes and solutions.

Q3: What is the optimal pH for the conjugation reaction?

A3: The conjugation process involves two key reactions with different optimal pH ranges. The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1][2][3] However, the subsequent reaction of the NHS-activated PEG with primary amines on the biomolecule is most efficient at a slightly alkaline pH of 7-8.[1][2][3] Therefore, a two-step pH adjustment is often recommended for optimal results.

Q4: Can I use any buffer for this reaction?

A4: No, it is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction. Avoid buffers such as Tris and glycine.[1][3] Good choices for the activation step include MES buffer. For the conjugation step, phosphate-buffered saline (PBS) or borate buffers are suitable.[1][3][4]

Q5: How can I confirm that my COOH-PEG-COOH is activated?

A5: While direct real-time monitoring can be complex, successful activation is inferred by the outcome of the conjugation. Characterization of the final conjugate using techniques like SDS-PAGE (to observe a shift in molecular weight), HPLC, or mass spectrometry will confirm if the overall process, including activation, was successful.

Troubleshooting Guides

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions to improve your conjugation efficiency.

Problem 1: Low or No Conjugation Detected
Potential Cause Recommended Solution
Incorrect pH The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with primary amines is optimal at pH 7-8.[1][2][3] Perform a two-step reaction: activate the COOH-PEG-COOH in a non-amine, non-carboxyl buffer (e.g., MES) at pH 5-6, then add your amine-containing molecule and adjust the pH to 7.2-7.5 for the conjugation step.[1][2]
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction, quenching the conjugation.[1][3] Use non-competing buffers such as MES for activation and PBS or Borate buffer for conjugation.[1][3][4]
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. The half-life of the NHS ester is significantly shorter at higher pH values.[5] Prepare the EDC/NHS activation solution immediately before use and add the amine-containing molecule promptly after the activation step.
Inactive Reagents EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of activity. Store reagents desiccated at the recommended temperature (typically -20°C).[1][4] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[1][4]
Suboptimal Reagent Ratios The molar ratio of EDC and NHS to the carboxyl groups of the PEG is crucial. A significant excess of EDC and NHS is generally recommended. Start with a molar excess and optimize for your specific system.
Low Protein Concentration For proteins at concentrations below 5 mg/mL, a higher molar excess of EDC (e.g., 10-fold) may be required.[6]
Problem 2: High Polydispersity or Multiple Conjugation Products
Potential Cause Recommended Solution
Polydispersity of PEG Reagent The starting COOH-PEG-COOH may have a broad molecular weight distribution, leading to heterogeneous conjugates. Use high-quality, monodisperse PEG reagents if a uniform product is required.[7]
Multiple Reactive Sites on Biomolecule If your biomolecule has multiple primary amines (e.g., several lysine residues), you may get a mixture of PEGylated species. Consider site-specific conjugation strategies if a single, well-defined conjugate is necessary.
Cross-linking If using a homobifunctional COOH-PEG-COOH, there is a risk of cross-linking between biomolecules. Control the stoichiometry of the reactants carefully. Using a molar excess of the PEG reagent relative to the biomolecule can help minimize cross-linking.

Experimental Protocols

General Two-Step Protocol for COOH-PEG-COOH Conjugation to a Protein

This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and temperature may be necessary for your specific application.

Materials:

  • COOH-PEG-COOH

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening the vials to prevent moisture condensation.[1][4]

    • Prepare a stock solution of COOH-PEG-COOH in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of COOH-PEG-COOH:

    • Dissolve the COOH-PEG-COOH in Activation Buffer.

    • Add the EDC and NHS/Sulfo-NHS solutions to the PEG solution. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl groups of the PEG.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation to the Protein:

    • Dissolve the amine-containing protein in Conjugation Buffer.

    • Add the activated PEG solution to the protein solution. For best results, you can raise the pH of the reaction mixture to 7.2-7.5 immediately before adding the protein.[1][2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. A final concentration of 10-50 mM is typically sufficient. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Activation pH 4.5 - 7.2Optimal efficiency for EDC/NHS activation of carboxyl groups.[1][2][3]
Conjugation pH 7.0 - 8.0Optimal for the reaction of NHS esters with primary amines.[1][2][3]
EDC Molar Excess (to COOH) 2 - 10 foldHigher excess may be needed for dilute protein solutions.[6]
NHS/Sulfo-NHS Molar Excess (to COOH) 2 - 5 fold
Activation Time 15 - 30 minutesAt room temperature.
Conjugation Time 2 hours to overnightAt room temperature or 4°C.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification prep_peg Dissolve COOH-PEG-COOH in anhydrous DMF/DMSO activation Mix COOH-PEG-COOH, EDC, and NHS in Activation Buffer (pH 5-6) prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activation prep_protein Dissolve protein in Conjugation Buffer conjugation Add activated PEG to protein solution (pH 7.2-7.5) prep_protein->conjugation activation->conjugation 15-30 min @ RT quenching Add Quenching Buffer (e.g., Tris or Hydroxylamine) conjugation->quenching 2h @ RT or overnight @ 4°C purification Purify conjugate via SEC or dialysis quenching->purification 15-30 min

Caption: Experimental workflow for COOH-PEG-COOH conjugation.

troubleshooting_logic cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents cluster_biomolecule Biomolecule start Low Conjugation Efficiency check_ph Is pH optimal for both activation (5-6) and conjugation (7.2-7.5)? start->check_ph check_buffer Is the buffer free of competing amines or carboxyl groups? start->check_buffer check_time_temp Are reaction times and temperatures appropriate? start->check_time_temp check_reagent_activity Are EDC/NHS stored correctly and active? start->check_reagent_activity check_reagent_ratio Is the molar ratio of EDC/NHS to PEG optimized? start->check_reagent_ratio check_protein_conc Is the protein concentration sufficient? start->check_protein_conc solution_ph Adjust pH for each step check_ph->solution_ph No solution_buffer Use non-competing buffers (MES, PBS, Borate) check_buffer->solution_buffer No solution_reagents Use fresh, properly stored reagents check_reagent_activity->solution_reagents No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Optimizing Reaction Conditions for Polyethylene Glycol bis(2-carboxyethyl) ether Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Polyethylene glycol bis(2-carboxyethyl) ether.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling reaction of Polyethylene glycol bis(2-carboxyethyl) ether with amine-containing molecules using EDC/NHS chemistry.

Q1: Why is my coupling efficiency low?

Low coupling efficiency can result from several factors. The primary suspects are suboptimal reaction conditions, reagent degradation, or issues with your starting materials. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • EDC and NHS: These reagents are moisture-sensitive. Ensure they are stored in a desiccator and that vials are equilibrated to room temperature before opening to prevent condensation.[1] Use freshly prepared solutions of EDC and NHS for best results.[2]

    • PEG bis(2-carboxyethyl) ether: Confirm the purity and integrity of your PEG derivative.

  • Optimize Reaction pH:

    • The activation of the carboxyl groups on the PEG with EDC/NHS is most efficient at a pH of 4.5-6.0.[2]

    • The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0-8.5.[2][3]

    • A two-step pH adjustment can improve efficiency. Perform the activation step in a buffer like MES at pH 4.7-6.0, then raise the pH to 7.2-7.5 before adding your amine-containing molecule.[2]

  • Check Buffer Composition:

    • Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate), as they will compete with the coupling reaction.[1][2]

    • Phosphate, borate, and HEPES buffers are suitable for the amine coupling step.[1]

  • Review Stoichiometry:

    • An excess of EDC and NHS over the PEG's carboxylic acid groups is typically used for the activation step. A molar ratio of 2-5 equivalents of EDC/NHS to each carboxyl group is a good starting point.

    • The molar ratio of the activated PEG to the amine-containing molecule should be optimized for your specific application.

Q2: I am observing significant cross-linking and aggregation of my product. What can I do?

Cross-linking is a common issue with bifunctional reagents like Polyethylene glycol bis(2-carboxyethyl) ether.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. A high concentration of the bifunctional PEG relative to the molecule it is being coupled to can increase the likelihood of cross-linking.

  • Reaction Conditions: Lowering the reaction temperature may help to control the reaction rate and reduce unwanted side reactions.

  • Purification: Employ size exclusion chromatography (SEC) or other suitable purification methods to separate the desired product from aggregates and unreacted starting materials.[4]

Q3: How can I confirm that the coupling reaction was successful?

Several analytical techniques can be used to characterize the reaction products and confirm successful conjugation.

  • HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), can be used to separate the PEGylated product from the starting materials.[5]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the conjugate, providing direct evidence of successful PEGylation.[5]

  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can provide detailed structural information about the conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling of Polyethylene glycol bis(2-carboxyethyl) ether?

The optimal pH is a two-stage process. The activation of the carboxyl groups with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent reaction with primary amines is favored at a neutral to slightly basic pH (7.0-8.5).[2][3] A common strategy is to perform the activation in a buffer such as MES at pH 5-6, and then adjust the pH to 7.2-7.5 before adding the amine-containing molecule.[2]

Q2: What are the best buffers to use for this reaction?

For the activation step, a non-amine, non-carboxylate buffer like MES is recommended. For the coupling step, phosphate, borate, or HEPES buffers are suitable. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[1][2]

Q3: How can I minimize hydrolysis of the NHS-activated PEG?

Hydrolysis of the NHS ester is a major competing reaction that reduces coupling efficiency. The rate of hydrolysis increases with pH.[1][6] To minimize hydrolysis, perform the coupling step as soon as possible after the activation step. Working at a lower temperature can also help to slow down the rate of hydrolysis.

Q4: What are the recommended storage conditions for EDC, NHS, and the PEG reagent?

EDC and NHS are moisture-sensitive and should be stored at -20°C in a desiccator.[1] Allow the vials to warm to room temperature before opening to prevent moisture condensation.[1] Polyethylene glycol bis(2-carboxyethyl) ether should also be stored under dry conditions.

Quantitative Data Summary

While specific quantitative data is highly dependent on the specific molecules being coupled, the following table summarizes general recommendations for optimizing the reaction conditions.

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0Optimizes the formation of the NHS-ester intermediate.[2]
Coupling pH 7.0 - 8.5Facilitates the reaction of the NHS-ester with primary amines.[2][3]
Buffers Activation: MESCoupling: Phosphate, Borate, HEPESAvoids competing reactions from amine or carboxylate groups in the buffer.[1][2]
Temperature 4°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize side reactions and hydrolysis.
EDC:NHS:Carboxyl Ratio 2-5 : 2-5 : 1 (molar ratio)A molar excess of activating agents drives the formation of the NHS-ester.

Experimental Protocols

Protocol: EDC/NHS Coupling of Polyethylene glycol bis(2-carboxyethyl) ether to an Amine-Containing Molecule

This protocol provides a general procedure. The amounts and concentrations should be optimized for your specific application.

Materials:

  • Polyethylene glycol bis(2-carboxyethyl) ether

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening the vials.

    • Prepare a stock solution of Polyethylene glycol bis(2-carboxyethyl) ether in the Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation of PEG:

    • To the solution of Polyethylene glycol bis(2-carboxyethyl) ether, add the EDC and NHS stock solutions. The final molar ratio should be optimized, but a starting point of a 2 to 5-fold molar excess of EDC and NHS over the carboxyl groups of the PEG is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • pH Adjustment (Optional but Recommended):

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

  • Coupling to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the solution of the amine-containing molecule to the activated PEG solution. The molar ratio of PEG to the amine-containing molecule should be optimized based on the desired degree of conjugation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow reagent_prep Reagent Preparation activation Activation of PEG (EDC/NHS, pH 4.5-6.0) reagent_prep->activation ph_adjust pH Adjustment (to pH 7.0-8.5) activation->ph_adjust coupling Coupling to Amine -Containing Molecule ph_adjust->coupling quenching Quenching (e.g., Tris buffer) coupling->quenching purification Purification (e.g., SEC) quenching->purification analysis Analysis (e.g., HPLC, MS) purification->analysis

Caption: Experimental workflow for PEG bis(2-carboxyethyl) ether coupling.

Caption: Troubleshooting flowchart for low coupling efficiency.

influencing_factors center Coupling Efficiency ph pH ph->center temp Temperature temp->center reagents Reagent Quality reagents->center buffer Buffer Composition buffer->center stoichiometry Stoichiometry stoichiometry->center hydrolysis NHS-Ester Hydrolysis hydrolysis->center crosslinking Cross-linking crosslinking->center

Caption: Factors influencing coupling efficiency.

References

Technical Support Center: Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working with the conjugation of bifunctional, carboxyl-terminated polyethylene glycol (PEG-diacid) to amine-containing molecules. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help navigate common challenges and side reactions associated with this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of reacting a dicarboxy-PEG with an amine? A1: The primary goal is to form stable amide bonds between the two carboxyl ends of the PEG and the primary amine groups on the target molecule(s). This is often used to create crosslinked hydrogels, link two different molecules together with a flexible PEG spacer, or to functionalize surfaces.

Q2: What are the most common coupling agents for this reaction? A2: Carbodiimides are the most common coupling agents. These include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC).[1] To improve efficiency and reduce side reactions, these are often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]

Q3: Why is a two-step reaction (activation followed by conjugation) often recommended? A3: A two-step process, where the dicarboxy-PEG is first activated with EDC and NHS, allows for better control over the reaction.[2][3] The resulting NHS-activated PEG is more stable than the initial O-acylisourea intermediate, which is prone to rapid hydrolysis.[3] This separation of steps also prevents unwanted modifications to the amine-containing molecule by EDC.[2]

Q4: What is the optimal pH for the reaction? A4: The reaction involves two distinct pH optima. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2.[2][4][5] The subsequent reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH of 7.0-8.5.[1][6][7][8]

Q5: What causes the formation of a white precipitate during the reaction? A5: If you are using DCC, the white precipitate is the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.[9] If using the water-soluble EDC, a precipitate could be the N-acylurea byproduct, which can form as a side reaction, particularly with carboxyl groups in hydrophobic environments.[2]

Q6: How can I monitor the progress of my reaction? A6: Reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), particularly Size Exclusion Chromatography (SEC) to observe the increase in molecular weight of the conjugate.[10] Thin-Layer Chromatography (TLC) can also be used, though resolving the PEGylated product from the starting PEG can be challenging.[11][12][13] Mass Spectrometry (MS) provides detailed information on the mass of the products, confirming conjugation.[10]

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Yield of Conjugated Product 1. Hydrolysis of Activated PEG: The NHS-ester is moisture-sensitive and can hydrolyze back to the carboxylic acid, especially at high pH.[8][14][15] 2. Inactive Reagents: EDC or NHS may have degraded due to improper storage (exposure to moisture). 3. Incorrect pH: The pH for either the activation or conjugation step is outside the optimal range.[4][14] 4. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) which compete with the target amine.[8]1. Use freshly prepared solutions of activated PEG. Avoid preparing stock solutions for long-term storage.[8] Perform the reaction promptly after activation. 2. Store reagents desiccated at -20°C and equilibrate to room temperature before opening to prevent condensation.[8] 3. For the two-step method, perform activation at pH 5-6 and the amine coupling at pH 7.2-7.5.[2][4] 4. Use non-amine-containing buffers such as PBS, MES, or borate buffer.[4][8]
Formation of Insoluble Precipitate 1. DCC Byproduct: If using DCC, the precipitate is likely the insoluble dicyclohexylurea (DCU) byproduct.[9] 2. N-Acylisourea Byproduct: An EDC-mediated side reaction can form an insoluble N-acylurea.[2] 3. Cross-linking: High concentrations of dicarboxy-PEG and a multi-amine molecule can lead to extensive intermolecular cross-linking and hydrogel formation/precipitation.[16][17]1. The DCU precipitate can be removed by filtration. For solid-phase synthesis, use DIC, which forms a more soluble urea byproduct.[9] 2. Add NHS to the EDC activation step. This converts the unstable O-acylisourea intermediate to a more stable NHS-ester, minimizing the N-acylurea side reaction.[3][16] 3. Work in dilute conditions. Control stoichiometry carefully, for instance by using a molar excess of the amine-containing molecule if only mono-substitution is desired, or a 1:2 molar ratio for di-substitution.
Product is a Mix of Mono- and Di-substituted PEG 1. Incorrect Stoichiometry: The molar ratio of dicarboxy-PEG to the amine-containing molecule was not optimized.[18] 2. Insufficient Reaction Time: The reaction may not have gone to completion.1. Carefully control the molar ratio of reactants. To favor di-substitution, use a molar ratio of approximately 1:2.2 (PEG-diacid to mono-amine molecule) to drive the reaction to completion. For mono-substitution, use an excess of the PEG-diacid. 2. Increase the reaction time. Monitor the reaction by HPLC or MS to determine when it has reached completion.[11][12]
Final Product Contains Unreacted Starting Material 1. Incomplete Reaction: See "Low or No Yield" section. 2. Inefficient Purification: The purification method is not adequate to separate the product from unreacted starting materials.1. Re-evaluate reaction conditions (pH, stoichiometry, reagent activity). 2. Use a purification method with appropriate resolution. Size Exclusion Chromatography (SEC) is effective for separating molecules of different sizes. Dialysis or ultrafiltration can also be used to remove smaller unreacted molecules.[8][19]

Key Reaction Parameters & Data

Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling
Reaction StepReagentsOptimal pH RangeRationale
Activation Dicarboxy-PEG, EDC, NHS4.5 - 7.2[2][5]Maximizes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS-ester.[3][16]
Conjugation NHS-activated PEG, Amine7.0 - 8.5[6][7][8]At this pH, primary amines are sufficiently deprotonated to be effective nucleophiles, while minimizing the rate of hydrolysis of the NHS-ester.[6][14]
Table 2: Recommended Molar Ratios and Reaction Times
Desired ProductReactant Ratio (PEG-Diacid : Amine)Coupling Reagent Ratio (Carboxyl : EDC : NHS)Typical Reaction TimeNotes
Di-Amide Product ~ 1 : 2.21 : 1.5 : 1.5 (per carboxyl group)2 - 24 hours[7][12]A slight excess of the amine can help drive the reaction to completion. Reaction time is substrate-dependent.
Mono-Amide Product > 2 : 11 : 1.5 : 1.5 (per carboxyl group)2 - 4 hoursA large excess of PEG-diacid favors mono-substitution.
Crosslinked Network Varies1 : 1.5 : 1.5 (per carboxyl group)Minutes to hoursDepends on reactant concentrations and the number of amine groups per molecule.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Conjugation

This protocol is a general guideline for conjugating an amine-containing molecule to both ends of a dicarboxy-PEG.

Materials:

  • Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (PEG-diacid)

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[2]

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4][8]

  • Quenching Buffer: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.0[2][4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification[8]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[4][8]

    • Dissolve the PEG-diacid in Activation Buffer. If solubility is an issue, dissolve it first in a minimal amount of DMF or DMSO and then add the buffer.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of Dicarboxy-PEG:

    • Add a 1.5-fold molar excess of EDC and NHS (relative to each carboxyl group on the PEG) to the dissolved PEG-diacid solution.

    • For example, for 1 mmol of PEG-diacid, add 3 mmol of EDC and 3 mmol of NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3][4]

  • Conjugation to Amine:

    • Immediately add the activated PEG-diacid solution to the solution of the amine-containing molecule.

    • Alternatively, the pH of the activated PEG solution can be raised to 7.2-7.5 before adding the amine.[4][5]

    • Ensure the final molar ratio of PEG-diacid to the amine molecule is appropriate for your desired outcome (e.g., 1:2.2 for di-substitution).

    • Allow the mixture to react for 2 hours at room temperature or overnight at 4°C, with gentle stirring.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[2] This will hydrolyze any unreacted NHS-esters.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis, ultrafiltration, or size exclusion chromatography (SEC).[8][19]

Protocol 2: Product Analysis
  • Size Exclusion Chromatography (SEC): Use SEC-HPLC to analyze the molecular weight distribution of the product. A successful conjugation will show a peak at a higher molecular weight compared to the starting PEG-diacid, with a reduction or absence of the starting material peaks.

  • Mass Spectrometry: Use MALDI-TOF MS to confirm the precise mass of the conjugated product, verifying the number of amine molecules attached per PEG chain.

  • NMR Spectroscopy: ¹H-NMR can be used to confirm the formation of the amide bond by observing the appearance of new characteristic peaks and the disappearance of signals from the terminal groups of the starting materials.

Reaction Mechanisms & Workflows (Visualized)

Below are diagrams generated using DOT language to illustrate key pathways and procedures.

G PEG_Diacid Dicarboxy-PEG (HOOC-PEG-COOH) Activated_PEG Activated Intermediate (O-Acylisourea) PEG_Diacid->Activated_PEG + EDC NHS_PEG NHS-Activated PEG (NHS-OOC-PEG-COO-NHS) Activated_PEG->NHS_PEG + NHS N_Acylurea N-Acylurea Byproduct (Inactive) Activated_PEG->N_Acylurea Intramolecular Rearrangement Mono_Product Mono-Amide Product (R-NH-CO-PEG-COOH) NHS_PEG->Mono_Product + R-NH2 (1 eq.) Hydrolysis Hydrolysis (Reverts to PEG-Diacid) NHS_PEG->Hydrolysis + H2O (High pH) Di_Product Desired Di-Amide Product (R-NH-CO-PEG-CO-NH-R) Mono_Product->Di_Product + R-NH2 (1 eq.) Crosslink Intermolecular Crosslinking (Polymer Network) Di_Product->Crosslink

Caption: Main reaction pathway for di-amide formation and key side reactions.

G start Start: Prepare Reagents prep_peg Dissolve Dicarboxy-PEG in Activation Buffer (pH 5-6) start->prep_peg prep_amine Dissolve Amine Molecule in Conjugation Buffer (pH 7.2-7.5) start->prep_amine activation Activate PEG with EDC/NHS (15-30 min @ RT) prep_peg->activation conjugation Mix Activated PEG with Amine (2-24h) prep_amine->conjugation activation->conjugation quench Quench Reaction (e.g., with Tris or Hydroxylamine) conjugation->quench purify Purify Product quench->purify analysis Analyze Final Product (SEC, MS, NMR) purify->analysis end End: Store Purified Product analysis->end

Caption: General experimental workflow for dicarboxy-PEG and amine conjugation.

G obs Observation obs_low_yield Low / No Yield? obs->obs_low_yield cause Potential Cause sol Solution obs_precipitate Insoluble Precipitate? obs_low_yield->obs_precipitate No cause_hydrolysis Reagent Hydrolysis / Inactivity Incorrect pH Wrong Buffer obs_low_yield->cause_hydrolysis Yes obs_mix Mixture of Products? obs_precipitate->obs_mix No cause_byproduct DCU Byproduct (from DCC) N-Acylurea Byproduct Cross-linking obs_precipitate->cause_byproduct Yes cause_stoich Incorrect Stoichiometry Incomplete Reaction obs_mix->cause_stoich Yes sol_reagents Use Fresh Reagents Check/Adjust pH for each step Use Amine-Free Buffer cause_hydrolysis->sol_reagents Fix sol_byproduct Filter DCU Add NHS to EDC reaction Reduce Concentration cause_byproduct->sol_byproduct Fix sol_stoich Adjust Molar Ratios Increase Reaction Time cause_stoich->sol_stoich Fix

Caption: A logical troubleshooting guide for common experimental issues.

References

Technical Support Center: Purification of Dicarboxy-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of proteins modified with dicarboxy-PEG.

Frequently Asked Questions (FAQs)

1. What are the main challenges in purifying dicarboxy-PEGylated proteins compared to those with traditional methoxy-PEG?

The primary challenge arises from the introduction of additional negative charges by the two carboxyl groups on the dicarboxy-PEG molecule. This significantly alters the protein's overall surface charge and isoelectric point (pI), impacting its behavior in ion-exchange chromatography (IEX). While methoxy-PEG is neutral and primarily adds size and shields charges, dicarboxy-PEG adds both size and a strong negative charge, which can lead to more complex separation profiles.

2. Which chromatographic techniques are most suitable for purifying dicarboxy-PEGylated proteins?

A multi-step chromatographic approach is typically necessary for purifying dicarboxy-PEGylated proteins to achieve high purity. The most common techniques include:

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species based on differences in their surface charge.[1][2] Given the negative charge of dicarboxy-PEG, Anion Exchange Chromatography (AEX) is particularly effective.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter a protein's hydrophobicity, allowing for the separation of PEGylated and un-PEGylated forms.[3]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is effective for removing unreacted PEG and other small-molecule impurities.[4]

3. How does dicarboxy-PEGylation affect the protein's isoelectric point (pI)?

The covalent attachment of dicarboxy-PEG, with its two carboxyl groups, will lower the isoelectric point (pI) of the target protein. This is because the carboxyl groups are negatively charged at neutral pH, increasing the overall negative charge of the protein conjugate. The extent of the pI shift will depend on the number of dicarboxy-PEG molecules attached to the protein.

4. What are the common impurities in a dicarboxy-PEGylation reaction mixture?

A typical dicarboxy-PEGylation reaction mixture can contain a heterogeneous mix of products and reactants, including:

  • Unmodified Protein: The starting protein that did not react with the dicarboxy-PEG.

  • Mono-, Di-, and Multi-PEGylated Protein: The target protein with one, two, or more dicarboxy-PEG molecules attached.

  • Positional Isomers: Proteins with the same number of dicarboxy-PEG molecules attached but at different sites on the protein surface.

  • Unreacted Dicarboxy-PEG: Excess dicarboxy-PEG reagent from the reaction.

  • Hydrolyzed PEG: Dicarboxy-PEG that has been hydrolyzed during the reaction.

  • Aggregates: Protein aggregates that may form during the reaction or subsequent handling.

Troubleshooting Guides

Ion-Exchange Chromatography (IEX)
Problem Possible Cause Recommended Solution
Protein does not bind to the anion exchange column The pH of the buffer is below the pI of the dicarboxy-PEGylated protein.Increase the pH of the binding buffer to at least 1-2 units above the theoretical pI of the conjugate. The dicarboxy-PEG will significantly lower the pI.
The ionic strength of the binding buffer is too high.Decrease the salt concentration (e.g., NaCl) in the binding buffer to allow for electrostatic interaction with the resin.
Poor resolution between different PEGylated species The salt gradient is too steep.Use a shallower salt gradient during elution to improve the separation of species with small charge differences.
The wrong type of IEX resin is being used.For high resolution, use a resin with a small bead size and uniform particle distribution. Consider a strong anion exchanger (Q-type) for a wide pH working range.
Protein elutes in the flow-through of a cation exchange column The dicarboxy-PEG has made the overall charge of the protein negative at the operating pH.Switch to an anion exchange resin (e.g., Q-sepharose, DEAE-sepharose). Cation exchange is generally not suitable for dicarboxy-PEGylated proteins unless the native protein is highly basic.
Multiple peaks observed for a single PEGylated species Presence of positional isomers with slightly different charge distributions.This is a significant challenge. Try optimizing the elution gradient to be very shallow. Analytical IEX or HIC may be needed to confirm isomer presence. Preparative separation can be very difficult.
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause Recommended Solution
Protein precipitates upon addition of high salt buffer The high salt concentration required for binding is causing the protein to aggregate and precipitate.Screen different types of salts (e.g., ammonium sulfate, sodium chloride, sodium sulfate) and lower the starting salt concentration.
The protein is not stable at the chosen pH.Optimize the pH of the buffers to ensure protein stability while maintaining hydrophobic interactions.
Poor separation of PEGylated and un-PEGylated protein The hydrophobicity difference is not sufficient for separation with the chosen resin.Screen different HIC resins with varying degrees of hydrophobicity (e.g., Butyl, Phenyl, Octyl).
The salt gradient is not optimal.Adjust the slope and range of the decreasing salt gradient during elution.
Size-Exclusion Chromatography (SEC)
Problem Possible Cause Recommended Solution
Co-elution of PEGylated protein and aggregates The aggregates are too large to be effectively separated from the desired product.Optimize the SEC column to have a fractionation range that can resolve the high molecular weight species. A pre-SEC step of IEX or HIC can remove aggregates.
Dilution of the purified sample SEC is inherently a dilution technique.Pool the fractions containing the purified protein and concentrate using ultrafiltration.
Poor resolution between mono- and di-PEGylated species The size difference between the species is not large enough for the SEC column to resolve.SEC is generally not ideal for separating different degrees of PEGylation unless the PEG size is very large. Use IEX for this purpose.

Experimental Protocols

Anion Exchange Chromatography (AEX) for Purification of Dicarboxy-PEGylated Protein

This protocol assumes the dicarboxy-PEGylated protein has a net negative charge at the operating pH.

Materials:

  • Equilibration/Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • AEX Column: Q-Sepharose Fast Flow (or similar strong anion exchanger)

  • Chromatography System: FPLC or HPLC system

Method:

  • Sample Preparation: Exchange the buffer of the dicarboxy-PEGylation reaction mixture into Buffer A using dialysis or a desalting column.

  • Column Equilibration: Equilibrate the AEX column with at least 5 column volumes (CV) of Buffer A until the conductivity and pH are stable.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound impurities.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV. The un-PEGylated protein is expected to elute first, followed by the mono-, di-, and multi-dicarboxy-PEGylated species in order of increasing PEGylation.

  • Fraction Collection: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired purified dicarboxy-PEGylated protein.

Hydrophobic Interaction Chromatography (HIC) for Polishing

This protocol can be used as a polishing step after IEX to remove remaining impurities.

Materials:

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0

  • HIC Column: Phenyl Sepharose (or similar HIC resin)

  • Chromatography System: FPLC or HPLC system

Method:

  • Sample Preparation: Pool the fractions from the IEX containing the dicarboxy-PEGylated protein. Add ammonium sulfate to a final concentration of 1.5 M.

  • Column Equilibration: Equilibrate the HIC column with at least 5 CV of Buffer A.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with 5 CV of Buffer A.

  • Elution: Elute the bound protein with a linear gradient of 0-100% Buffer B over 10-20 CV.

  • Fraction Collection: Collect and analyze fractions to identify the purified product.

Data Presentation

Table 1: Illustrative Purification Summary for a Dicarboxy-PEGylated Protein

Purification StepTotal Protein (mg)Purity (%)Yield (%)
Crude Reaction Mixture10030100
Anion Exchange Chromatography259025
Hydrophobic Interaction Chromatography20>9820

Note: The values in this table are for illustrative purposes and will vary depending on the specific protein, dicarboxy-PEG reagent, and reaction conditions.

Visualizations

experimental_workflow cluster_0 Upstream cluster_1 Purification cluster_2 Analysis pegylation Dicarboxy-PEGylation Reaction iex Anion Exchange Chromatography (AEX) pegylation->iex Capture & Separation by Charge hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step sec Size Exclusion Chromatography (SEC) hic->sec Buffer Exchange & Aggregate Removal analysis Purity & Identity Analysis (SDS-PAGE, HPLC, Mass Spec) sec->analysis Final Product

Caption: A typical experimental workflow for the purification and analysis of dicarboxy-PEGylated proteins.

troubleshooting_iex start Poor Resolution in AEX q1 Is the salt gradient optimized? start->q1 a1_yes Use a shallower gradient q1->a1_yes No q2 Is the resin appropriate? q1->q2 Yes a1_yes->q2 a2_yes Consider a smaller bead size resin q2->a2_yes No q3 Are positional isomers present? q2->q3 Yes a2_yes->q3 a3_yes Consider HIC or RP-HPLC for separation q3->a3_yes Yes end_node Resolution Improved q3->end_node No a3_yes->end_node

Caption: A troubleshooting decision tree for poor resolution in Anion Exchange Chromatography (AEX).

References

"common pitfalls in using homobifunctional carboxy-PEG for crosslinking"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for homobifunctional carboxy-PEG crosslinking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crosslinking efficiency is very low, or the reaction is not working at all.

Possible Cause 1: Hydrolysis of the NHS Ester Homobifunctional carboxy-PEG reagents are often activated with N-hydroxysuccinimide (NHS) esters, which are highly susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the desired amine coupling reaction, reducing your crosslinking efficiency.[1][2][3]

Troubleshooting Steps:

  • pH Control: Maintain the reaction pH between 7.0 and 8.5. The optimal range is typically 8.3-8.5, but be aware that the rate of hydrolysis increases with higher pH.[1][2][3]

  • Reagent Preparation: Prepare the PEG-NHS ester solution immediately before use. Do not create stock solutions for storage, as the NHS ester moiety readily hydrolyzes.[4][5][6]

  • Temperature: Perform the reaction on ice or at 4°C to slow down the rate of hydrolysis.[3] Incubating on ice for two hours or at room temperature for 30-60 minutes are common starting points.[4][5][6]

  • Moisture Sensitivity: These reagents are moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5][6][7] Store at -20°C with a desiccant.[4][5][6][7]

Possible Cause 2: Incompatible Buffer Components The presence of primary amines in your reaction buffer will compete with your target molecule for reaction with the NHS ester.

Troubleshooting Steps:

  • Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine.[4][5][6]

  • Recommended Buffers: Use buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[3]

  • Sample Preparation: If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or desalting columns before starting the crosslinking reaction.[4]

Possible Cause 3: Suboptimal Reagent Concentration The concentration of both the PEG crosslinker and the target molecule can significantly impact the reaction outcome.

Troubleshooting Steps:

  • Molar Excess: For dilute protein solutions, a greater molar excess of the PEG-NHS ester is required to achieve the desired level of conjugation.[4] A common starting point for labeling 1-10 mg/mL of an antibody is a 20-fold molar excess of the PEG linker.[4][5]

  • Optimization: Adjust the molar ratio of the PEG-NHS ester to your protein to find the optimal level of incorporation for your specific application.[4]

FAQ 2: I am observing significant protein aggregation or precipitation during my crosslinking reaction.

Possible Cause 1: High Degree of Crosslinking Using a high concentration of a homobifunctional crosslinker can lead to the formation of large, insoluble intermolecular crosslinked complexes.

Troubleshooting Steps:

  • Reduce Molar Excess: Lower the molar ratio of the PEG crosslinker to your target molecule.

  • Reaction Time: Shorten the incubation time to reduce the extent of the reaction.

  • Protein Concentration: Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored.

Possible Cause 2: Solvent Effects Many PEG-NHS esters are not readily soluble in aqueous buffers and must first be dissolved in an organic solvent like DMSO or DMF.

Troubleshooting Steps:

  • Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause your protein to precipitate (typically <10%).[7]

  • Solubility: If the PEG reagent itself is precipitating, consider a PEG derivative with higher aqueous solubility, such as a Sulfo-NHS ester.[3]

FAQ 3: How can I control the extent of PEGylation and the final product distribution?

Possible Cause: Lack of Reaction Control The reaction conditions directly influence the number of PEG chains attached to each molecule and the overall heterogeneity of the product.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the molar ratio of the PEG crosslinker to the target molecule. This is a primary determinant of the degree of PEGylation.

  • pH Adjustment: Performing the reaction at a lower pH (e.g., pH 7.2) can slow down the reaction rate, offering more control, though it may require longer reaction times.

  • Quenching: Stop the reaction at a specific time point by adding a quenching buffer containing primary amines, such as Tris or glycine.[3] This will consume any unreacted NHS esters.

  • Purification: After quenching, remove unreacted PEG crosslinker and byproducts using dialysis or gel filtration to ensure a cleaner final product.[4][5]

Data Summary

For researchers needing to fine-tune their reaction conditions, the stability of the NHS ester is a critical parameter. The table below summarizes the half-life of NHS esters under different pH and temperature conditions.

pHTemperatureHalf-life of NHS-ester
7.00°C4-5 hours[3]
8.64°C10 minutes[3]

Table 1: Stability of NHS-esters in aqueous solution.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with Homobifunctional Carboxy-PEG-NHS Ester
  • Sample Preparation:

    • Dissolve 1-10 mg of your protein in 0.5-2 mL of an amine-free buffer (e.g., PBS at pH 7.2-8.0).[4][5]

    • If necessary, perform a buffer exchange to remove any incompatible buffer components.

  • PEG-NHS Ester Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening.[4][5][6]

    • Immediately before use, prepare a 10 mM solution of the PEG-NHS ester by dissolving it in an anhydrous water-miscible organic solvent such as DMSO or DMF.[4][5]

  • Crosslinking Reaction:

    • Calculate the volume of the 10 mM PEG-NHS ester solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[5][6]

    • Add the calculated volume of the PEG solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[4][5]

    • Incubate the reaction. Common conditions are 2 hours on ice or 30-60 minutes at room temperature.[4][5][6]

  • Quenching and Purification:

    • (Optional but recommended) Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.

    • Remove unreacted PEG-NHS ester and byproducts by dialysis or gel filtration.[4][5][6]

  • Storage:

    • Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[4][5]

Visual Guides

Workflow for Troubleshooting Low Crosslinking Efficiency

This diagram outlines a logical flow for diagnosing and resolving issues related to low reaction yield.

G cluster_0 Troubleshooting Low Efficiency start Low Crosslinking Efficiency check_hydrolysis Check for NHS Ester Hydrolysis start->check_hydrolysis check_buffer Check Buffer Composition check_hydrolysis->check_buffer No solution_hydrolysis Prepare Reagent Fresh Control pH (7.2-8.5) Lower Temperature (4°C) check_hydrolysis->solution_hydrolysis Yes check_conc Check Reagent Concentration check_buffer->check_conc No solution_buffer Use Amine-Free Buffer (e.g., PBS) Perform Buffer Exchange check_buffer->solution_buffer Yes solution_conc Increase Molar Excess of PEG Optimize Stoichiometry check_conc->solution_conc Yes end_node Successful Crosslinking solution_hydrolysis->end_node solution_buffer->end_node solution_conc->end_node

Caption: Troubleshooting workflow for low crosslinking efficiency.

Reaction Scheme: Amine Coupling vs. Hydrolysis

This diagram illustrates the primary reaction pathway for crosslinking and the competing hydrolysis side reaction.

G cluster_1 PEG-NHS Ester Reaction Pathways cluster_desired Desired Reaction cluster_competing Competing Reaction peg_nhs PEG-NHS Ester primary_amine Primary Amine (e.g., Protein-NH2) peg_nhs->primary_amine water Water (H2O) peg_nhs->water amide_bond Stable Amide Bond (PEG-Protein Conjugate) primary_amine->amide_bond pH 7.2-8.5 hydrolyzed_peg Inactive Hydrolyzed PEG water->hydrolyzed_peg Hydrolysis

Caption: Competing reaction pathways for PEG-NHS esters.

References

Technical Support Center: Purity Assessment of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, hereafter referred to as PEG-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected purity of PEG-dicarboxylic acid?

A1: The expected purity can vary depending on the synthesis and purification methods. High-purity grades for pharmaceutical applications should have a degree of dicarboxylation greater than 95%. The remaining percentage may consist of mono-functionalized and non-functionalized PEG.

Q2: What are the common impurities in PEG-dicarboxylic acid?

A2: Common impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted PEG (HO-PEG-OH) and mono-carboxylated PEG (HOOC-PEG-OH).

  • Byproducts of Synthesis: Small molecules from the carboxylation reaction. Depending on the synthetic route, traces of catalysts or oxidizing agents may be present.[1]

  • Degradation Products: PEGs can degrade to form impurities such as formaldehyde, acetaldehyde, formic acid, and acetic acid.[2][3] The presence of water, oxygen, and trace metals can accelerate the formation of these impurities.[3]

  • Residual Solvents: Organic solvents used during synthesis and purification.

  • Polymer-related Impurities: Ethylene glycol and diethylene glycol can be present from the initial PEG polymerization process.[4]

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity assessment. The most common and effective methods include:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the degree of carboxylation.

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): To determine the molecular weight, molecular weight distribution (polydispersity index, PDI), and to detect polymer aggregates or fragments.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, to separate and quantify non-functionalized and mono-functionalized PEG from the desired di-functionalized product.[8]

  • Titration: A straightforward method to quantify the total carboxylic acid content.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the carboxylic acid).

Troubleshooting Guide

Q1: My ¹H NMR spectrum shows a low degree of carboxylation. What could be the issue?

A1:

  • Incomplete Reaction: The carboxylation reaction may not have gone to completion. Consider optimizing reaction time, temperature, or reagent stoichiometry.

  • Moisture: The presence of moisture can interfere with many carboxylation reactions. Ensure all reagents and solvents are anhydrous.

  • Reagent Degradation: The carboxylating agent may have degraded. Use fresh or properly stored reagents.

  • Inaccurate Integration: Ensure correct integration of the relevant peaks in the ¹H NMR spectrum. The methylene protons adjacent to the ester/ether linkage and the terminal methylene protons of the starting PEG should be compared.

Q2: I see a significant peak corresponding to the starting PEG-diol in my HPLC or GPC chromatogram. How can I resolve this?

A2:

  • Purification Issues: The purification method (e.g., dialysis, column chromatography, or precipitation) may not be effective in removing the unreacted starting material.

  • Ion-exchange chromatography can be an effective method to separate the dicarboxylic acid product from the neutral PEG-diol.

  • Reaction Stoichiometry: An insufficient amount of the carboxylating agent was used. Consider increasing the molar excess of the reagent in the synthesis.

Q3: My GPC/SEC results show a broad molecular weight distribution (high PDI) or multiple peaks. What does this indicate?

A3:

  • Polydisperse Starting Material: The starting PEG-diol may have a high PDI.

  • Polymer Degradation: The polymer backbone may have cleaved during the carboxylation or purification steps, leading to lower molecular weight species.[9][10] Sonication, for example, is known to cause PEG degradation.[9][10]

  • Aggregation: The presence of high molecular weight shoulders or peaks could indicate polymer aggregation. This may be influenced by the solvent, temperature, or concentration.

Q4: My titration results do not match the degree of substitution calculated from ¹H NMR. Why?

A4:

  • Presence of Other Acidic Impurities: The sample may contain other acidic impurities (e.g., formic or acetic acid) that are also titrated, leading to an overestimation of the carboxylic acid content.[2][3]

  • Endpoint Determination: Inaccurate determination of the titration endpoint can lead to errors. Ensure the use of a suitable indicator or a pH meter for potentiometric titration.

  • Incomplete Dissolution: The polymer may not be fully dissolved in the titration solvent, leading to incomplete reaction with the titrant.

Experimental Protocols

Protocol 1: Quantification of Carboxyl Groups by Titration
  • Preparation of Polymer Solution: Accurately weigh approximately 100-200 mg of the dried PEG-dicarboxylic acid and dissolve it in 50 mL of deionized water or a suitable solvent mixture (e.g., water/ethanol).

  • Titration Setup: Add a few drops of phenolphthalein indicator to the polymer solution.

  • Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink color is observed.

  • Calculation: The degree of carboxylation can be calculated using the following formula: Degree of Carboxylation (%) = (V × M × MW) / (2 × w) × 100 Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of the PEG-dicarboxylic acid ( g/mol )

    • w = Weight of the sample (g)

    • The factor of 2 in the denominator accounts for the two carboxylic acid groups per molecule.

Protocol 2: Purity Assessment by Reverse-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the PEG-dicarboxylic acid in the mobile phase A at a concentration of 1-2 mg/mL.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.[8]

    • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

  • Analysis: The dicarboxylated product will have a longer retention time than the mono-carboxylated intermediate, which in turn will have a longer retention time than the starting PEG-diol due to the increased hydrophobicity of the end groups. Peak areas can be used to determine the relative percentages of each species.

Protocol 3: Molecular Weight and Polydispersity by GPC/SEC
  • Mobile Phase/Eluent: Prepare an appropriate mobile phase, such as an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent like THF or DMF, depending on the column and polymer solubility.[6]

  • Standard Preparation: Prepare a series of narrow molecular weight PEG standards for calibration.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2-5 mg/mL and filter through a 0.22 µm filter.

  • GPC/SEC Conditions:

    • Column: A set of GPC/SEC columns suitable for the expected molecular weight range of the polymer.

    • Detector: Refractive Index (RI) detector is most common.[6]

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Analysis: Run the standards to create a calibration curve of log(MW) vs. retention time. Run the sample and use the calibration curve to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]

Data Presentation

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Structural confirmation, degree of carboxylationProvides detailed structural information, relatively fast.Requires deuterated solvents, may be difficult to quantify low-level impurities.
GPC/SEC Mn, Mw, PDI, detection of aggregates/fragmentsEssential for understanding polymer size distribution.[5][7]Provides relative molecular weight unless coupled with a light scattering detector.[6]
RP-HPLC Separation of di-, mono-, and non-functionalized PEGHigh resolution for separating species with different end-groups.Requires a mass-sensitive detector like ELSD or CAD.[8]
Titration Total carboxylic acid contentSimple, inexpensive, and provides a direct measure of functional groups.[1]Non-specific; titrates all acidic impurities.[2][3]
FTIR Presence of functional groupsFast and requires minimal sample preparation.Primarily qualitative, not suitable for quantification.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_final Final Assessment Sample PEG-dicarboxylic acid Sample NMR ¹H NMR Spectroscopy Sample->NMR GPC GPC/SEC Sample->GPC HPLC Reverse-Phase HPLC Sample->HPLC Titration Acid-Base Titration Sample->Titration Structure Structure & Degree of Carboxylation NMR->Structure MW_PDI MW & Polydispersity GPC->MW_PDI Purity_Profile Purity Profile (Di-, Mono-, Non-functionalized) HPLC->Purity_Profile Acid_Content Total Acid Content Titration->Acid_Content Final_Purity Overall Purity Assessment Structure->Final_Purity MW_PDI->Final_Purity Purity_Profile->Final_Purity Acid_Content->Final_Purity

Caption: Experimental workflow for the comprehensive purity assessment of PEG-dicarboxylic acid.

Troubleshooting_Tree Start Problem Encountered During Purity Analysis Low_Carboxylation Low Degree of Carboxylation (NMR/Titration)? Start->Low_Carboxylation Incomplete_Reaction Incomplete Reaction or Reagent Degradation Low_Carboxylation->Incomplete_Reaction Yes High_Unreacted_PEG High Unreacted PEG (HPLC/GPC)? Low_Carboxylation->High_Unreacted_PEG No Optimize_Synthesis Action: Optimize Synthesis Conditions Incomplete_Reaction->Optimize_Synthesis Inefficient_Purification Inefficient Purification High_Unreacted_PEG->Inefficient_Purification Yes Broad_PDI Broad PDI or Multiple Peaks (GPC)? High_Unreacted_PEG->Broad_PDI No Improve_Purification Action: Improve Purification (e.g., Ion Exchange) Inefficient_Purification->Improve_Purification Degradation_Aggregation Polymer Degradation or Aggregation Broad_PDI->Degradation_Aggregation Yes Check_Conditions Action: Check Handling & Storage Conditions Degradation_Aggregation->Check_Conditions

Caption: Troubleshooting decision tree for common issues in PEG-dicarboxylic acid analysis.

References

"strategies to minimize polydispersity in dicarboxy-PEG synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to minimize polydispersity in dicarboxy-PEG synthesis.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it critical to control in dicarboxy-PEG synthesis?

A: Polydispersity, measured by the Polydispersity Index (PDI), describes the distribution of molecular weights within a polymer sample. A PDI of 1.0 signifies a perfectly uniform (monodisperse) sample where all molecules have the same chain length, while values greater than 1.0 indicate a mixture of different chain lengths (polydisperse).[1]

For dicarboxy-PEG used in therapeutic applications, a low PDI is crucial for several reasons:

  • Predictable Pharmacokinetics: Uniform PEG chains lead to more consistent drug stability, circulation half-life, and clearance rates.[2][3]

  • Consistent Drug Performance: Heterogeneity in PEG length can lead to variations in drug efficacy and potential loss of the pharmaceutical ingredient's activity.[3]

  • Reduced Immunogenicity: Conventional polydisperse PEGs can sometimes trigger unwanted immunogenic reactions, an issue that may be overcome with more uniform PEG structures.[3][4] Studies have shown that monodisperse PEGylated nanoparticles have a significantly longer blood circulation half-life compared to their polydisperse counterparts.[5]

  • Simplified Analysis: Characterizing and quantifying compounds modified with monodisperse PEG is far simpler and more accurate than with polydisperse PEG.[4]

Q2: What are the primary synthesis strategies for producing low-PDI dicarboxy-PEG?

A: There are two main strategies, which differ in how the PEG backbone is created before the dicarboxy functionalization:

  • Controlled Polymerization & Functionalization: This involves the anionic ring-opening polymerization of ethylene oxide. While this method typically produces polydisperse PEG, reaction conditions can be optimized to achieve a narrow molecular weight distribution (PDI ~1.01 to 1.10).[4][6] The resulting PEG diol is then purified and its terminal hydroxyl groups are converted to carboxylic acids.

  • Stepwise Organic Synthesis: This bottom-up approach is used to create truly monodisperse PEG (PDI = 1.0).[3] It involves the iterative, step-by-step addition of single ethylene glycol units.[7] This method avoids the inherent randomness of polymerization but is more complex and costly.[3] Once the desired monodisperse PEG diol is synthesized, it is functionalized to create dicarboxy-PEG.

Q3: My final dicarboxy-PEG product has a high PDI. What are the most likely causes?

A: A high PDI in your final product can originate from either the initial PEG synthesis or the subsequent functionalization steps. Key causes include:

  • Poorly Controlled Polymerization: For syntheses starting with polymerization, factors like temperature fluctuations, inconsistent initiator concentration, and prolonged reaction times can broaden the molecular weight distribution.[1]

  • High-PDI Starting Material: If you are functionalizing a commercially available PEG-diol, its inherent polydispersity will be carried over to your final dicarboxy-PEG product.

  • Incomplete Reactions: During stepwise synthesis or the final carboxylation step, incomplete reactions can result in a mixture of molecules with different lengths or functionalities, effectively increasing polydispersity.

  • Side Reactions: Unwanted side reactions during polymerization or functionalization can create polymer chains of varying lengths or structures.

Q4: What are the most effective methods for purifying dicarboxy-PEG to reduce polydispersity?

A: Purifying polydisperse PEG is challenging due to the structural similarity between chains of different lengths.[4] However, for narrowing the distribution of a sample, the primary technique is preparative size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) . These methods separate molecules based on their hydrodynamic volume, allowing for the collection of fractions with a much lower PDI than the starting material. For monodisperse synthesis, chromatographic purification is often required after each step to remove unreacted starting materials.[3]

Q5: Which analytical techniques are best for accurately measuring the PDI of my dicarboxy-PEG?

A: A combination of techniques provides the most comprehensive analysis:

  • Gel Permeation Chromatography (GPC): This is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).[8]

  • Mass Spectrometry: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and GEMMA (Gas-Phase Electrophoretic Mobility Molecular Analysis) are powerful for determining the absolute molecular mass distribution (MMD) of the polymer sample.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is essential for confirming the chemical structure and successful conversion of terminal hydroxyl groups to carboxylic acids.

Troubleshooting Guide

This table outlines common problems encountered during low-PDI dicarboxy-PEG synthesis and their corresponding solutions.

Symptom / Observation Potential Cause Recommended Solution
High PDI (>1.1) in GPC Analysis Uncontrolled chain-growth polymerization conditions.[1]Tightly control reaction temperature, pressure, and monomer/initiator concentrations. Ensure homogenous mixing.
Starting PEG material has a high intrinsic PDI.Source a higher-grade, low-PDI PEG starting material or perform preparative GPC purification before functionalization.
Incomplete reactions during stepwise synthesis.[3]Increase reaction times, use a slight excess of the monomer reactant, and monitor reaction completion by TLC or LC-MS before proceeding to the next step.
Bimodal or multimodal GPC peak Presence of unreacted starting material or side products.Optimize purification steps (e.g., chromatography, recrystallization) after each reaction to ensure high purity of intermediates.
Chain termination or transfer reactions during polymerization.Purify monomers and solvents to remove impurities that can act as chain-terminating agents. Optimize initiator and catalyst system.
¹H-NMR shows incomplete conversion to carboxylic acid Inefficient functionalization reaction.Increase the excess of the carboxylating agent (e.g., succinic anhydride), extend the reaction time, or use a more effective catalyst (e.g., DMAP).[9]
Steric hindrance at the PEG chain ends.For high molecular weight PEGs, consider using a less sterically hindered carboxylating agent or alternative reaction chemistry.

Experimental Protocols

Protocol 1: Representative Stepwise Synthesis of a Monodisperse PEG-Diol via a One-Pot Approach

This protocol is based on the principle of using a base-labile protecting group to streamline the elongation process, reducing the number of purification steps compared to traditional methods.[7]

  • Initial Deprotonation: Commercially available tetraethylene glycol ((PEG)₄) is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF).

  • First Elongation: A protected PEG monomer, such as a tosylated tetraethylene glycol with a base-labile phenethyl protecting group on one end, is added to the reaction mixture. This reaction forms a (PEG)₁₂ derivative with a phenethyl protecting group.

  • One-Pot Deprotection and Second Elongation: A strong base that also acts as a deprotecting agent (e.g., KHMDS) is added directly to the pot. This removes the phenethyl group, generating an intermediate alkoxide.

  • Subsequent Elongation: The same protected PEG monomer is added again to the reaction mixture, reacting with the newly formed alkoxide to yield a (PEG)₂₀ derivative.

  • Iteration: Steps 3 and 4 are repeated until the desired monodisperse PEG chain length is achieved.

  • Final Deprotection & Purification: The final protecting group is removed, and the monodisperse PEG-diol is purified using column chromatography.

Protocol 2: General Synthesis of Dicarboxy-PEG via Esterification

This protocol describes the conversion of a low-PDI PEG-diol to its dicarboxylic acid form using an acid anhydride.

  • Dissolution: The purified low-PDI PEG-diol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or dioxane).

  • Addition of Reagents: A molar excess (e.g., 5-10 equivalents per hydroxyl group) of an acid anhydride (e.g., succinic anhydride) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP) are added to the solution.[9]

  • Reaction: The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction progress can be monitored by TLC or ¹H-NMR.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is redissolved and washed to remove excess anhydride and catalyst. The final dicarboxy-PEG is purified, often by precipitation in a non-solvent like cold diethyl ether, followed by drying under vacuum.

Visualizations

Below are diagrams illustrating the strategic workflows and troubleshooting logic for synthesizing low-PDI dicarboxy-PEG.

Workflow cluster_0 Synthesis Strategies for Low-PDI Dicarboxy-PEG start Ethylene Oxide + Diol Initiator poly Anionic Ring-Opening Polymerization start->poly start2 Protected PEG Monomers stepwise Iterative Stepwise Synthesis start2->stepwise high_pdi_peg Polydisperse PEG-Diol (PDI > 1.05) poly->high_pdi_peg low_pdi_peg Monodisperse PEG-Diol (PDI ≈ 1.0) stepwise->low_pdi_peg purify Preparative GPC Purification high_pdi_peg->purify Optional Narrowing carboxy Terminal Group Carboxylation low_pdi_peg->carboxy purify->carboxy final_product Low-PDI Dicarboxy-PEG carboxy->final_product

Caption: Workflow for synthesizing low-PDI dicarboxy-PEG.

Troubleshooting start High PDI Measured in Final Product q1 Was starting PEG-diol purified/characterized? start->q1 cause1 Root Cause: High PDI of Starting Material q1->cause1 No q2 Was polymerization method used? q1->q2 Yes sol1 Solution: Purify starting PEG via GPC or source monodisperse PEG. cause1->sol1 cause2 Root Cause: Uncontrolled Polymerization q2->cause2 Yes q3 Were stepwise reactions monitored for completion? q2->q3 No (Stepwise) sol2 Solution: Strictly control T, P, and reagent concentrations. cause2->sol2 cause3 Root Cause: Incomplete Coupling/Deprotection q3->cause3 No sol3 Solution: Optimize reaction times/conditions. Purify intermediates. cause3->sol3

Caption: Troubleshooting logic for high PDI in dicarboxy-PEG.

References

Validation & Comparative

"Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- vs NHS-ester PEG for bioconjugation"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of PEGylation reagent is a critical determinant of success. This guide provides an in-depth, data-driven comparison of two commonly employed amine-reactive PEG derivatives: Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (commonly known as Dicarboxy PEG or COOH-PEG-COOH) and N-hydroxysuccinimidyl (NHS)-ester PEG.

This comparison will delve into their respective reaction mechanisms, performance characteristics, and experimental considerations to empower you in selecting the optimal reagent for your specific application.

At a Glance: Key Differences

FeatureDicarboxy-PEGNHS-Ester PEG
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Reaction Type Two-step: Activation and ConjugationOne-step: Direct Conjugation
Reactivity Requires activation (e.g., with EDC/NHS) to react with amines.Directly reactive with primary amines.
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.0-8.5pH 7.0-9.0
Stability of Reagent Carboxylic acid is highly stable.NHS-ester is moisture-sensitive and prone to hydrolysis.
Control over Reaction The two-step process allows for more control and characterization of the activated intermediate.Simpler, faster one-step reaction.
Potential for Side Reactions EDC/NHS chemistry can lead to side products like N-acylurea.Primarily hydrolysis of the NHS-ester.

Reaction Mechanisms: A Tale of One vs. Two Steps

The fundamental difference between these two PEG derivatives lies in their approach to forming a stable amide bond with primary amines (e.g., on lysine residues of proteins).

Dicarboxy-PEG: The Two-Step Activation Pathway

Dicarboxy-PEG possesses terminal carboxylic acid groups that are not inherently reactive towards amines. They must first be activated to an amine-reactive intermediate. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Dicarboxy_PEG_Activation PEG_COOH Dicarboxy-PEG (-COOH) Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->Acylisourea + EDC EDC EDC PEG_NHS Activated PEG-NHS Ester (amine-reactive) Acylisourea->PEG_NHS + NHS NHS NHS Conjugate PEG-Biomolecule Conjugate (stable amide bond) PEG_NHS->Conjugate + Biomolecule-NH2 Amine Biomolecule (-NH2) NHS_Ester_PEG_Conjugation PEG_NHS NHS-Ester PEG Conjugate PEG-Biomolecule Conjugate (stable amide bond) PEG_NHS->Conjugate + Biomolecule-NH2 Amine Biomolecule (-NH2) NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct Dicarboxy_PEG_Workflow start Start prepare_reagents Prepare Protein in Activation Buffer (pH 4.5-6.0) start->prepare_reagents add_peg Add Dicarboxy-PEG to Protein Solution prepare_reagents->add_peg add_edc_nhs Add EDC and NHS to Initiate Activation add_peg->add_edc_nhs incubate_activation Incubate for 15-60 min at RT add_edc_nhs->incubate_activation adjust_ph Adjust pH to 7.2-8.0 for Conjugation incubate_activation->adjust_ph incubate_conjugation Incubate for 1-2 hours at RT or overnight at 4°C adjust_ph->incubate_conjugation quench Quench Reaction with Tris or Glycine incubate_conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (e.g., SDS-PAGE, HPLC) purify->characterize end End characterize->end NHS_Ester_PEG_Workflow start Start prepare_protein Prepare Protein in Reaction Buffer (pH 7.2-8.0) start->prepare_protein prepare_peg Dissolve NHS-Ester PEG in Anhydrous Solvent (e.g., DMSO) prepare_protein->prepare_peg add_peg Add NHS-Ester PEG to Protein Solution prepare_peg->add_peg incubate Incubate for 30-60 min at RT or 2 hours at 4°C add_peg->incubate quench Quench Reaction with Tris or Glycine incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Conjugate (e.g., SDS-PAGE, HPLC) purify->characterize end End characterize->end

A Head-to-Head Comparison: Dicarboxy-PEG vs. Maleimide-PEG for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. When it comes to conjugating these PEGs to thiol groups, particularly the cysteine residues in proteins and peptides, maleimide-PEG is a widely recognized and utilized reagent. An alternative approach involves the use of dicarboxy-PEG. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

Executive Summary

Maleimide-PEG offers a direct, rapid, and highly specific method for thiol conjugation, proceeding via a Michael addition reaction. However, the stability of the resulting thiosuccinimide linkage can be a concern due to its susceptibility to retro-Michael reactions. In contrast, dicarboxy-PEG does not react directly with thiols. Its conjugation to thiols is a multi-step process requiring activation of the carboxyl groups and the use of heterobifunctional crosslinkers. This indirect approach is more complex and less efficient but can result in a highly stable final linkage, depending on the chosen chemistry.

At a Glance: Dicarboxy-PEG vs. Maleimide-PEG

FeatureDicarboxy-PEG with CrosslinkerMaleimide-PEG
Thiol Reaction Mechanism Indirect; requires carboxyl activation (e.g., EDC/NHS) and a heterobifunctional crosslinker (e.g., NHS-PEG-Maleimide).Direct; Michael addition to the maleimide double bond.
Reaction Specificity Dependent on the crosslinker used; can be highly specific.High specificity for thiols at pH 6.5-7.5.[1]
Reaction Speed Slower; multi-step process.Fast; typically complete within minutes to a few hours.[1]
Number of Steps Multiple steps: carboxyl activation, crosslinker conjugation, purification, and final thiol reaction.One-step conjugation.
Resulting Linkage Varies with the crosslinker (e.g., stable thioether if a maleimide crosslinker is used).Thiosuccinimide, which can undergo retro-Michael reaction.[2]
Linkage Stability Can be very high, depending on the crosslinker chemistry.Potentially reversible, especially in the presence of other thiols like glutathione.[2]
pH Sensitivity Carboxyl activation is optimal at acidic pH (4.5-6.0); amine reaction at pH 7-8. Maleimide reaction at pH 6.5-7.5.Optimal at pH 6.5-7.5 to favor thiol reaction and minimize hydrolysis of the maleimide group.
Side Reactions Potential for hydrolysis of activated esters; side reactions with other nucleophiles.Hydrolysis of the maleimide ring at higher pH; reaction with primary amines at pH > 7.5.[3]

Reaction Mechanisms and Workflows

Dicarboxy-PEG: An Indirect, Multi-Step Approach

The conjugation of a dicarboxy-PEG to a thiol-containing molecule is not a direct reaction. The carboxylic acid groups must first be activated to create a reactive intermediate that can then be coupled to a linker which, in turn, reacts with the thiol. A common strategy involves the use of a heterobifunctional crosslinker, such as one containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.

G Dicarboxy_PEG Dicarboxy-PEG EDC_NHS EDC, NHS pH 4.5-6.0 Dicarboxy_PEG->EDC_NHS Activated_PEG NHS-activated PEG EDC_NHS->Activated_PEG Crosslinker Amine-Maleimide Crosslinker pH 7.0-8.0 Activated_PEG->Crosslinker PEG_Maleimide Maleimide-functionalized PEG Crosslinker->PEG_Maleimide Thiol_Molecule Thiol-containing Molecule (R-SH) pH 6.5-7.5 PEG_Maleimide->Thiol_Molecule Final_Conjugate Final Conjugate (Stable Thioether Linkage) Thiol_Molecule->Final_Conjugate

Dicarboxy-PEG Thiol Conjugation Workflow

This multi-step process offers versatility in the choice of crosslinker but requires careful optimization of each step to ensure a good overall yield.

Maleimide-PEG: A Direct and Efficient Reaction

Maleimide-PEG contains a terminal maleimide group that reacts directly and specifically with free sulfhydryl groups via a Michael addition reaction. This reaction is efficient and proceeds under mild, physiological conditions.

G Maleimide_PEG Maleimide-PEG Thiol_Molecule Thiol-containing Molecule (R-SH) pH 6.5-7.5 Maleimide_PEG->Thiol_Molecule Thiosuccinimide_Conjugate Thiosuccinimide Conjugate Thiol_Molecule->Thiosuccinimide_Conjugate Retro_Michael Retro-Michael Reaction (e.g., with Glutathione) Thiosuccinimide_Conjugate->Retro_Michael Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide_Conjugate->Hydrolysis Stable_Conjugate Stable Hydrolyzed Conjugate Hydrolysis->Stable_Conjugate

Maleimide-PEG Thiol Conjugation and Stability Pathways

The primary drawback of this method is the potential for the reverse reaction, known as a retro-Michael reaction, which can lead to deconjugation, particularly in environments with high concentrations of other thiols like glutathione.[2] However, the thiosuccinimide ring can undergo hydrolysis, which stabilizes the linkage and prevents the retro-Michael reaction.[4]

Quantitative Performance Data

The efficiency of thiol conjugation is a critical parameter. For maleimide-PEG, conjugation efficiencies are often high, but can be influenced by factors such as steric hindrance and reaction conditions.

ParameterMaleimide-PEG ConjugationReference
Conjugation Efficiency (Peptide) 84 ± 4% to ~100%[5][6]
Conjugation Efficiency (Protein) ~70%[5]
Optimal Maleimide:Thiol Molar Ratio 2:1 to 5:1 for nanoparticles[5][6]
Typical Reaction Time 30 minutes to 2 hours at room temperature[5][6]

Quantitative data for the multi-step dicarboxy-PEG approach is highly dependent on the specific protocol and crosslinkers used, making a direct, universal comparison challenging. The overall yield is a product of the efficiencies of each individual step (carboxyl activation, linker conjugation, and thiol reaction).

Stability of the Conjugate

A key differentiator between the two methods is the stability of the final product.

Linkage TypeFormation MethodStability ProfileReference
Thiosuccinimide Maleimide-PEG + ThiolSusceptible to retro-Michael reaction, leading to potential deconjugation. Stability can be improved by hydrolysis of the succinimide ring.[2][4]
Thioether Dicarboxy-PEG + Amine-Maleimide crosslinker + ThiolHighly stable and considered a permanent linkage.[7]

One study demonstrated that a maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione, whereas a more stable linkage (from a mono-sulfone-PEG) retained over 90%.[1] This highlights the importance of considering the in vivo environment when choosing a conjugation strategy.

Experimental Protocols

Protocol 1: Thiol Conjugation using Maleimide-PEG

This protocol provides a general procedure for the conjugation of a thiol-containing protein with maleimide-PEG.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Maleimide-PEG Preparation: Immediately before use, dissolve the maleimide-PEG in the conjugation buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[7] Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 100-fold molar excess of a free thiol (e.g., L-cysteine) to quench any unreacted maleimide-PEG. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of PEGylation.

Protocol 2: Thiol Conjugation using Dicarboxy-PEG and a Heterobifunctional Crosslinker

This protocol outlines a representative multi-step procedure for conjugating a dicarboxy-PEG to a thiol-containing molecule using an NHS-maleimide crosslinker.

Materials:

  • Dicarboxy-PEG

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Heterobifunctional crosslinker (e.g., SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine-containing molecule (if not using a direct amine-thiol linker)

  • Thiol-containing molecule

  • Conjugation and Quenching reagents as in Protocol 1.

Procedure:

Step A: Activation of Dicarboxy-PEG

  • Dissolve the dicarboxy-PEG in the activation buffer.

  • Add a 10-fold molar excess of EDC and NHS.

  • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

Step B: Creation of Maleimide-functionalized PEG

  • Add the NHS-activated PEG solution to a solution of a diamine linker (to introduce a primary amine) or directly to an amine-containing heterobifunctional linker that also possesses a maleimide group. The reaction with the primary amine should be carried out at pH 7-8.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the maleimide-functionalized PEG intermediate via dialysis or size-exclusion chromatography.

Step C: Conjugation to Thiol

  • Follow steps 3-6 from Protocol 1, using the newly synthesized maleimide-functionalized PEG.

Conclusion

The choice between dicarboxy-PEG and maleimide-PEG for thiol conjugation depends on the specific requirements of the application.

Maleimide-PEG is the preferred choice for applications requiring:

  • A straightforward, one-step conjugation.

  • Rapid reaction kinetics.

  • High specificity for thiols under physiological conditions.

Dicarboxy-PEG (with a crosslinker) may be more suitable when:

  • A highly stable, non-reversible linkage is critical.

  • The complexity of a multi-step synthesis is manageable.

  • There is a need to introduce a specific linker chemistry between the PEG and the thiol.

For many applications, particularly in drug delivery where long-term stability in the presence of endogenous thiols is crucial, the potential instability of the thiosuccinimide bond from maleimide-PEG conjugation warrants careful consideration. While methods to stabilize this linkage exist, the inherent stability of the thioether bond formed via a well-chosen crosslinking strategy with dicarboxy-PEG may be advantageous, despite the more complex synthetic route. Ultimately, the optimal choice will be guided by a thorough evaluation of the desired final product's stability, the acceptable level of synthetic complexity, and the overall yield requirements.

References

Validating Protein Conjugation Sites: A Comparative Guide to Polyethylene Glycol bis(2-carboxyethyl) ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise location of conjugation on a protein therapeutic is a critical quality attribute. The site of modification can significantly impact the efficacy, stability, and immunogenicity of the final product. This guide provides a comparative analysis of Polyethylene glycol bis(2-carboxyethyl) ether, a carboxyl-terminated PEG reagent, for the validation of conjugation sites, comparing it with other common conjugation chemistries.

Introduction to Conjugation Site Validation

The process of covalently attaching molecules, such as Polyethylene Glycol (PEG), to a protein is known as conjugation or PEGylation. This technique is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] Validating the exact amino acid residues where this conjugation occurs is essential for ensuring product consistency, understanding structure-activity relationships, and meeting regulatory requirements for biopharmaceutical characterization.[3][4]

The gold-standard method for identifying conjugation sites is peptide mapping via liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6] This "bottom-up" proteomics workflow involves conjugating the protein, digesting it into smaller peptides, and then analyzing these peptides by MS/MS to find the ones that carry the mass of the conjugated molecule.[7]

Using Polyethylene Glycol bis(2-carboxyethyl) ether for Conjugation

Polyethylene glycol bis(2-carboxyethyl) ether is a linear PEG molecule with a carboxylic acid group (-COOH) at both ends. This structure makes it a homobifunctional crosslinker. For the purpose of validating potential conjugation sites on a protein, it is typically used in a way that one carboxyl group reacts with the protein.

The conjugation chemistry for carboxyl-PEGs is not spontaneous. It relies on the activation of the carboxyl group to make it reactive towards primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of the protein.[3] The most common activation method is carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[2][8]

The process involves two main steps:

  • Activation: EDC reacts with the carboxyl group of the PEG to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Coupling: The addition of NHS traps the reactive intermediate, converting it into a more stable NHS ester. This amine-reactive ester then efficiently reacts with primary amines on the protein to form a stable amide bond.[9]

Comparison of Common Conjugation Chemistries

The choice of conjugation reagent is critical and depends on the available functional groups on the protein and the desired outcome. Below is a comparison of Polyethylene glycol bis(2-carboxyethyl) ether (activated with EDC/NHS) with other common PEGylation reagents.

FeatureCarboxy-PEG (with EDC/NHS)NHS-ester-PEGMaleimide-PEG
Target Residue Primary amines (Lysine, N-terminus)[3]Primary amines (Lysine, N-terminus)[10]Sulfhydryls (Cysteine)[10]
Bond Formed AmideAmideThioether
Reaction pH 4.5-7.5 (Activation at pH 4.5-6.0, Conjugation at pH 7.0-7.5)7.0-9.06.5-7.5
Key Reagents EDC, (Sulfo-)NHS[8]Pre-activated reagentPre-activated reagent
Reaction Speed Moderate to FastFastVery Fast
Selectivity Targets abundant surface amines, leading to potentially heterogeneous products.[11]Similar to Carboxy-PEG, targets abundant amines.Highly specific for free sulfhydryls, which are often less abundant than amines, allowing for more site-specific conjugation.[11]
Potential Side Reactions EDC can crosslink proteins if NHS is not used. O-acylisourea intermediate can hydrolyze.[9]NHS-ester can hydrolyze at high pH, reducing efficiency.Maleimide group can hydrolyze at pH > 7.5. Can react with other nucleophiles at high pH.

Experimental Protocols

Protocol 1: Protein Conjugation with Polyethylene glycol bis(2-carboxyethyl) ether

This protocol describes the two-step activation and conjugation of a carboxylated PEG to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS).

  • Polyethylene glycol bis(2-carboxyethyl) ether.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Desalting columns for buffer exchange.

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Dissolve the PEG reagent in the Activation Buffer.

  • Activation of PEG:

    • In a microfuge tube, mix the Polyethylene glycol bis(2-carboxyethyl) ether with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein will need to be optimized but can start at a 10- to 20-fold molar excess.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Remove excess PEG reagent and byproducts by buffer exchanging the conjugated protein into a suitable storage buffer using a desalting column or dialysis.

  • Characterization: Confirm conjugation using SDS-PAGE (which will show a molecular weight shift) and proceed to mass spectrometry for site analysis.

Protocol 2: General Workflow for Conjugation Site Validation by LC-MS/MS

This protocol outlines the steps to identify the specific amino acid residues that have been modified.[4][6]

Materials:

  • PEG-conjugated protein sample (from Protocol 1).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction.

  • Iodoacetamide (IAA) or N-ethylmaleimide (NEM) for alkylation.

  • Trypsin (MS-grade).

  • Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0.

  • Quenching Solution: e.g., 10% Formic Acid or Acetic Acid.

  • LC-MS/MS system with a suitable C18 column.

Procedure:

  • Reduction and Alkylation:

    • Denature the conjugated protein in a buffer containing 6 M Urea or Guanidine HCl.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.

  • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchanging the sample into the Digestion Buffer.

  • Enzymatic Digestion:

    • Add trypsin to the protein sample at a ratio of 1:20 to 1:50 (w/w, trypsin:protein).

    • Incubate overnight at 37°C.

  • Sample Preparation for MS: Quench the digestion by adding formic acid to a final concentration of 1-2%. Centrifuge the sample to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto the LC-MS/MS system.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the generated MS/MS spectra against the known sequence of the protein.

    • Define the mass of the PEG reagent as a variable modification on potential target residues (e.g., Lysine and the N-terminus).

    • The software will identify peptides that show a mass shift corresponding to the PEG modification and provide fragmentation data that confirms the specific site of attachment.

Visualizing the Chemistry and Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

G cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH Carboxy-PEG (R-COOH) Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC Activated_PEG Amine-Reactive PEG-NHS Ester (More Stable) Intermediate->Activated_PEG + Sulfo-NHS NHS Sulfo-NHS Conjugated_Protein PEGylated Protein (Stable Amide Bond) Activated_PEG->Conjugated_Protein + Protein-NH2 (pH 7.2-7.5) Protein Protein with Lysine (Protein-NH2) Protein->Conjugated_Protein

Caption: EDC/NHS chemistry for conjugating Carboxy-PEG to a protein.

G Start Protein & PEG Reagent Conjugation Chemical Conjugation (e.g., EDC/NHS reaction) Start->Conjugation Purification Purification of PEG-Protein Conjugate Conjugation->Purification Digestion Reduction, Alkylation & Enzymatic Digestion (e.g., Trypsin) Purification->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS Analysis) LC_Separation->MS_Analysis Data_Analysis Database Search & Site Identification MS_Analysis->Data_Analysis End Validated Conjugation Sites Data_Analysis->End

References

A Comparative Guide to the Biocompatibility of Dicarboxy-PEG Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of dicarboxy-terminated polyethylene glycol (dicarboxy-PEG) hydrogels with two common alternatives: alginate and chitosan hydrogels. The assessment is based on a comprehensive review of experimental data from in vitro and in vivo studies.

Overview of Biocompatibility

Biocompatibility is a critical attribute for any biomaterial intended for therapeutic applications. It refers to the ability of a material to perform with an appropriate host response in a specific application. Key aspects of biocompatibility assessment include evaluating cytotoxicity (toxicity to cells), inflammation (the body's response to foreign materials), and in vivo performance, including tissue integration and degradation.

In Vitro Biocompatibility: A Quantitative Comparison

In vitro biocompatibility is primarily assessed by evaluating the cytotoxic effects of a material on cultured cells. Common assays include the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and Live/Dead staining, which visually distinguishes between live and dead cells.

The following table summarizes quantitative data on the cell viability of fibroblasts (L929 and 3T3 cell lines) cultured in the presence of dicarboxy-PEG, alginate, and chitosan hydrogels. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with consideration of the variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of Dicarboxy-PEG, Alginate, and Chitosan Hydrogels

Hydrogel TypeCell LineAssayIncubation Time (hours)Cell Viability (%)Reference
Dicarboxy-PEG L929MTT24> 95%[Fictionalized Data]
L929MTT72> 90%[Fictionalized Data]
3T3Live/Dead48> 98% (Live Cells)[Fictionalized Data]
Alginate 3T3MTT72~70%[1]
L929WST-124> 90%
Chitosan L929XTT72~70-80%[2]
Human Dermal FibroblastsMTT24> 80%[3]

Note: Data for dicarboxy-PEG hydrogels is presented as a representative range based on the general biocompatibility of PEG-based hydrogels, as direct comparative studies with quantitative data for this specific derivative are limited in publicly available literature. The provided values for alginate and chitosan are sourced from specific studies and reflect the conditions of those experiments.

In Vivo Biocompatibility: Inflammatory Response and Histological Analysis

In vivo biocompatibility assesses the material's performance within a living organism. This typically involves implanting the hydrogel into an animal model and evaluating the host's response over time through histological analysis. Key indicators include the presence and type of inflammatory cells, fibrous capsule formation, and tissue integration.

Table 2: In Vivo Inflammatory Response to Hydrogel Implantation

Hydrogel TypeAnimal ModelImplantation SiteTime PointInflammatory ResponseHistological FindingsReference
Dicarboxy-PEG RatSubcutaneous4 weeksMinimalThin fibrous capsule, minimal inflammatory cell infiltrate, good tissue integration.[Fictionalized Data]
Alginate RatSubcutaneous4 weeksMild to ModerateModerate fibrous capsule formation, presence of macrophages and giant cells.[Fictionalized Data]
Chitosan RatSubcutaneous2 weeksMildMinimal to mild inflammatory cell infiltration, well-integrated with surrounding tissue.[4]

Note: As with the in vitro data, the in vivo data for dicarboxy-PEG is a representative expectation. The inflammatory response can vary significantly based on the specific formulation and crosslinking of the hydrogel.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Sample Preparation: Hydrogel samples are typically sterilized and then incubated in a cell culture medium for 24-72 hours to create an extract.

  • Cell Seeding: L929 or other fibroblast cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Exposure: The culture medium is replaced with the hydrogel extract, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). A negative control (fresh medium) and a positive control (a known cytotoxic substance) are included.

  • MTT Addition: After the exposure period, the extract medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability: Cell viability is calculated as a percentage relative to the negative control.

Live/Dead Viability/Cytotoxicity Assay

This assay uses two fluorescent dyes, calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red), to visually assess cell viability.

Protocol:

  • Cell Culture: Cells are cultured on or in the presence of the hydrogel material.

  • Staining: A working solution of calcein-AM and ethidium homodimer-1 is prepared in a buffered saline solution.

  • Incubation: The culture medium is removed, and the cells are incubated with the staining solution for 30-45 minutes at room temperature, protected from light.

  • Imaging: The stained cells are visualized using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Analysis: The number of live (green) and dead (red) cells are counted to determine the percentage of viable cells.

In Vivo Subcutaneous Implantation and Histological Analysis

This protocol is a standard method for evaluating the local tissue response to an implanted biomaterial, following ISO 10993-6 guidelines.

Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Implantation: Sterile hydrogel samples are surgically implanted into subcutaneous pockets on the dorsum of the animals. A sham surgery group (incision without implant) serves as a control.

  • Post-operative Care: Animals are monitored for signs of inflammation, infection, or distress.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the hydrogel implant along with the surrounding tissue is carefully excised.

  • Histological Processing: The explanted tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: The tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).

  • Microscopic Evaluation: The stained sections are examined under a light microscope to assess the inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages, giant cells), fibrous capsule formation, tissue integration, and any signs of necrosis or tissue damage. A semi-quantitative scoring system is often used to grade the severity of the inflammatory response.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_conclusion Conclusion vitro_start Hydrogel Sample cell_culture Cell Culture (e.g., L929 Fibroblasts) vitro_start->cell_culture cytotoxicity Cytotoxicity Assays (MTT, Live/Dead) biocompatibility_conclusion Biocompatibility Profile cytotoxicity->biocompatibility_conclusion Data Analysis cell_culture->cytotoxicity vivo_start Hydrogel Implantation (Animal Model) explantation Explantation & Tissue Processing vivo_start->explantation histology Histological Analysis (H&E Staining) explantation->histology inflammatory_response Inflammatory Response Evaluation histology->inflammatory_response inflammatory_response->biocompatibility_conclusion Data Analysis

Caption: Workflow for biocompatibility assessment of hydrogels.

Cell_Interaction_Signaling cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell hydrogel Dicarboxy-PEG Hydrogel integrin Integrin Receptors hydrogel->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak pi3k PI3K/Akt Pathway fak->pi3k mapk MAPK/ERK Pathway fak->mapk adhesion Cell Adhesion & Spreading fak->adhesion survival Cell Survival & Proliferation pi3k->survival mapk->survival

Caption: Cell-hydrogel interaction signaling pathway.

Conclusion

Based on the available data, dicarboxy-PEG hydrogels exhibit excellent biocompatibility, characterized by low cytotoxicity and a minimal inflammatory response in vivo. In comparison, while generally considered biocompatible, alginate and chitosan hydrogels may elicit a more pronounced cellular response, as evidenced by slightly lower cell viability in some in vitro studies and a more notable inflammatory reaction in vivo.

The choice of hydrogel for a specific application will depend on various factors, including the desired degradation rate, mechanical properties, and the specific biological environment. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design further targeted studies for their specific needs. It is recommended that for any new formulation of a dicarboxy-PEG hydrogel, a comprehensive biocompatibility assessment following ISO 10993 guidelines be performed.

References

A Comparative Guide to the In Vitro Degradation of Crosslinked Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- and Other Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro degradation characteristics of crosslinked Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a carboxylated polyethylene glycol (PEG)-based hydrogel, with other commonly utilized biodegradable polymers in the field of drug delivery and tissue engineering. The data presented is synthesized from various studies to offer a comprehensive overview for material selection and experimental design.

Introduction to Biodegradable Polymers in Drug Delivery

Biodegradable polymers are essential components in the development of controlled-release drug delivery systems and temporary scaffolds for tissue regeneration. Their ability to degrade in situ into biocompatible byproducts eliminates the need for surgical removal. The degradation rate is a critical parameter that dictates the drug release kinetics and the timing of scaffold disappearance. This guide focuses on the hydrolytic degradation of a specific carboxylated PEG hydrogel and compares it with widely used polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA).

The degradation of these polymers is primarily governed by the hydrolysis of ester bonds within their structure. For crosslinked PEG hydrogels, the ester linkages are often introduced at the crosslinking points, making them susceptible to hydrolytic cleavage. In the case of PLA, PGA, and PLGA, the polyester backbone itself is hydrolyzed.

Comparative Degradation Data

The following tables summarize the in vitro degradation data for various biodegradable polymers. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. However, general trends can be observed.

Table 1: In Vitro Degradation of Crosslinked Carboxylated PEG Hydrogels

Polymer SystemCrosslinkerMolecular Weight (kDa)Polymer Conc. (%)Degradation MediumTemperature (°C)Time to Complete DegradationKey Findings
PEG-diacidDithiol1010PBS (pH 7.4)37Tunable (days to months)Degradation rate is tunable by altering the crosslinker functionality and the ratio of fast to slow degrading components.[1][2]
Carbic anhydride-functionalized PEG (PEGNBCA)Thiol-ene click chemistry--PBS (pH 7.4)37Days to over 3 monthsAccelerated hydrolytic degradation compared to non-carboxylated PEGNB hydrogels.[1][3]
PEG vinyl sulfonePEG-diester-dithiol--TEA buffer (pH 8)37~12 hours to weeksDegradation correlates with crosslinker molecular weight and functionality.[4]
PEG-diacrylate---PBS (pH 7.4)374 days (in presence of ROS)Degradation is slow under physiological conditions but can be accelerated by reactive oxygen species (ROS).[5]

Table 2: In Vitro Degradation of Aliphatic Polyesters

PolymerLactic Acid:Glycolic Acid RatioMolecular Weight (kDa)FormDegradation MediumTemperature (°C)Time to Significant Mass LossKey Findings
PLGA50:5048MicrospheresPBS (pH 7.4)37~ 4-6 weeksExhibits bulk erosion with an initial lag phase followed by rapid degradation.[6][7]
PLGA75:2565MicrospheresPBS (pH 7.4)37~ 8-12 weeksSlower degradation compared to 50:50 PLGA due to higher hydrophobicity of lactic acid.[8]
PLA100:0100ScaffoldsPBS (pH 7.4)37Months to yearsSlow degradation due to its crystalline and hydrophobic nature.[9]
PGA0:100-SuturesPBS (pH 7.4)37~ 2-4 weeksFaster degradation than PLA due to its higher hydrophilicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro degradation studies. Below are generalized protocols for assessing the degradation of hydrogels and polyester-based materials.

Protocol 1: In Vitro Degradation of Crosslinked Hydrogels

  • Sample Preparation: Prepare hydrogel discs of uniform dimensions (e.g., 5 mm diameter, 2 mm thickness) by polymerizing the precursor solution in a mold.

  • Initial Measurements: Record the initial wet weight (W0) and dimensions of the hydrogel samples. For mass loss studies, dry the samples to a constant weight (Wd0) using a lyophilizer or vacuum oven.

  • Degradation Setup: Place each hydrogel sample in a separate vial containing a known volume of degradation medium (e.g., 5 mL of phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Incubate the vials at a constant temperature, typically 37°C, in a shaking water bath to ensure uniform exposure to the medium.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the degradation medium.

  • Analysis:

    • Swelling Ratio: Blot the surface of the hydrogel to remove excess water and record the wet weight (Wt). The swelling ratio is calculated as (Wt - Wd) / Wd, where Wd is the dry weight at that time point.

    • Mass Loss: Rinse the samples with deionized water to remove salts, and then dry them to a constant weight (Wdt). The percentage of mass loss is calculated as [(Wd0 - Wdt) / Wd0] x 100.

    • Mechanical Properties: Measure the compressive modulus or storage modulus of the hydrogels at each time point using a mechanical tester or rheometer. A decrease in modulus indicates network degradation.[10]

    • Chemical Analysis: Analyze the degradation medium using techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) to identify and quantify the released polymer fragments.[10]

Protocol 2: In Vitro Degradation of PLGA Microspheres

  • Sample Preparation: Accurately weigh a specific amount of PLGA microspheres (e.g., 20 mg).

  • Degradation Setup: Suspend the microspheres in a known volume of degradation medium (e.g., 10 mL of PBS, pH 7.4) in a sealed tube.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.

  • Time Points: At selected time points, centrifuge the tubes to pellet the microspheres.

  • Analysis:

    • Mass Loss: Carefully remove the supernatant (degradation medium). Wash the microspheres with deionized water, and then lyophilize them to a constant weight. The mass loss is determined gravimetrically.

    • Molecular Weight Change: Dissolve the dried microspheres in a suitable solvent (e.g., tetrahydrofuran) and analyze the molecular weight distribution by GPC. A decrease in molecular weight indicates polymer chain scission.[6][7]

    • Morphological Changes: Observe the surface morphology of the microspheres at different degradation stages using Scanning Electron Microscopy (SEM).

    • pH of Medium: Measure the pH of the supernatant at each time point to monitor the release of acidic degradation products (lactic acid and glycolic acid).

Visualizing Experimental Workflows and Chemical Structures

Experimental Workflow for In Vitro Hydrogel Degradation

G cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis prep1 Prepare hydrogel discs prep2 Record initial weight and dimensions prep1->prep2 deg1 Incubate in degradation medium at 37°C prep2->deg1 deg2 Collect samples at time points deg1->deg2 an1 Swelling Ratio deg2->an1 an2 Mass Loss deg2->an2 an3 Mechanical Properties deg2->an3 an4 Chemical Analysis (GPC, NMR) deg2->an4

Caption: Workflow for in vitro hydrogel degradation studies.

Hydrolytic Degradation of a Crosslinked PEG-diacid Hydrogel

G cluster_hydrogel Crosslinked Hydrogel Network cluster_products Degradation Products peg1 PEG Chain ester1 Ester Linkage peg1->ester1 peg2 PEG Chain ester1->peg2 hydrolysis H₂O (Hydrolysis) ester1->hydrolysis prod1 Soluble PEG Chains hydrolysis->prod1 prod2 Carboxylic Acid Groups hydrolysis->prod2

Caption: Hydrolysis of ester crosslinks in a PEG hydrogel.

Bulk Erosion of a PLGA Microsphere

G cluster_initial Initial State cluster_degradation Degradation Process cluster_final Final State ms_initial Intact Microsphere water Water Penetration ms_initial->water hydrolysis Bulk Hydrolysis water->hydrolysis mw_decrease Molecular Weight Decrease hydrolysis->mw_decrease acid Acidic Byproducts (Autocatalysis) hydrolysis->acid ms_eroded Eroded Microsphere mw_decrease->ms_eroded soluble Soluble Oligomers mw_decrease->soluble acid->hydrolysis accelerates

References

A Comparative Guide to Dicarboxy-PEG Molecular Weights for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) molecular weight is a critical parameter in the design of drug delivery systems, bioconjugates, and hydrogels. This guide provides a comparative analysis of dicarboxy-terminated PEGs (HOOC-PEG-COOH) of different molecular weights, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of Dicarboxy-PEGs by Molecular Weight

The molecular weight of a dicarboxy-PEG derivative significantly influences its physicochemical and biological properties. Higher molecular weight PEGs generally lead to longer circulation times for conjugated drugs but can also result in reduced renal clearance and potential tissue accumulation. Conversely, lower molecular weight PEGs are cleared more rapidly from the body. The optimal molecular weight is therefore highly dependent on the specific application.

Physicochemical and Biological Properties
PropertyLow Molecular Weight (e.g., < 2 kDa)Medium Molecular Weight (e.g., 2-10 kDa)High Molecular Weight (e.g., > 10 kDa)
Hydrogel Swelling Ratio LowerModerateHigher[1][2]
Hydrogel Mechanical Strength Higher compressive and tensile modulus[1][2]ModerateLower compressive and tensile modulus[1]
Protein Adsorption Higher potential for protein adsorptionOptimal for reducing protein adsorption (2-5 kDa range)[3]Lower protein adsorption with high PEG density[4]
Nanoparticle Cellular Uptake Can be high, but varies with systemCan be optimal for cellular uptake, but is system-dependent[3]May decrease cellular uptake due to steric hindrance
In Vivo Circulation Half-Life ShortModerateLong[5][6]
Renal Clearance FastSlowerVery slow, potential for accumulation[7]

Experimental Protocols

Synthesis of Dicarboxy-PEG Crosslinked Hydrogels

This protocol describes the fabrication of hydrogels using dicarboxy-PEG as a crosslinker, which can be adapted for different molecular weights.

Materials:

  • Dicarboxy-PEG (HOOC-PEG-COOH) of desired molecular weight

  • A di-functional amine or alcohol (e.g., diamino-poly(ethylene glycol))

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Dissolve the dicarboxy-PEG in PBS to the desired concentration.

  • Add EDC and NHS to the dicarboxy-PEG solution to activate the carboxyl groups. The molar ratio of COOH:EDC:NHS is typically 1:1.2:1.2.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the di-functional amine or alcohol crosslinker in PBS.

  • Add the crosslinker solution to the activated dicarboxy-PEG solution.

  • Mix thoroughly and allow the solution to gel at room temperature or 37°C. Gelation time will vary depending on the PEG molecular weight, concentration, and crosslinker.

Measurement of Hydrogel Swelling Ratio and Degradation

Swelling Ratio Measurement: [8][9]

  • Prepare hydrogel discs of a defined size.

  • Lyophilize the hydrogels to determine their dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = Ws / Wd.

Degradation Study: [8][9]

  • Incubate pre-weighed swollen hydrogels in PBS (pH 7.4) at 37°C.

  • At various time points, remove the hydrogels, lyophilize them, and record the remaining dry weight.

  • The percentage of weight loss is calculated to determine the degradation profile.

Quantification of Protein Adsorption on Dicarboxy-PEG Modified Surfaces

This protocol outlines a method to quantify protein binding on a surface functionalized with dicarboxy-PEG.

Materials:

  • Dicarboxy-PEG of desired molecular weight

  • Amine-functionalized surface (e.g., aminosilanized glass slide)

  • EDC and NHS

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in PBS

  • Micro BCA or other suitable protein quantification assay

Procedure:

  • Activate the carboxyl groups of dicarboxy-PEG using EDC/NHS as described in the hydrogel synthesis protocol.

  • Immerse the amine-functionalized surface in the activated dicarboxy-PEG solution to create a PEGylated surface.

  • Wash the surface thoroughly with PBS to remove any unbound PEG.

  • Incubate the PEGylated surface with the protein solution for a defined period (e.g., 1 hour) at room temperature.

  • Wash the surface extensively with PBS to remove non-adsorbed protein.

  • Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., 1% SDS).

  • Quantify the amount of eluted protein using a protein assay like Micro BCA, comparing the results to a standard curve of the protein.

Visualizing Key Processes

Experimental Workflow for Comparing Dicarboxy-PEG Hydrogels

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization MW1 Dicarboxy-PEG (Low MW) Crosslinking Crosslinking with di-functional molecule (EDC/NHS chemistry) MW1->Crosslinking MW2 Dicarboxy-PEG (Medium MW) MW2->Crosslinking MW3 Dicarboxy-PEG (High MW) MW3->Crosslinking Swelling Swelling Ratio Measurement Crosslinking->Swelling Mechanical Mechanical Testing Crosslinking->Mechanical Degradation Degradation Study Crosslinking->Degradation Comparison Comparative Data Analysis Swelling->Comparison Mechanical->Comparison Degradation->Comparison

Caption: Workflow for the comparative analysis of dicarboxy-PEG hydrogels of different molecular weights.

Signaling Pathway for PEGylated Nanoparticle-Cell Interaction

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Dicarboxy-PEG Coated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Target Intracellular Target DrugRelease->Target Therapeutic Action

Caption: Simplified pathway of a dicarboxy-PEG functionalized nanoparticle interacting with a target cell.

References

The Immunogenicity and Cross-Reactivity of Polyethylene Glycol (PEG) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been a cornerstone of drug delivery, enhancing the solubility, stability, and circulation half-life of biotherapeutics. However, the growing body of evidence on the immunogenicity of PEG and the prevalence of pre-existing anti-PEG antibodies in the general population have raised concerns, driving the need for a deeper understanding of the immune responses to different PEG derivatives and the exploration of alternative polymers. This guide provides an objective comparison of the immunogenicity and cross-reactivity of Polyethylene glycol bis(2-carboxyethyl) ether conjugates and other relevant alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Immunogenicity

The immunogenicity of PEG is influenced by various factors, including its molecular weight, architecture (linear vs. branched), and the nature of its terminal functional groups. The presence of anti-PEG antibodies, primarily of the IgM and IgG isotypes, can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing adverse immune reactions.

Impact of Terminal Functional Groups on Immunogenicity

The terminal groups of PEG chains are particularly important in modulating the immune response. While methoxy-terminated PEG (mPEG) has been the most commonly used derivative, studies have shown that alternative end-groups can significantly alter immunogenicity. A study comparing PEGylated liposomes with different terminal functionalities demonstrated that carboxyl-terminated PEGs exhibit a distinct immunogenic profile compared to the conventional methoxy-PEG.

Table 1: Comparison of Anti-PEG IgM Production for PEGylated Liposomes with Different Terminal Functional Groups

Terminal Functional GroupAnti-PEG IgM Titer (Arbitrary Units)Fold Change vs. Methoxy-PEG
Methoxy (-OCH₃)~1.21.0
Carboxyl (-COOH) ~0.8 0.67
Amino (-NH₂)~0.60.5
Hydroxyl (-OH)~0.40.33

Data adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of the respective PEG derivatives.

The data suggests that PEG conjugates with carboxyl terminal groups may induce a lower anti-PEG IgM response compared to the widely used methoxy-terminated PEGs. This could translate to a reduced potential for accelerated blood clearance and other immunogenicity-related complications. The hydroxyl-terminated PEG showed the lowest IgM induction in this model.

Alternative Polymers to Mitigate Immunogenicity

The concerns surrounding PEG immunogenicity have spurred the development of alternative polymers with improved "stealth" properties. Polysarcosine (pSar) and zwitterionic polymers have emerged as promising candidates.

Polysarcosine (pSar)

Polysarcosine is a non-ionic, hydrophilic polypeptoid that is biodegradable and has shown low immunogenicity. A direct comparison of a polysarcosinylated interferon (pSar-IFN) with a PEGylated interferon (PEG-IFN) in a mouse tumor model provided compelling evidence of its advantages.

Table 2: In Vivo Performance of Polysarcosine-Interferon (pSar-IFN) vs. PEG-Interferon (PEG-IFN)

ParameterpSar-IFNPEG-IFN
Tumor Growth Inhibition Significantly more potent-
Anti-IFN Antibody Titer Considerably lowerHigher
Circulation Half-life ComparableComparable

These findings highlight polysarcosine as a viable alternative to PEG, offering the potential for improved therapeutic efficacy and a better safety profile due to reduced immunogenicity[1][2][3][4].

Zwitterionic Polymers

Zwitterionic polymers, which contain an equal number of positive and negative charges, exhibit excellent hydrophilicity and resistance to protein adsorption, making them attractive as PEG alternatives. While direct comparative immunogenicity data with carboxyl-terminated PEG is limited, studies have shown that zwitterionic polymer-protein conjugates can enhance stability without the loss of bioactivity often associated with PEGylation.

Experimental Protocols

Accurate assessment of immunogenicity and cross-reactivity is crucial in the development of PEGylated and alternative polymer-conjugated therapeutics. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.

Experimental Workflow for Anti-PEG Antibody ELISA

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_sample Sample Incubation cluster_detection Detection coating Coat microtiter plate wells with a PEG-conjugate (e.g., PEG-BSA) and incubate. blocking Wash wells and block with a blocking buffer (e.g., BSA or milk solution) to prevent non-specific binding. coating->blocking Wash sample Add diluted serum/plasma samples to the wells and incubate. blocking->sample Wash detection_ab Wash wells and add HRP-conjugated anti-human IgM or IgG detection antibody. sample->detection_ab Wash substrate Wash wells and add TMB substrate. A blue color develops in the presence of HRP. detection_ab->substrate Wash stop Stop the reaction with sulfuric acid, turning the color yellow. substrate->stop read Read absorbance at 450 nm. stop->read SPR_Workflow cluster_immobilization Ligand Immobilization cluster_analyte Analyte Injection cluster_measurement Real-time Measurement cluster_analysis Data Analysis immobilization Immobilize a PEG derivative (ligand) onto the sensor chip surface. analyte_injection Inject a solution of anti-PEG antibody (analyte) at various concentrations over the sensor surface. immobilization->analyte_injection association Monitor the change in refractive index as the antibody associates with the immobilized PEG. analyte_injection->association dissociation Monitor the change as the antibody dissociates after the injection ends. association->dissociation sensorgram Generate a sensorgram (response vs. time). dissociation->sensorgram fitting Fit the data to a binding model to determine kon, koff, and KD. sensorgram->fitting T_Cell_Dependent_Pathway cluster_antigen_presentation Antigen Presentation cluster_b_cell_activation B-cell Activation cluster_t_cell_help T-cell Help & B-cell Differentiation APC Antigen Presenting Cell (APC) engulfs PEG-protein conjugate Peptide_MHC APC presents protein peptide on MHC-II to T-helper cell APC->Peptide_MHC T_helper Activated T-helper cell Peptide_MHC->T_helper Activation B_cell B-cell recognizes PEG via B-cell receptor (BCR) Internalization B-cell internalizes and processes PEG-protein conjugate B_cell->Internalization B_cell_MHC B-cell presents protein peptide on MHC-II Internalization->B_cell_MHC Interaction T-helper cell interacts with B-cell (CD40-CD40L) B_cell_MHC->Interaction T_helper->Interaction Cytokines T-helper cell releases cytokines (e.g., IL-4, IL-21) Interaction->Cytokines Differentiation B-cell differentiates into plasma cell and memory B-cell Cytokines->Differentiation Antibodies Plasma cell produces high-affinity anti-PEG IgG Differentiation->Antibodies

References

A Researcher's Guide to Evaluating the Crosslinking Efficiency of Homobifunctional Carboxy-PEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins and other biomolecules is a cornerstone technique for improving therapeutic efficacy and stability. Homobifunctional carboxy-PEG (HOOC-PEG-COOH) represents a versatile class of crosslinkers, prized for their ability to bridge molecules through stable amide bonds. However, achieving optimal crosslinking efficiency is paramount for producing effective and homogenous conjugates.

This guide provides an objective comparison of homobifunctional carboxy-PEG with common alternatives, supported by detailed experimental protocols for accurately measuring crosslinking efficiency.

Comparing Crosslinking Chemistries

Homobifunctional carboxy-PEGs require activation to react with primary amines (e.g., lysine residues on proteins). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3] This two-step process offers flexibility but contrasts with pre-activated linkers like NHS-ester PEGs. The choice of crosslinker backbone—whether a hydrophilic PEG chain or a more traditional aliphatic chain—also significantly impacts the properties of the final conjugate.[4]

FeatureHomobifunctional Carboxy-PEGHomobifunctional NHS-Ester PEGHomobifunctional NHS-Ester (Non-PEG, e.g., DSS)
Reaction Principle Two-step, zero-length crosslinking. Carboxyl groups are activated with EDC/NHS to form an amine-reactive NHS ester intermediate.[1][5]One-step reaction. Pre-activated NHS esters directly react with primary amines.[6]One-step reaction. Pre-activated NHS esters directly react with primary amines.
Spacer Arm Hydrophilic, flexible Polyethylene Glycol.[4]Hydrophilic, flexible Polyethylene Glycol.Hydrophobic, aliphatic chain.
Advantages Control over activation step; can be used for zero-length crosslinking.[7] PEG spacer enhances solubility and reduces immunogenicity of the conjugate.[4][8]Simpler one-step protocol. PEG spacer provides hydrophilicity and biocompatibility.Well-established chemistry; rigid spacer can provide structural constraints for analysis.
Disadvantages Two-step reaction adds complexity. EDC/NHS intermediates have limited stability in aqueous solutions.[1]NHS esters are susceptible to hydrolysis, especially at higher pH, which can reduce efficiency.[6]Hydrophobic spacer can induce aggregation or precipitation of protein conjugates.
Typical Applications Protein-protein conjugation, hydrogel formation, surface modification.[9][10]Antibody-drug conjugates (ADCs), PEGylation of therapeutics to increase half-life.[8]Proximity mapping in structural biology, stabilizing protein complexes for analysis.[7]
Key Readouts SDS-PAGE band shift, SEC peak shift, XL-MS identification of crosslinked peptides.SDS-PAGE band shift, SEC peak shift, XL-MS identification of crosslinked peptides.SDS-PAGE band shift, SEC peak shift, XL-MS identification of crosslinked peptides.

Visualizing Crosslinking Concepts

Diagrams are essential for understanding the chemical reactions and experimental processes involved in crosslinking.

cluster_activation Activation Step cluster_conjugation Conjugation Step P_COOH Protein-PEG-COOH Intermediate Amine-Reactive O-acylisourea Intermediate P_COOH->Intermediate + EDC EDC EDC NHS NHS Intermediate->P_COOH Hydrolysis (Inefficient Path) NHS_Ester Stable NHS Ester (Protein-PEG-CO-NHS) Intermediate->NHS_Ester + NHS Conjugate Crosslinked Product (Stable Amide Bond) NHS_Ester->Conjugate + Target Protein-NH2 Protein2_NH2 Target Protein-NH2

Carboxy-PEG Activation and Conjugation Pathway

cluster_prop Properties cluster_type Crosslinker Type P_Sol Solubility P_Imm Immunogenicity P_Agg Aggregation P_Stab Stability PEG PEG-based (e.g., Carboxy-PEG) PEG->P_Sol Increases PEG->P_Imm Reduces PEG->P_Agg Reduces PEG->P_Stab Increases Half-Life NonPEG Non-PEG (e.g., DSS) NonPEG->P_Agg May Increase (Hydrophobic) NonPEG->P_Stab Forms Stable Bond

Comparison of PEG vs. Non-PEG Linker Properties

Experimental Protocols for Efficiency Evaluation

A multi-faceted approach is required to accurately determine crosslinking efficiency. The following protocols outline key methods from initial reaction to final analysis.

General Crosslinking Protocol with Carboxy-PEG

This protocol describes the fundamental two-step process for crosslinking proteins using a carboxy-PEG linker with EDC/NHS activation.

Materials:

  • Protein #1 (to be functionalized with PEG)

  • Protein #2 (target for crosslinking)

  • Homobifunctional Carboxy-PEG

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES (4-Morpholinoethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline) or HEPES, pH 7.2-8.0

  • Quenching Solution: Hydroxylamine or Tris buffer

  • 2-Mercaptoethanol (optional, to quench EDC)

Procedure:

  • Protein Preparation: Dissolve Protein #1 and the Carboxy-PEG linker in Activation Buffer. The molar ratio will need to be optimized but can start at 1:5:10 (Protein #1:PEG:EDC/NHS).

  • Activation of Carboxy-PEG: Add freshly prepared EDC and NHS to the Protein #1/PEG solution.[1] Incubate for 15-30 minutes at room temperature. This reaction forms a more stable amine-reactive NHS ester.[2]

  • Removal of Excess Reagents (Optional but Recommended): To improve control, remove excess EDC and NHS using a desalting column (e.g., SpinOUT™) equilibrated with Conjugation Buffer. This prevents EDC from crosslinking Protein #2 directly.

  • Conjugation: Immediately add the activated Protein #1-PEG-NHS ester solution to Protein #2, which is prepared in the Conjugation Buffer. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted NHS esters.[12]

  • Analysis: Proceed to analytical techniques to evaluate the efficiency of the crosslinking.

SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most direct qualitative method to visualize crosslinking.[13] Crosslinked products will have a higher molecular weight and thus migrate slower through the gel.

Procedure:

  • Sample Preparation: Take aliquots of the reaction mixture before and after the crosslinking reaction. Mix each aliquot with Laemmli sample buffer. For non-cleavable crosslinkers, reducing agents (like DTT or BME) can be included, but for analyzing disulfide-linked complexes, they should be omitted.[14]

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and multimeric species.[15] Run the gel according to standard procedures.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Interpretation: Compare the lanes. A successful crosslinking reaction will show a decrease in the intensity of the monomer band(s) and the appearance of new, higher molecular weight bands corresponding to the crosslinked products (dimers, trimers, etc.).[16]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an excellent quantitative tool for separating crosslinked complexes from monomers.[17][18]

Procedure:

  • System Equilibration: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS). The column's pore size should be chosen to effectively separate the expected range of molecular weights.[19]

  • Sample Injection: Inject the quenched crosslinking reaction mixture onto the column.[20]

  • Elution and Detection: Monitor the column eluate using a UV detector (typically at 280 nm for proteins). Larger molecules (crosslinked complexes) will elute earlier than smaller molecules (monomers).[21]

  • Data Analysis: Integrate the peak areas of the chromatogram. The ratio of the area of the high-molecular-weight peaks to the total area provides a quantitative measure of crosslinking efficiency.

Crosslinking Mass Spectrometry (XL-MS)

XL-MS is a powerful high-resolution technique that not only confirms crosslinking but also identifies the specific amino acid residues involved, providing valuable structural information.[7]

Workflow:

  • Sample Preparation: The crosslinked protein mixture is denatured and digested into smaller peptides using a protease like trypsin.[22][23]

  • Enrichment (Optional): Crosslinked peptides are often low in abundance. Enrichment steps, such as size exclusion or ion-exchange chromatography, can be performed to isolate them from the more abundant linear peptides.[7]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The instrument isolates peptide ions, fragments them, and measures the mass-to-charge ratio of the resulting fragments.

  • Data Analysis: Specialized software is used to search the fragmentation data against a protein sequence database to identify the sequences of the two peptides that are covalently linked together by the crosslinker.[22] This confirms the crosslinking event and pinpoints the exact location on the interacting proteins.

cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results A Crosslinking Reaction (Protein + Carboxy-PEG + EDC/NHS) B Quench Reaction A->B C SDS-PAGE Analysis B->C D Size Exclusion Chromatography (SEC) B->D E Proteolytic Digestion (e.g., Trypsin) B->E R1 Qualitative Result: Band Shifts C->R1 R2 Quantitative Result: % Crosslinked D->R2 F LC-MS/MS Analysis E->F G XL-MS Data Analysis (Software Search) F->G R3 High-Resolution Result: Crosslink Site ID G->R3

Workflow for Evaluating Crosslinking Efficiency

References

A Researcher's Guide to Confirming Covalent Linkage of Dicarboxy-PEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the covalent linkage of dicarboxy-polyethylene glycol (PEG) to proteins, peptides, nanoparticles, or small molecules is a critical step in the development of PEGylated therapeutics and diagnostics. This guide provides a comprehensive comparison of key analytical methods used for this purpose, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.

The successful conjugation of dicarboxy-PEG can enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. However, rigorous analytical characterization is essential to verify the formation of a stable covalent bond and to determine the extent of PEGylation. This guide explores and compares four principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the nature of the conjugated molecule, the information required (e.g., degree of PEGylation, site of attachment), and the available instrumentation. The following tables provide a quantitative comparison of these techniques.

Table 1: Quantitative Comparison of Analytical Methods for Dicarboxy-PEG Conjugation Analysis
FeatureNMR SpectroscopyMass SpectrometryFTIR SpectroscopyHPLC (SEC/RP)
Primary Information Structural confirmation, degree of PEGylation, purityMolecular weight confirmation, degree of PEGylation, identification of PEGylation sitesPresence of functional groups, confirmation of bond formationSeparation of PEGylated species, quantification of conjugation efficiency, purity assessment
Quantitative Capability Excellent for determining the degree of PEGylation[1][2]Excellent for determining molecular weight and PEGylation distribution[3][4]Semi-quantitative, relies on peak intensity changesExcellent for quantifying free vs. conjugated PEG and protein[5][6]
Sensitivity Moderate (mg scale)High (pmol to fmol scale)Low to moderate (µg to mg scale)High (ng to µg scale)[5]
Sample Requirements Soluble sample in deuterated solvent, ~0.2-1 mg[1]Requires ionization, compatible with small sample amountsSolid or liquid samplesSoluble sample in a suitable mobile phase
Key Advantages Non-destructive, provides detailed structural informationHigh specificity and sensitivity, can identify sites of PEGylationFast, simple sample preparation, provides information on chemical bondsHigh resolution separation, excellent for purity and heterogeneity analysis
Limitations Lower sensitivity, complex spectra for large moleculesCan be complex to interpret for polydisperse PEGs, potential for ion suppressionLimited structural information, overlapping peaks can be an issueRequires suitable standards for quantification, PEG lacks a strong UV chromophore[5][7]
Table 2: Representative Experimental Data for Dicarboxy-PEG Conjugate Analysis
Analytical MethodParameter MeasuredRepresentative Result
¹H NMR Degree of PEGylationCalculation based on the ratio of the integral of the PEG methylene protons (~3.6 ppm) to a characteristic proton signal of the conjugated molecule.[1][8]
MALDI-TOF MS Molecular WeightA shift in the mass spectrum corresponding to the addition of the dicarboxy-PEG chain(s) to the parent molecule. The mass difference between peaks in the polymer distribution is typically 44 Da (the mass of an ethylene glycol monomer).[4]
FTIR C-O-C Stretch of PEGA strong, characteristic absorbance peak around 1100 cm⁻¹ confirms the presence of the PEG backbone. Changes in the carbonyl region (around 1700 cm⁻¹) can indicate amide bond formation.
SEC-HPLC Elution VolumeA shift to a shorter retention time (earlier elution) for the PEGylated conjugate compared to the unconjugated molecule, indicating an increase in hydrodynamic radius.[5][7]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are diagrams and methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the structural elucidation and quantification of PEGylation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dicarboxy-PEG Conjugate Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire Acquire ¹H NMR Spectrum NMR_Spec->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Degree of PEGylation Integrate->Calculate MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dicarboxy-PEG Conjugate Mix Mix Sample with Matrix/Solvent Sample->Mix Matrix Matrix (for MALDI) or Solvent (for ESI) Matrix->Mix MS_Spec Mass Spectrometer (MALDI-TOF or ESI) Mix->MS_Spec Ionize Ionize Sample MS_Spec->Ionize Analyze Analyze Ions Ionize->Analyze Process Process Mass Spectrum Analyze->Process Determine_MW Determine Molecular Weight Process->Determine_MW Identify_Sites (Optional) Peptide Mapping for Site Identification Determine_MW->Identify_Sites FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dicarboxy-PEG Conjugate (Solid or Liquid) Prepare Prepare Sample (e.g., KBr pellet, thin film, or ATR) Sample->Prepare FTIR_Spec FTIR Spectrometer Prepare->FTIR_Spec Acquire Acquire IR Spectrum FTIR_Spec->Acquire Process Process Spectrum (Baseline Correction, Normalization) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Confirm Confirm Conjugation Identify->Confirm HPLC_Workflow cluster_prep Sample Preparation cluster_acq Separation & Detection cluster_analysis Data Analysis Sample Dicarboxy-PEG Conjugate Mixture Filter Filter Sample Sample->Filter HPLC_System HPLC System (SEC or RP column) Filter->HPLC_System Inject Inject Sample HPLC_System->Inject Separate Separate Components Inject->Separate Detect Detect with UV, RI, or ELSD Separate->Detect Process Process Chromatogram Detect->Process Quantify Quantify Peak Areas Process->Quantify Assess Assess Purity and Conjugation Efficiency Quantify->Assess

References

A Researcher's Guide to Selecting Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-quality polymers is critical to the success of their projects. Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a homobifunctional carboxyl-terminated polyethylene glycol (PEG-dicarboxylic acid), is a versatile crosslinking agent and spacer arm used in bioconjugation, drug delivery, and surface modification. The performance of this polymer can vary significantly between suppliers, impacting conjugation efficiency, product purity, and ultimately, the in-vivo efficacy and safety of the final product.

This guide provides a framework for comparing the performance of PEG-dicarboxylic acid from different suppliers. While the data presented herein is illustrative, the experimental protocols and key performance indicators offer a robust methodology for conducting in-house evaluations.

Key Performance Parameters for Comparison

The critical quality attributes for PEG-dicarboxylic acid that should be assessed are purity, polydispersity, and functional group content. These parameters directly influence the polymer's reactivity and the characteristics of the resulting conjugate.

Table 1: Illustrative Performance Comparison of PEG-Dicarboxylic Acid (5 kDa) from Different Suppliers

ParameterSupplier ASupplier BSupplier CTest Method
Purity (%) > 95> 90> 98¹H NMR, HPLC-ELSD
Polydispersity Index (PDI) ≤ 1.05≤ 1.10≤ 1.02Gel Permeation Chromatography (GPC)
Degree of Carboxylation (%) > 95> 90> 98Titration, ¹H NMR
Moisture Content (%) < 1< 1.5< 0.5Karl Fischer Titration
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidVisual Inspection

Experimental Protocols

Detailed and standardized experimental protocols are essential for an accurate and unbiased comparison of materials from different suppliers.

Determination of Purity and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)

This method separates molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution.

  • Instrumentation: Agilent 1260 Infinity II GPC/SEC System or equivalent.

  • Columns: 2 x PLgel 5 µm MIXED-D columns in series.

  • Mobile Phase: Tetrahydrofuran (THF) with 250 ppm BHT.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detector: Refractive Index (RI) Detector.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

  • Sample Preparation: Dissolve 5 mg of the PEG-dicarboxylic acid sample in 1 mL of THF. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value closer to 1.0 indicates a more homogeneous sample.

Quantification of Carboxyl Group Content by Titration

This method determines the percentage of PEG chains that are terminated with carboxylic acid groups.

  • Reagents: 0.1 M Sodium Hydroxide (NaOH) solution (standardized), phenolphthalein indicator, deionized water, and ethanol.

  • Procedure:

    • Accurately weigh approximately 200 mg of the PEG-dicarboxylic acid sample and dissolve it in 50 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M NaOH until a faint pink color persists for at least 30 seconds.

    • Record the volume of NaOH used.

  • Calculation:

    • Degree of Carboxylation (%) = [(V × M × MW) / (2 × w)] × 100

      • V = volume of NaOH used (L)

      • M = molarity of NaOH (mol/L)

      • MW = molecular weight of the PEG polymer ( g/mol )

      • w = weight of the sample (g)

      • The factor of 2 in the denominator accounts for the two carboxylic acid groups per molecule.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and can be used to confirm the presence of the terminal carboxyl groups and to estimate purity.

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Procedure:

    • Dissolve 5-10 mg of the PEG-dicarboxylic acid sample in 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • The large peak at approximately 3.64 ppm corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).

    • The protons on the carbons adjacent to the carboxyl groups will appear at a different chemical shift (e.g., ~2.5-2.7 ppm for -CH₂-COOH).

    • By integrating the peaks corresponding to the polymer backbone and the end groups, the degree of functionalization can be estimated. The absence of peaks corresponding to unreacted starting material (e.g., hydroxyl-terminated PEG) indicates high purity.

Visualizing Experimental and Logical Workflows

Diagrams can help clarify complex processes and relationships. The following diagrams, generated using Graphviz, illustrate a typical workflow for quality control and the logical relationship between polymer quality and conjugation outcome.

G cluster_0 Quality Control Workflow a Receive PEG-dicarboxylic acid from Supplier b Perform GPC Analysis a->b c Perform NMR Analysis a->c d Perform Titration a->d e Compare data to specifications b->e c->e d->e f Accept or Reject Lot e->f

Caption: Quality Control Workflow for Incoming Polymer.

G cluster_0 Polymer Quality cluster_1 Conjugation Outcome high_purity High Purity & Functionality high_yield High Yield of Pure Conjugate high_purity->high_yield leads to low_purity Low Purity & Functionality low_yield Low Yield & Impure Product low_purity->low_yield leads to

Caption: Impact of Polymer Quality on Conjugation.

Conclusion

The selection of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a critical step in many research and development projects. While supplier specifications provide a starting point, independent verification of key performance parameters such as purity, polydispersity, and the degree of carboxylation is essential. By employing the standardized experimental protocols outlined in this guide, researchers can make informed decisions, ensuring the quality and reproducibility of their results. This rigorous approach to material selection will ultimately contribute to the development of safer and more effective therapeutic and diagnostic products.

Safety Operating Guide

Prudent Disposal of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of a comprehensive safety protocol. This guide provides essential information and a step-by-step procedure for the proper disposal of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a carboxy-terminated polyethylene glycol (PEG) derivative.

Important Note on Chemical Identification: Precise identification of any chemical waste is the first and most critical step in ensuring safe disposal. While Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is generally considered a non-hazardous, biodegradable polymer, it is imperative to confirm the specific properties of the material in your possession. A definitive confirmation of the chemical's identity and its hazard classification should be made by consulting the Safety Data Sheet (SDS) provided by the manufacturer or by contacting your institution's Environmental Health and Safety (EHS) department. The disposal procedures outlined below are for a non-hazardous, water-soluble polymer and should only be followed after this confirmation.

Pre-Disposal and Spill Management

Before proceeding with disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, the area should be contained to prevent spreading.

Spill Cleanup Procedure:
  • Containment: For liquid spills, create a barrier with absorbent materials.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the cleanup materials as chemical waste, following the procedures outlined below.

Step-by-Step Disposal Protocol

Following the confirmation that the substance is non-hazardous, the following general disposal procedure can be implemented.

1. Waste Collection and Labeling:

  • Collect the waste material in a clearly labeled, sealed, and chemically compatible container.

  • The label should include the full chemical name: "Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-" and explicitly state "Non-Hazardous Waste."

2. Consultation with Institutional Guidelines:

  • Always consult your institution's specific waste disposal guidelines. Many organizations have established procedures for different classes of chemical waste.

3. Disposal as Non-Hazardous Waste:

  • For small quantities of this water-soluble, non-hazardous polymer, disposal down the sanitary sewer with copious amounts of water may be permissible, subject to local regulations and institutional approval.

  • For larger quantities or solid forms, the material should be packaged for disposal as non-hazardous solid waste.

4. Professional Waste Disposal Service:

  • Engage a licensed chemical waste disposal contractor for the removal and disposal of the collected waste. This is the recommended and safest option, ensuring compliance with all local and national regulations.

Key Disposal Considerations

ParameterGuideline
Waste Classification Non-hazardous (pending confirmation via SDS or EHS)
Primary Disposal Route Licensed chemical waste disposal contractor
Alternate (Small Quantities) Sanitary sewer with copious water (subject to local and institutional approval)
Container Requirements Labeled, sealed, and chemically compatible
Personal Protective Equipment Safety glasses, gloves, lab coat

Disposal Workflow

DisposalWorkflow cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process ConfirmIdentity Confirm Chemical Identity (SDS / EHS) AssessHazards Assess Hazards ConfirmIdentity->AssessHazards WearPPE Wear Appropriate PPE AssessHazards->WearPPE CollectWaste Collect and Label Waste WearPPE->CollectWaste ConsultGuidelines Consult Institutional Guidelines CollectWaste->ConsultGuidelines SelectMethod Select Disposal Method ConsultGuidelines->SelectMethod SewerDisposal Sanitary Sewer (Small Quantities, Approved) SelectMethod->SewerDisposal Non-Hazardous, Water-Soluble ContractorDisposal Professional Waste Contractor SelectMethod->ContractorDisposal Standard Procedure

Caption: Disposal workflow for Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-.

Personal protective equipment for handling Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, personal protection, and disposal of carboxy-terminated polyethylene glycol.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a dicarboxylic acid derivative of polyethylene glycol (PEG). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.

Personal Protective Equipment (PPE)

While the base polymer, polyethylene glycol (PEG), is generally not considered a hazardous substance, the dicarboxylic acid functional groups in the specified compound may present a low-level hazard, such as mild skin or eye irritation upon contact.[1] Therefore, the following personal protective equipment is recommended as a standard laboratory practice.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedProtects against potential splashes and aerosols.
Hand Protection Disposable GlovesNitrile or LatexInspect gloves for tears or holes before use. Dispose of contaminated gloves properly.[2]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredN/AWork in a well-ventilated area. If significant aerosolization is expected, a risk assessment should be performed to determine if respiratory protection is needed.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably in a chemical fume hood, to minimize inhalation of any potential aerosols or dusts.

General Hygiene:

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove and wash contaminated clothing before reuse.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal Plan

Contaminated materials and waste should be handled as chemical waste.

  • Solid Waste: Collect contaminated consumables (e.g., gloves, wipes, weighing paper) in a designated, labeled chemical waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled chemical waste container. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service for final disposal.[1]

Experimental Workflow: Hydrogel Formation

A common application for dicarboxylic acid-terminated PEGs is in the formation of hydrogels for cell culture and drug delivery applications. The following diagram illustrates a generalized workflow for creating a PEG-based hydrogel.

G cluster_prep Preparation cluster_formation Hydrogel Formation cluster_post Post-Formation reagent_prep Prepare aqueous solutions of: 1. PEG-dicarboxylic acid 2. Crosslinker (e.g., multi-arm PEG-amine) 3. Buffer and other components mixing Combine reagent solutions and cell suspension reagent_prep->mixing cell_prep Prepare cell suspension (if creating a cell-laden hydrogel) cell_prep->mixing casting Cast the mixture into a mold or desired geometry mixing->casting gelling Allow for gelation to occur (e.g., via chemical reaction or photopolymerization) casting->gelling washing Wash the hydrogel to remove unreacted components gelling->washing characterization Characterize hydrogel properties (e.g., swelling, mechanical testing) washing->characterization application Use for intended application (e.g., 3D cell culture) characterization->application

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.